molecular formula C6H5N3 B2647013 5-Pyrimidineacetonitrile CAS No. 1000564-45-3

5-Pyrimidineacetonitrile

Cat. No.: B2647013
CAS No.: 1000564-45-3
M. Wt: 119.127
InChI Key: WBXNRDHUHUWTDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Pyrimidineacetonitrile, with the molecular formula C6H5N3, is a valuable chemical building block in organic synthesis and pharmaceutical research . The pyrimidine ring is a fundamental structure in genetic materials and many bioactive molecules, making its derivatives a key area of scientific interest . This compound serves as a versatile precursor for the synthesis of a wide array of more complex pyrimidine derivatives . Specifically, functionalized pyrimidine compounds are investigated for their diverse pharmacological properties, which include bactericidal, fungicidal, analgesic, anti-inflammatory, and anti-cancer activities . The nitrile group (-CN) attached to the pyrimidine ring offers a reactive handle for further chemical transformations, allowing researchers to create libraries of compounds for drug discovery and materials science . As such, this compound is an important intermediate for researchers developing new therapeutic agents and studying structure-activity relationships. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the safety data sheet for proper handling and storage instructions. Store sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyrimidin-5-ylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c7-2-1-6-3-8-5-9-4-6/h3-5H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXNRDHUHUWTDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Pyrimidineacetonitrile synthesis from simple precursors

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-Pyrimidineacetonitrile from Simple Precursors

Authored by a Senior Application Scientist

Abstract

This compound, a key heterocyclic building block, is of considerable interest to the pharmaceutical and agrochemical industries. Its structure is a recurring motif in a variety of biologically active compounds, including kinase inhibitors and other therapeutic agents.[1][2] The strategic placement of the cyanomethyl group at the C5 position of the pyrimidine ring provides a versatile handle for further molecular elaboration, making it a valuable intermediate in drug discovery and development.[3] This guide provides an in-depth analysis of robust and scalable synthetic strategies for this compound, originating from simple, commercially available precursors. We will dissect two primary approaches: the de novo construction of the pyrimidine ring and the post-synthetic functionalization of a pre-formed pyrimidine core. Each methodology is presented with a detailed experimental protocol, a discussion of the underlying chemical principles, and a critical evaluation of its advantages and limitations, empowering researchers to make informed decisions for their specific synthetic campaigns.

Strategic Approaches to Synthesis

The synthesis of this compound can be logically bifurcated into two core strategies. The choice between these pathways is often dictated by the availability of starting materials, desired scale, and tolerance for specific reaction conditions (e.g., transition metals, harsh reagents).

  • Strategy I: De Novo Pyrimidine Ring Synthesis: This "bottom-up" approach involves the cyclocondensation of acyclic fragments to construct the pyrimidine heterocycle with the cyanomethyl (or a suitable precursor) group already incorporated into one of the building blocks. The Pinner synthesis and related multicomponent reactions are classic examples of this strategy.[4][5][6]

  • Strategy II: Functional Group Interconversion on a Pyrimidine Core: This "top-down" approach begins with a simple, pre-existing pyrimidine ring, which is then elaborated at the C5 position. This typically involves the conversion of a C5-halo or C5-halomethyl substituent into the desired acetonitrile functionality via substitution or cross-coupling reactions.

The following sections will provide a detailed technical examination of the most effective methods within these two strategic frameworks.

Strategy I: De Novo Ring Construction via Condensation

Building the pyrimidine ring from the ground up offers an elegant way to control the substitution pattern. While direct synthesis of this compound via a single condensation step is not widely reported, the principles of pyrimidine synthesis from malononitrile derivatives provide a strong foundation for this approach.

Three-Component Reaction of Malononitrile Derivatives

The condensation of an aldehyde, a nitrile-containing active methylene compound (like malononitrile), and an amidine source (like urea or thiourea) is a powerful method for accessing highly functionalized pyrimidines.[7][8][9]

Causality Behind Experimental Choices: This multicomponent reaction (MCR) is a convergent and atom-economical process. The reaction proceeds via an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the amidine and subsequent cyclization and aromatization. The choice of a base catalyst, such as MgO, is crucial for promoting the condensation steps without leading to unwanted side reactions.[7][8] Ethanol is often selected as the solvent due to its ability to dissolve the reactants and its suitable boiling point for reflux conditions.

De_Novo_Synthesis cluster_reactants Reactants cluster_process Reaction Pathway RCHO Aldehyde (R-CHO) Knoevenagel Knoevenagel Condensation RCHO->Knoevenagel Malono Malononitrile Malono->Knoevenagel Amidine Amidine Source (e.g., Urea) Michael Michael Addition Amidine->Michael Knoevenagel->Michael Cyclization Cyclization & Aromatization Michael->Cyclization Product Substituted 5-Cyanopyrimidine Cyclization->Product

Caption: General workflow for de novo pyrimidine synthesis.

Experimental Protocol: Synthesis of 6-Amino-4-aryl-2-hydroxy-5-cyanopyrimidine

This protocol illustrates the general principle of using malononitrile in a three-component reaction to build a 5-cyanopyrimidine core.[9]

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add an aromatic aldehyde (2 mmol), malononitrile (2 mmol, 0.13 g), urea (2 mmol, 0.12 g), and ethanol (10 mL).

  • Catalyst Addition: Add nanosized magnesium oxide (MgO) (0.25 g) as a heterogeneous base catalyst.

  • Reaction Execution: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Filter the solid catalyst and wash it with hot ethanol. Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the resulting solid from ethanol to yield the pure pyrimidine derivative.

ParameterValueReference
ReactantsAldehyde, Malononitrile, Urea[9]
CatalystNanosized MgO[7][8]
SolventEthanol[9]
TemperatureReflux[9]
Typical YieldsHigh[7]

Strategy II: Functional Group Interconversion on a Pyrimidine Core

This strategy is arguably more direct and widely employed for the synthesis of this compound. It leverages the well-established chemistry of halogenated pyrimidines.

Method A: Transition Metal-Catalyzed Cyanation of 5-Halopyrimidines

The direct introduction of a cyano group onto the pyrimidine ring at the C5 position is a highly effective method. While traditional Rosenmund-von Braun conditions using stoichiometric copper(I) cyanide at high temperatures can be employed, modern catalytic variants are far more efficient and reliable.[10]

Causality Behind Experimental Choices: 5-Bromopyrimidine is an ideal starting material due to the reactivity of the C-Br bond in oxidative addition steps of catalytic cycles.

  • Palladium Catalysis: Palladium complexes are highly effective for C-C bond formation. The use of zinc cyanide (Zn(CN)₂) is common as it is less toxic than other cyanide sources and its transmetalation step with the palladium center is efficient. Bulky phosphine ligands (e.g., XPhos) are often required to promote reductive elimination and stabilize the active catalyst.[10]

  • Copper Catalysis: Copper(I) iodide (CuI) is a cost-effective and robust catalyst for cyanation. This method often uses potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) as the cyanide source, which is significantly less toxic and has low solubility in many organic solvents, reducing the concentration of free cyanide in solution.[10][11] Ligands such as diamines or, in more advanced systems, cyclodextrins can accelerate the reaction.[11]

Catalytic_Cyanation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetal Transmetalation (Cyanide Transfer) PdII_Aryl->Transmetal PdII_Cyano Aryl-Pd(II)-CN L_n Transmetal->PdII_Cyano RedElim Reductive Elimination PdII_Cyano->RedElim RedElim->Pd0 Catalyst Regeneration ArylCN Aryl-CN RedElim->ArylCN Product ArylX Aryl-X ArylX->OxAdd CN_Source M-CN CN_Source->Transmetal

Caption: Simplified catalytic cycle for Pd-catalyzed cyanation.

Experimental Protocol: Copper-Catalyzed Cyanation of 5-Bromopyrimidine

This protocol is adapted from methodologies employing K₄[Fe(CN)₆] as a safe and effective cyanide source.[11]

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine 5-bromopyrimidine (1 mmol, 159 mg), copper(I) iodide (CuI) (0.1 mmol, 19 mg), potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) (0.2 mmol, 74 mg), and sodium carbonate (Na₂CO₃) (0.2 mmol, 21 mg).

  • Ligand and Solvent Addition: Add a suitable ligand, for example, per-6-amino-β-cyclodextrin (0.1 mmol), followed by 3 mL of anhydrous dimethylformamide (DMF).

  • Reaction Execution: Seal the tube and heat the mixture in an oil bath at 120-140 °C for 24-36 hours, stirring vigorously. Monitor the reaction by TLC or GC-MS.

  • Work-up and Isolation: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to afford 5-cyanopyrimidine.

Troubleshooting and Optimization for Direct Cyanation
ProblemPossible Cause(s)Suggested Solution(s)
Low Conversion Insufficient catalyst activity; Poor reagent solubility; Sterically hindered substrate.Increase reaction temperature; screen different ligands/catalyst systems; ensure adequate solubility of the cyanide source (e.g., use a co-solvent).[10]
Catalyst Poisoning Presence of excess free cyanide ions.Use a less soluble cyanide source like Zn(CN)₂ or K₄[Fe(CN)₆]; use bulky, electron-rich phosphine ligands to protect the metal center.[10]
Formation of Amide/Acid Presence of water in the reaction mixture.Use anhydrous solvents and reagents; perform the reaction under a strict inert atmosphere.[10]
Method B: Nucleophilic Substitution on a 5-(Halomethyl)pyrimidine

An alternative pathway involves a two-step sequence: installation of a reactive chloromethyl or bromomethyl group at the C5 position, followed by a classical SN2 reaction with a cyanide salt. This method avoids the need for transition metal catalysts in the final cyanation step.

Two_Step_Synthesis Start 5-Methylpyrimidine Step1 Radical Halogenation (e.g., NBS) Start->Step1 Intermediate 5-(Bromomethyl)pyrimidine Step1->Intermediate Step2 Nucleophilic Substitution (NaCN) Intermediate->Step2 Product This compound Step2->Product

Caption: Two-step synthesis via a halomethyl intermediate.

Experimental Protocol: Cyanation of 5-(Chloromethyl)pyrimidine

This protocol is based on standard nucleophilic substitution principles, analogous to the synthesis of related cyanomethyl aza-aromatics.[12]

  • Precursor Synthesis: Prepare 5-(chloromethyl)pyrimidine from a suitable precursor, such as 5-(hydroxymethyl)pyrimidine (using thionyl chloride) or 5-methylpyrimidine (using N-chlorosuccinimide and a radical initiator).

  • Reaction Setup: In a round-bottom flask, dissolve 5-(chloromethyl)pyrimidine (10 mmol) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or ethanol/water (50 mL).

  • Cyanide Addition: Add sodium cyanide (NaCN) (12 mmol, 588 mg) portion-wise to the solution. Caution: NaCN is highly toxic. Handle with appropriate safety measures.

  • Reaction Execution: Stir the mixture at 50-80 °C. The reaction is typically complete within a few hours. Monitor by TLC until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction mixture and pour it into a mixture of ice water and ethyl acetate. Separate the layers and extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo. The crude product can be purified by column chromatography or distillation.

Comparative Analysis and Conclusion

The optimal synthetic route to this compound is highly dependent on the specific context of the research.

FeatureDe Novo SynthesisDirect C5-CyanationC5-Halomethyl Substitution
Number of Steps 1-2 (for core)1 (from halopyrimidine)2+ (from methylpyrimidine)
Precursor Cost Generally lowModerate (halopyrimidines)Low (methylpyrimidine)
Key Reagents Aldehydes, MalononitrileTransition metal catalystsRadical initiators, NaCN/KCN
Scalability Good for MCRsGood, but catalyst cost can be a factorExcellent
Safety Concerns General solvent hazardsToxic cyanide sources, metal contaminationHighly toxic NaCN/KCN, corrosive halogenating agents
Generality Can build diverse analogsLimited to available halopyrimidinesRequires a C5-methyl or equivalent precursor

References

An In-Depth Technical Guide to 5-Pyrimidineacetonitrile: A Key Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-pyrimidineacetonitrile, a pivotal heterocyclic building block in the landscape of modern drug discovery. From its fundamental chemical identity to its role in the synthesis of complex pharmacologically active molecules, this document serves as an essential resource for researchers engaged in medicinal chemistry and organic synthesis.

Core Identification and Physicochemical Properties

This compound, also known as 2-(pyrimidin-5-yl)acetonitrile, is a distinct chemical entity characterized by a pyrimidine ring substituted at the 5-position with an acetonitrile group. This unique arrangement of functional groups imparts specific reactivity and makes it a valuable synthon in the construction of diverse molecular architectures.

Key Identifiers and Properties
PropertyValueSource
CAS Number 1000564-45-3[1]
Molecular Formula C₆H₅N₃[1]
Molecular Weight 119.13 g/mol [1]
Appearance Pale yellow crystal (typical)
Storage 2-8°C, Refrigerator[1]
Molecular Structure

The structural integrity of this compound is foundational to its chemical behavior. The pyrimidine core is an electron-deficient aromatic heterocycle, which influences the reactivity of its substituents. The acetonitrile moiety provides a reactive handle for a variety of chemical transformations.

Caption: Molecular Structure of this compound.

Synthesis and Reactivity

The synthesis of this compound is a critical aspect for its application. While multiple strategies for the synthesis of pyrimidine derivatives exist, a common conceptual approach involves the construction of the pyrimidine ring from acyclic precursors or the modification of a pre-existing pyrimidine scaffold.

Conceptual Synthetic Pathway: Nucleophilic Substitution

A prevalent and logical strategy for the synthesis of this compound involves the nucleophilic substitution of a suitable leaving group on the pyrimidine ring with a cyanide anion. This approach leverages the inherent electrophilicity of the pyrimidine ring, particularly at positions 2, 4, and 6. However, substitution at the 5-position often requires specific activation or reaction conditions. A plausible synthetic route starts from a 5-halopyrimidine, such as 5-bromopyrimidine.

Synthesis_Pathway Start 5-Bromopyrimidine Intermediate Transition State Start->Intermediate Nucleophilic Attack Reagent Potassium Cyanide (KCN) in polar aprotic solvent (e.g., DMSO) Reagent->Intermediate Cyanide Source Product This compound Intermediate->Product Leaving Group Departure

Caption: Conceptual synthetic pathway for this compound.

Exemplary Experimental Protocol

The following protocol is a representative method for the synthesis of nitriles from halogenoalkanes and can be adapted for the synthesis of this compound from a 5-halopyrimidine precursor.[2]

Reaction: Nucleophilic substitution of 5-bromopyrimidine with potassium cyanide.

Materials:

  • 5-Bromopyrimidine

  • Potassium cyanide (KCN)

  • Ethanol (anhydrous)

  • Reflux apparatus

  • Magnetic stirrer and heat source

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 5-bromopyrimidine in anhydrous ethanol.

  • Add a stoichiometric excess of potassium cyanide to the solution. The use of ethanol as a solvent is crucial to minimize the presence of water, which could lead to the formation of hydroxylated byproducts.[2]

  • Heat the reaction mixture to reflux with constant stirring. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove any inorganic salts (e.g., potassium bromide).

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane) to yield pure this compound.

Self-Validation: The identity and purity of the synthesized compound must be confirmed through rigorous analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Characterization

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the protons on the pyrimidine ring and the methylene protons of the acetonitrile group.

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-2~9.2Singlet
H-4, H-6~8.9Singlet (or two distinct singlets)
-CH₂-~4.0Singlet

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
C-2~158
C-4, C-6~157
C-5~115
-CH₂-~20
-C≡N~117

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the nitrile group and the aromatic pyrimidine ring.

Functional GroupCharacteristic Absorption (cm⁻¹)
C≡N stretch (nitrile)2260 - 2240 (weak to medium)
C=N, C=C stretch (aromatic ring)1600 - 1450
C-H stretch (aromatic)3100 - 3000
C-H stretch (aliphatic -CH₂-)2960 - 2850
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 119.

Applications in Drug Discovery

Pyrimidine derivatives are of immense interest in medicinal chemistry due to their presence in a wide array of biologically active compounds, including anticancer, antiviral, and antibacterial agents. This compound serves as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions to form other heterocyclic systems.

While specific drugs synthesized directly from this compound are not prominently documented in publicly accessible literature, the pyrimidine-5-carbonitrile scaffold is a key feature in numerous patented compounds and research articles exploring novel therapeutic agents. For instance, derivatives of pyrimidine-5-carbonitrile have been investigated as EGFR inhibitors for their potential anticancer and apoptotic activities.[3][4]

Safety and Handling

As a nitrile-containing compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Nitriles can be toxic if ingested, inhaled, or absorbed through the skin. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory when handling this chemical. In case of accidental exposure, immediate medical attention should be sought.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its unique chemical structure and reactivity provide a gateway to a diverse range of complex molecules with potential therapeutic applications. A thorough understanding of its synthesis, characterization, and handling is essential for researchers aiming to leverage this important synthon in the development of novel pharmaceuticals.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Pyrimidineacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Pyrimidineacetonitrile (C₆H₅N₃, Mol. Wt.: 119.13 g/mol ) is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the pyrimidine core and the nitrile functional group.[1] A thorough structural confirmation and purity assessment is paramount for any research or development application. This guide provides a comprehensive framework for the spectroscopic characterization of this compound, designed for researchers, scientists, and drug development professionals. Rather than merely presenting data, this document serves as a predictive and instructional manual, outlining the theoretical underpinnings for expected spectral outcomes and providing robust, field-proven protocols for data acquisition. We will delve into the anticipated features of its Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between the molecular structure and the spectroscopic output.

Introduction: The Structural Rationale

Understanding the spectroscopy of this compound begins with a clear visualization of its structure. The molecule consists of a pyrimidine ring, a diazine with nitrogen atoms at positions 1 and 3, substituted at the 5-position with an acetonitrile group (-CH₂C≡N).[2] The electron-withdrawing nature of the two ring nitrogens and the cyano group will profoundly influence the electronic environment of each atom, which is the basis for the predicted spectral data that follows.

Visualizing the Core Structure

To facilitate the discussion of NMR data, the following diagram illustrates the IUPAC numbering scheme for this compound. This numbering will be used consistently for all spectral assignments.

Caption: Structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we can predict the key features of both ¹H and ¹³C NMR spectra with high confidence by starting with the known values for pyrimidine and applying substituent chemical shift (SCS) effects.

2.1. Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show three distinct signals for the aromatic protons and one signal for the aliphatic methylene protons.

  • Causality of Chemical Shifts: The nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, which deshields the adjacent protons. Protons at the C2, C4, and C6 positions of unsubstituted pyrimidine appear at highly downfield shifts (δ 9.26, 8.78 ppm respectively in CDCl₃).[3] The acetonitrile substituent at C5 will have a modest electron-withdrawing effect, further influencing the shifts of the neighboring protons.

Predicted SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H2 ~9.2 - 9.3Singlet (s)-Located between two electron-withdrawing nitrogen atoms, making it the most deshielded proton. It has no adjacent protons, hence it appears as a singlet.
H4/H6 ~8.8 - 8.9Singlet (s) or narrow doublet (d)J ≈ 1.5-2.0 HzThese protons are chemically equivalent due to free rotation around the C5-C7 bond. They are adjacent to one nitrogen atom. They will appear as a single resonance. A small four-bond coupling to each other might result in a narrow doublet or a broadened singlet.
**H7 (CH₂) **~3.8 - 4.0Singlet (s)-These aliphatic protons are deshielded by the adjacent pyrimidine ring and the cyano group. With no adjacent protons, the signal will be a sharp singlet.
2.2. Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum will provide critical information about the carbon skeleton. The presence of a quaternary carbon (C5) and the unique nitrile carbon (C8) are key diagnostic features.

  • Causality of Chemical Shifts: Similar to the protons, the carbon atoms of the pyrimidine ring are deshielded by the electronegative nitrogens. The nitrile carbon has a characteristic chemical shift, while the methylene carbon's shift is influenced by its attachment to both the aromatic ring and the nitrile.[4]

| Predicted Signal | Chemical Shift (δ, ppm) | Rationale | | :--- | :--- | :--- | :--- | | C2 | ~158 - 160 | Most deshielded aromatic carbon, situated between two nitrogen atoms. Based on pyrimidine data (δ ~157.4 ppm).[2] | | C4/C6 | ~155 - 157 | Deshielded carbons adjacent to one nitrogen atom. Expected to be downfield from C5. | | C5 | ~125 - 130 | A quaternary carbon, its signal will be of lower intensity. Its chemical shift is influenced by the attached cyanomethyl group. | | C8 (-C≡N) | ~115 - 118 | The nitrile carbon has a highly characteristic chemical shift in this region. | | C7 (-CH₂-) | ~25 - 30 | Aliphatic carbon, shifted downfield due to the electron-withdrawing effects of the pyrimidine ring and the nitrile group. |

2.3. Experimental Protocol: NMR Data Acquisition

Objective: To obtain high-resolution ¹H, ¹³C, and 2D correlation spectra for unambiguous structural assignment.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of this compound.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (500 MHz Spectrometer):

    • Lock the spectrometer on the deuterium signal of CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity (line shape of the TMS signal should be sharp and symmetrical).

    • Acquire a standard ¹H NMR spectrum (e.g., 16 scans, 30° pulse, 2-second relaxation delay).

    • Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 1024 scans, 45° pulse, 2-second relaxation delay).

  • Self-Validation (2D NMR):

    • To unequivocally assign proton and carbon signals, acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum. This experiment correlates directly bonded ¹H and ¹³C nuclei, confirming the assignments for C2/H2, C4,6/H4,6, and C7/H7.

    • Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum to confirm the connectivity of quaternary carbons (C5 and C8) by observing correlations between these carbons and protons that are two or three bonds away.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying key functional groups within a molecule. For this compound, the most diagnostic absorption will be from the nitrile group.

3.1. Predicted IR Absorption Bands
  • Causality of Vibrational Frequencies: The frequency of a bond's vibration is primarily dependent on the bond strength and the masses of the connected atoms. The strong, polar C≡N triple bond will have a very characteristic, sharp absorption in a region of the spectrum that is often sparsely populated.[5]

Wavenumber (cm⁻¹)IntensityVibrationRationale
~3100 - 3000 Medium-WeakAromatic C-H StretchTypical for sp² C-H bonds on an aromatic ring.
~2980 - 2850 WeakAliphatic C-H StretchAsymmetric and symmetric stretching of the CH₂ group.
~2260 - 2240 Strong, SharpC≡N Stretch (Nitrile) This is a key diagnostic peak. Its high intensity is due to the large change in dipole moment during the stretching vibration.[4]
~1600 - 1450 Medium-StrongAromatic C=C and C=N StretchesMultiple bands are expected in this region corresponding to the stretching vibrations within the pyrimidine ring.[6]
Below 1400 ComplexFingerprint RegionContains various C-H bending and ring deformation modes that are unique to the overall molecular structure.
3.2. Experimental Protocol: FTIR Data Acquisition

Objective: To obtain a clean, high-resolution infrared spectrum identifying all key functional groups.

Methodology:

  • Instrument Preparation:

    • Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory. This is a critical self-validating step, as the background is subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Analysis:

    • Place a small amount (1-2 mg) of solid this compound onto the ATR crystal.

    • Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum (e.g., co-adding 32 scans at a resolution of 4 cm⁻¹).

  • Data Processing:

    • The software will automatically perform the background subtraction.

    • Perform peak picking to label the wavenumbers of the major absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.

4.1. Predicted Mass Spectrum (Electron Ionization - EI)
  • Causality of Fragmentation: In EI-MS, high-energy electrons bombard the molecule, ejecting an electron to form a radical cation (the molecular ion, M⁺•). This high-energy species then undergoes fragmentation, breaking at its weakest points or rearranging to form more stable fragments. The stability of the pyrimidine ring suggests it will be a prominent feature in the spectrum.

m/z ValueProposed IdentityRationale
119 [M]⁺• (Molecular Ion) This peak confirms the molecular weight of the compound. Its intensity is expected to be moderate to strong due to the stability of the aromatic pyrimidine ring.
118 [M-H]⁺Loss of a hydrogen radical from the methylene group is a common fragmentation pathway for nitriles.
92 [M - HCN]⁺•Loss of a neutral hydrogen cyanide molecule from the acetonitrile group is a plausible fragmentation.
79 [C₄H₃N₂]⁺Represents the pyrimidine ring after loss of the CH₂CN side chain.
Visualizing the Fragmentation Pathway

The following diagram illustrates the primary expected fragmentation steps for this compound under electron ionization conditions.

G M [C₆H₅N₃]⁺• m/z = 119 (Molecular Ion) M_minus_H [C₆H₄N₃]⁺ m/z = 118 M->M_minus_H - H• M_minus_HCN [C₅H₄N₂]⁺• m/z = 92 M->M_minus_HCN - HCN Pyrimidine_ring [C₄H₃N₂]⁺ m/z = 79 M_minus_HCN->Pyrimidine_ring - CH₂

Caption: Predicted EI-MS fragmentation of this compound.

4.2. Experimental Protocol: Mass Spectrometry Data Acquisition

Objective: To determine the accurate molecular weight and observe the primary fragmentation pattern.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (~0.1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Instrument Setup (EI-MS):

    • Introduce the sample into the ion source (e.g., via a direct insertion probe or GC inlet).

    • Set the ionization energy to a standard value of 70 eV.

    • Scan a mass range appropriate for the compound (e.g., m/z 40-200) to detect the molecular ion and key fragments.

  • Self-Validation (High-Resolution MS):

    • For unambiguous confirmation of the elemental composition, acquire a high-resolution mass spectrum (HRMS) using an Orbitrap or Time-of-Flight (TOF) analyzer. This will provide a highly accurate mass measurement (to within 5 ppm), allowing for the confident determination of the molecular formula C₆H₅N₃ from the measured mass of the molecular ion.

Integrated Spectroscopic Analysis Workflow

A robust characterization relies on the synergy of all techniques. The following workflow ensures a logical progression from initial functional group identification to complete structural elucidation.

G start Sample of This compound ir FTIR Analysis start->ir Identify Functional Groups (esp. -C≡N) ms MS Analysis start->ms Determine Molecular Weight & Formula (HRMS) nmr NMR Analysis (¹H, ¹³C) start->nmr structure Structure Confirmed ir->structure ms->structure nmr_2d 2D NMR (HSQC, HMBC) nmr->nmr_2d Unambiguous Assignment nmr_2d->structure

Caption: Workflow for the complete spectroscopic characterization.

Conclusion

The spectroscopic characterization of this compound is a straightforward process when approached with a predictive mindset and validated by robust experimental protocols. The key signatures to anticipate are: the three distinct proton environments in the ¹H NMR spectrum; the characteristic nitrile carbon signal around δ 115-118 ppm in the ¹³C NMR spectrum; a strong, sharp C≡N stretch near 2250 cm⁻¹ in the IR spectrum; and a molecular ion peak at m/z 119 in the mass spectrum. By following the integrated workflow and utilizing two-dimensional NMR techniques for validation, researchers can achieve an unambiguous and confident structural elucidation of this important heterocyclic compound.

References

An In-depth Technical Guide to the Solubility and Stability of 5-Pyrimidineacetonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Pyrimidineacetonitrile in Modern Research

This compound is a heterocyclic compound featuring a pyrimidine ring, a scaffold of immense importance in medicinal chemistry. Pyrimidine derivatives are integral to the structure of nucleic acids and a multitude of therapeutic agents, exhibiting a wide range of biological activities including anticancer, antiviral, and anti-inflammatory properties.[1] The nitrile functional group, a versatile synthetic handle, further enhances the potential of this compound as a building block in the synthesis of novel drug candidates.

The journey of a promising compound from the laboratory bench to a potential therapeutic is paved with rigorous physicochemical characterization. Among the most critical parameters are solubility and stability. Poor aqueous solubility can severely hinder a compound's bioavailability and lead to inconsistent results in biological assays, while chemical instability can compromise its shelf-life, safety, and therapeutic efficacy.[1] This guide provides a comprehensive framework for determining the solubility and stability of this compound, empowering researchers to generate the robust data necessary for advancing their scientific endeavors.

Part 1: Comprehensive Solubility Profiling of this compound

A thorough understanding of a compound's solubility in various solvents is fundamental to its successful application in research and development. This section outlines the methodologies for determining both the kinetic and thermodynamic solubility of this compound.

Theoretical Framework: Kinetic vs. Thermodynamic Solubility
  • Kinetic Solubility: This measurement reflects the concentration of a compound that remains in solution after being rapidly introduced from a concentrated stock (typically in DMSO) into an aqueous buffer. It is a high-throughput method often used in early-stage drug discovery to flag potential solubility issues.[1]

  • Thermodynamic Solubility: This is the true equilibrium solubility, where an excess of the solid compound is allowed to equilibrate with a solvent over an extended period.[1] This value is crucial for lead optimization, formulation development, and understanding the compound's behavior in biological systems.

Experimental Workflow for Solubility Determination

The following diagram outlines the general workflow for determining the solubility of this compound.

G cluster_0 Solubility Assessment cluster_1 Kinetic Solubility cluster_2 Thermodynamic Solubility prep Prepare Stock Solution (e.g., 10 mM in DMSO) ks_add Add stock to buffer (e.g., PBS, pH 7.4) prep->ks_add ts_add Add excess solid to buffer prep->ts_add ks_incubate Incubate (e.g., 1-2 h) ks_add->ks_incubate ks_filter Filter to remove precipitate ks_incubate->ks_filter ks_quantify Quantify concentration (e.g., HPLC-UV, LC-MS) ks_filter->ks_quantify ts_incubate Equilibrate (e.g., 24-48 h) with shaking ts_add->ts_incubate ts_filter Filter to remove undissolved solid ts_incubate->ts_filter ts_quantify Quantify concentration (e.g., HPLC-UV, LC-MS) ts_filter->ts_quantify

Caption: Workflow for Kinetic and Thermodynamic Solubility Assessment.

Detailed Protocol 1: Kinetic Solubility Determination

This protocol is adapted for a 96-well plate format for higher throughput.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Plate shaker

  • Plate reader or HPLC-UV/LC-MS system

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Dispense 198 µL of PBS (pH 7.4) into the wells of a 96-well plate.

  • Add 2 µL of the 10 mM stock solution to each well (final concentration of 100 µM).

  • Seal the plate and shake at room temperature for 2 hours.

  • Visually inspect for precipitation.

  • Filter the contents of each well to remove any precipitate.

  • Quantify the concentration of the dissolved this compound in the filtrate using a validated analytical method (e.g., HPLC-UV or LC-MS) against a standard curve.

Detailed Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, PBS pH 7.4, ethanol, methanol, acetonitrile)

  • Glass vials with screw caps

  • Orbital shaker/incubator

  • Centrifuge

  • Syringe filters (0.45 µm)

  • HPLC-UV/LC-MS system

Procedure:

  • Add an excess amount of solid this compound to a glass vial (ensure solid material remains at the end of the experiment).

  • Add a known volume of the desired solvent to the vial.

  • Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C).

  • Equilibrate for 24-48 hours , periodically checking to ensure an excess of solid remains.

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

  • Immediately dilute the filtrate with a suitable solvent to prevent precipitation.

  • Quantify the concentration of this compound in the diluted filtrate using a validated analytical method.

Data Presentation: Solubility of this compound

The following table should be used to collate the experimentally determined solubility data.

SolventTemperature (°C)Kinetic Solubility (µg/mL)Thermodynamic Solubility (µg/mL)
Water25Experimental ValueExperimental Value
PBS (pH 7.4)25Experimental ValueExperimental Value
Ethanol25Experimental ValueExperimental Value
Methanol25Experimental ValueExperimental Value
Acetonitrile25Experimental ValueExperimental Value
DMSO25Experimental ValueExperimental Value

Part 2: Chemical Stability Assessment of this compound

Stability testing is essential for determining a compound's shelf-life, identifying potential degradation products, and establishing appropriate storage conditions.

Potential Degradation Pathways

The pyrimidine ring can be susceptible to certain degradation pathways. For instance, pyrimidine itself can photolytically decompose to uracil under UV light.[2] The nitrile group can be susceptible to hydrolysis under strongly acidic or basic conditions, which would convert it to a carboxylic acid or an amide intermediate.

Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the chemical stability of this compound.

G cluster_0 Stability Assessment cluster_1 Forced Degradation Studies start Prepare solution of This compound acid Acidic Conditions (e.g., 0.1 M HCl, heat) start->acid base Basic Conditions (e.g., 0.1 M NaOH, heat) start->base oxid Oxidative Conditions (e.g., 3% H2O2, heat) start->oxid thermal Thermal Stress (e.g., 60°C) start->thermal photo Photolytic Stress (ICH Q1B guidelines) start->photo analyze Analyze samples at time points (e.g., 0, 2, 4, 8, 24 h) using a stability-indicating HPLC method acid->analyze base->analyze oxid->analyze thermal->analyze photo->analyze end Identify degradants and determine degradation rate analyze->end

Caption: Workflow for Forced Degradation Stability Studies.

Detailed Protocol 3: Forced Degradation Studies

These studies intentionally stress the compound to identify likely degradation products and pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade water and acetonitrile

  • pH meter

  • Heating block or oven

  • Photostability chamber

Procedure:

  • Develop a stability-indicating HPLC method: This method must be capable of separating the parent compound from all potential degradation products.

  • Prepare stock solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • For each stress condition, mix the stock solution with the stressor in a vial:

    • Acidic: Add an equal volume of 0.1 M HCl.

    • Basic: Add an equal volume of 0.1 M NaOH.

    • Oxidative: Add an equal volume of 3% H₂O₂.

    • Thermal: Use the stock solution as is.

    • Photolytic: Use the stock solution as is.

  • Expose the vials to the stress conditions:

    • Acidic, Basic, Oxidative: Heat at a specified temperature (e.g., 60°C).

    • Thermal: Place in an oven at a specified temperature (e.g., 60°C).

    • Photolytic: Expose to light according to ICH Q1B guidelines.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by the stability-indicating HPLC method.

  • Calculate the percentage of degradation and identify any major degradation products.

Data Presentation: Stability of this compound

The results of the stability studies should be documented in a clear and organized manner.

Stress ConditionTime (hours)This compound Assay (%)Major Degradants (% Peak Area)
0.1 M HCl, 60°C0100-
2Experimental ValueExperimental Value
8Experimental ValueExperimental Value
24Experimental ValueExperimental Value
0.1 M NaOH, 60°C0100-
2Experimental ValueExperimental Value
8Experimental ValueExperimental Value
24Experimental ValueExperimental Value
3% H₂O₂, 60°C0100-
2Experimental ValueExperimental Value
8Experimental ValueExperimental Value
24Experimental ValueExperimental Value
60°C0100-
24Experimental ValueExperimental Value
Photolytic0100-
24Experimental ValueExperimental Value

Part 3: Practical Recommendations for Handling and Storage

Based on the chemical nature of this compound and general laboratory best practices, the following recommendations are provided.

Handling
  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

  • Avoid Contact: Minimize contact with skin and eyes. In case of contact, rinse thoroughly with water.

Storage
  • Temperature: Store in a refrigerator at 2-8°C.[3]

  • Container: Keep in a tightly sealed container to protect from moisture and air.

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases to prevent potential degradation.

By following these guidelines and implementing the detailed experimental protocols, researchers and drug development professionals can generate a comprehensive understanding of the solubility and stability of this compound, ensuring the quality and reliability of their research data and paving the way for its potential applications.

References

The Versatility of 5-Pyrimidineacetonitrile: A Comprehensive Guide for Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrimidine-5-acetonitrile Scaffold

In the landscape of modern medicinal chemistry and materials science, the pyrimidine ring stands as a cornerstone heterocyclic motif. Its prevalence in the architecture of nucleic acids (cytosine, thymine, and uracil) has made it a perennially attractive scaffold for the design of therapeutic agents that can interact with biological systems.[1][2][3] Among the diverse array of functionalized pyrimidines, 5-pyrimidineacetonitrile has emerged as a particularly versatile and powerful building block for the construction of complex, polycyclic heterocyclic systems.[4] The strategic placement of the electron-withdrawing nitrile group and the reactive methylene unit on the pyrimidine core imbues this molecule with a unique chemical reactivity, making it a valuable precursor for a wide range of cyclization and functionalization reactions.

This in-depth technical guide, intended for researchers, scientists, and professionals in drug development, will explore the synthesis, reactivity, and application of this compound as a pivotal intermediate in heterocyclic chemistry. We will delve into the mechanistic underpinnings of its key transformations and provide practical, field-proven protocols for the synthesis of diverse fused pyrimidine systems, including those with demonstrated potential as kinase inhibitors and other biologically active agents.

Part 1: Synthesis of the Core Building Block: this compound

The accessibility of this compound is a critical first step in its utilization. While several synthetic routes to substituted pyrimidines are known, a common and effective strategy involves the construction of the pyrimidine ring through multicomponent reactions or the functionalization of a pre-existing pyrimidine core.[5][6]

Synthetic Strategy: Multicomponent Reaction for Substituted Pyrimidine-5-carbonitriles

A robust method for the synthesis of a closely related and equally useful derivative, 4-amino-2-substituted-pyrimidine-5-carbonitrile, involves a one-pot, three-component reaction. This approach offers high efficiency and atom economy, hallmarks of green chemistry.[7]

Experimental Protocol: Synthesis of 4-Amino-2-(methylthio)-6-arylpyrimidine-5-carbonitrile

This protocol describes the synthesis of a 4-amino-2-(methylthio)-6-arylpyrimidine-5-carbonitrile, which can serve as a versatile intermediate.

  • Reagents and Materials:

    • Aromatic aldehyde (1.0 eq)

    • Malononitrile (1.0 eq)

    • S-methylisothiourea sulfate (1.0 eq)

    • Sodium ethoxide (2.0 eq)

    • Ethanol (anhydrous)

  • Procedure:

    • To a stirred solution of sodium ethoxide in anhydrous ethanol at room temperature, add the aromatic aldehyde, malononitrile, and S-methylisothiourea sulfate.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the pure 4-amino-2-(methylthio)-6-arylpyrimidine-5-carbonitrile.

  • Causality: The sodium ethoxide acts as a base to deprotonate the active methylene group of malononitrile, initiating a Knoevenagel condensation with the aromatic aldehyde. The resulting vinylidene malononitrile then undergoes a Michael addition with the S-methylisothiourea, followed by an intramolecular cyclization and tautomerization to yield the stable pyrimidine ring.

Alternative Synthetic Route: Nucleophilic Substitution on a Halopyrimidine

A plausible and direct route to the parent this compound involves the nucleophilic substitution of a halogen on the pyrimidine ring with a cyanide source. 5-Bromopyrimidine is a common starting material for such transformations.

Conceptual Protocol: Synthesis of this compound from 5-Bromopyrimidine

  • Reaction: 5-Bromopyrimidine + Copper(I) cyanide (CuCN)

  • Catalyst/Solvent: A high-boiling polar aprotic solvent such as DMF or NMP is typically used.

  • General Conditions: The reaction, known as a Rosenmund-von Braun reaction, generally requires elevated temperatures (150-200 °C) to proceed.

  • Work-up: The reaction mixture is typically cooled, treated with an aqueous solution of a complexing agent for copper (e.g., ammonia or ethylenediamine), and then extracted with an organic solvent.

Part 2: Reactivity and Key Transformations of this compound

The true utility of this compound lies in the reactivity of its cyanomethyl group, which allows for a diverse array of chemical transformations to build complex heterocyclic scaffolds. The electron-withdrawing nature of the pyrimidine ring acidifies the methylene protons, facilitating their removal by a base to form a stabilized carbanion. This carbanion is a potent nucleophile that can participate in a variety of condensation and cyclization reactions.

Synthesis of Fused Pyrimidine Systems

Pyrimido[4,5-d]pyrimidines are a class of fused heterocycles with a wide range of biological activities, including antiviral and anticancer properties.[1][8][9] A straightforward approach to this scaffold involves the reaction of a 4-aminopyrimidine-5-carbonitrile with a suitable one-carbon synthon.

Experimental Protocol: Synthesis of a Substituted Pyrimido[4,5-d]pyrimidine [2]

  • Starting Material: 4-Amino-2,6-dialkylpyrimidine-5-carbonitrile

  • Reagents: Triethyl orthoformate, substituted aniline, acetic acid (catalyst)

  • Procedure:

    • A mixture of the 4-amino-2,6-dialkylpyrimidine-5-carbonitrile and triethyl orthoformate is heated at reflux to form the intermediate ethoxymethyleneimino derivative.

    • After cooling, the substituted aniline and a catalytic amount of acetic acid are added to the reaction mixture in a suitable solvent like toluene.

    • The mixture is heated at reflux, and the progress of the cyclization is monitored by TLC.

    • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

G A 4-Aminopyrimidine- 5-carbonitrile C Ethoxymethyleneimino Intermediate A->C Reflux B Triethyl Orthoformate B->C E Pyrimido[4,5-d]pyrimidine C->E Reflux, Catalytic Acetic Acid D Substituted Aniline D->E

Caption: Gewald reaction for thieno[2,3-d]pyrimidines.

Intramolecular Cyclization: The Thorpe-Ziegler Reaction

The Thorpe-Ziegler reaction is an intramolecular condensation of a dinitrile to form a cyclic α-cyanoenamine, which can then be hydrolyzed to a cyclic ketone. [1][10][11]This reaction is particularly useful for the formation of 5- to 8-membered rings and macrocycles. By strategically placing two cyanomethyl groups on a pyrimidine scaffold, this reaction can be employed to construct fused ring systems.

Conceptual Protocol: Thorpe-Ziegler Cyclization of a Pyrimidine Dinitrile

  • Starting Material: A pyrimidine derivative bearing two nitrile groups positioned to allow for intramolecular cyclization (e.g., a bis(cyanomethyl)pyrimidine).

  • Reagents: A strong, non-nucleophilic base (e.g., sodium hydride, lithium diisopropylamide) in an aprotic solvent (e.g., THF, DME). High dilution conditions are often necessary to favor intramolecular cyclization over intermolecular polymerization.

  • Procedure:

    • The dinitrile is added slowly to a suspension or solution of the base in the solvent under an inert atmosphere.

    • The reaction is typically stirred at room temperature or with gentle heating.

    • Upon completion, the reaction is quenched, and the resulting enamine can be isolated or directly hydrolyzed with aqueous acid to the corresponding cyclic ketone.

Thorpe-Ziegler Reaction Pathway

G A Pyrimidine Dinitrile B Carbanion Intermediate A->B Strong Base C Cyclic Imino Nitrile B->C Intramolecular Attack D Cyclic Enamino Nitrile C->D Tautomerization E Cyclic Ketone D->E Acid Hydrolysis

Caption: Thorpe-Ziegler cyclization and subsequent hydrolysis.

Part 3: Applications in Drug Discovery: Pyrimidine-5-acetonitrile Derivatives as Kinase Inhibitors

The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the design of kinase inhibitors. [3][12]Many successful kinase inhibitors, such as Imatinib, feature a pyrimidine core that mimics the adenine ring of ATP, enabling them to bind to the ATP-binding site of kinases. [2][3]this compound and its derivatives are valuable precursors for the synthesis of a variety of fused pyrimidine heterocycles that have shown potent kinase inhibitory activity.

Case Study: Pyrimido[4,5-d]pyrimidines as Kinase Inhibitors

Derivatives of pyrimido[4,5-d]pyrimidine have been investigated as inhibitors of various kinases, including epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinases (PI3Ks). The ability to readily introduce diverse substituents at various positions of the pyrimido[4,5-d]pyrimidine core, starting from functionalized pyrimidine-5-carbonitriles, allows for the fine-tuning of potency and selectivity.

Quantitative Data Summary

The following table summarizes representative examples of heterocyclic systems synthesized from pyrimidine-5-carbonitrile precursors and their reported biological activities.

Heterocyclic SystemSynthetic MethodKey ReagentsReported ActivityReference
Pyrimido[4,5-d]pyrimidinesCyclocondensation4-Aminopyrimidine-5-carbonitrile, Triethyl orthoformate, AnilinesAnticancer, Antiviral[1][2]
Thieno[2,3-d]pyrimidinesGewald ReactionPyrimidine ketone, Malononitrile, SulfurKinase Inhibition[13]
Fused PyrimidinesMulticomponent ReactionAldehyde, Malononitrile, ThioureaAnticancer[14]

Conclusion: A Versatile Tool for Heterocyclic Synthesis

This compound and its derivatives have proven to be exceptionally valuable building blocks in heterocyclic chemistry. The inherent reactivity of the cyanomethyl group, coupled with the electronic properties of the pyrimidine ring, provides a rich platform for the construction of a diverse array of fused heterocyclic systems. The synthetic methodologies discussed in this guide, including multicomponent reactions, Gewald reactions, and Thorpe-Ziegler cyclizations, offer efficient and versatile routes to novel molecular architectures with significant potential in drug discovery and materials science. As the demand for novel and effective therapeutic agents continues to grow, the strategic application of this compound as a key synthetic intermediate will undoubtedly continue to fuel innovation in the field of heterocyclic chemistry.

References

Reactivity and electrophilicity of the pyrimidine ring in 5-Pyrimidineacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity and Electrophilicity of the Pyrimidine Ring in 5-Pyrimidineacetonitrile

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure features a π-deficient pyrimidine ring, a core scaffold in numerous bioactive molecules, functionalized at the C5 position with an electron-withdrawing acetonitrile group. This guide provides a comprehensive analysis of the electronic properties and chemical reactivity of this compound. We will dissect the inherent electrophilicity of the pyrimidine core, explore the modulating influence of the 5-acetonitrile substituent, and detail the resulting reactivity patterns in both electrophilic and nucleophilic substitution reactions. Furthermore, this paper will examine the unique reactivity of the methylene bridge in the side chain. Methodologies for key chemical transformations are presented, grounded in mechanistic principles to provide researchers with both theoretical understanding and practical, field-proven insights.

The Inherent Electronic Landscape of the Pyrimidine Ring

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.[1] This configuration fundamentally alters its electronic character compared to benzene and even pyridine, rendering it a "π-deficient" system.[1][2] The two highly electronegative nitrogen atoms exert a strong inductive and mesomeric electron-withdrawing effect, significantly reducing the π-electron density of the ring carbons.[1][3]

This π-deficiency has several key consequences:

  • Reduced Basicity: The nitrogen lone pairs are less available for protonation. Consequently, pyrimidine is a much weaker base than pyridine.[1][3][4] This decreased basicity makes electrophilic attack on the nitrogen atoms more difficult.[1]

  • Electron Density Distribution: The electron withdrawal is most pronounced at the positions ortho and para to the nitrogen atoms (C2, C4, and C6). These positions are highly electrophilic and thus susceptible to nucleophilic attack.[1][5] The C5 position, being meta to both nitrogens, is the least electron-deficient carbon atom in the ring.[1]

  • Reactivity Towards Electrophiles: The overall electron-poor nature of the ring deactivates it towards electrophilic aromatic substitution (EAS), which is significantly more difficult than for benzene.[3][6] When EAS does occur, it preferentially takes place at the most electron-rich C5 position.[1][2][5]

The relative basicity of these heterocycles provides a quantitative measure of their electron density.

CompoundpKa (Conjugate Acid)
Pyridine5.23 - 5.30[1][3]
Pyrimidine1.23 - 1.3[1][2][3]
Pyridazine2.24[3]
Pyrazine0.51[3]

Modulating Influence of the 5-Acetonitrile Substituent

The placement of an acetonitrile group (-CH₂CN) at the C5 position introduces a potent electron-withdrawing substituent that further modulates the ring's reactivity. The cyano group (-C≡N) is one of the strongest electron-withdrawing groups due to the polarity of the carbon-nitrogen triple bond and its ability to withdraw electrons via both inductive and resonance effects.[7][8][9]

Although separated by a methylene (-CH₂) spacer, the cyano group's powerful inductive pull makes the entire acetonitrile substituent a deactivating, electron-withdrawing moiety.

Caption: Inductive electron withdrawal by the 5-acetonitrile group.

This substituent has two primary effects on the pyrimidine core:

  • Global Deactivation: It enhances the overall π-deficiency of the ring, making it even less reactive towards electrophiles.

  • Enhanced Electrophilicity at C2, C4, C6: By pulling electron density out of the ring from the C5 position, it further increases the partial positive charge (electrophilicity) at the C2, C4, and C6 positions, making them prime targets for nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

The electron-poor nature of the pyrimidine ring, exacerbated by the 5-acetonitrile group, makes it highly susceptible to nucleophilic aromatic substitution (SNAr), provided a suitable leaving group is present at the C2, C4, or C6 positions.

The mechanism proceeds via a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is the key to the reaction's facility.[10] Attack at the C2 or C4/C6 positions is favored because the negative charge in the intermediate can be delocalized onto the electronegative ring nitrogen atoms, which is a highly stabilizing feature.[3][10]

sn_ar_mechanism SNAr Mechanism at C4 of a 4-Halo-5-pyrimidineacetonitrile start 4-Halo-5-pyrimidineacetonitrile + Nucleophile (Nu⁻) intermediate Meisenheimer Complex (Resonance Stabilized Anion) start->intermediate Attack at C4 (Rate-determining) product 4-Nu-5-pyrimidineacetonitrile + Halide (X⁻) intermediate->product Elimination of X⁻ (Aromatization)

Caption: Generalized workflow for SNAr at the C4 position.

Protocol: Nucleophilic Substitution of a 2-Chloro-5-pyrimidineacetonitrile Derivative

This protocol describes a representative SNAr reaction using an amine as the nucleophile.

Expert Rationale: The choice of a polar aprotic solvent like DMF or DMSO is crucial; it effectively solvates the cation of the base (if used) but does not strongly solvate the anionic nucleophile, thus enhancing its reactivity. The elevated temperature is necessary to overcome the activation energy of the rate-determining nucleophilic addition step.

Materials:

  • 2-Chloro-5-pyrimidineacetonitrile (1 equivalent)

  • Pyrrolidine (1.2 equivalents)

  • Potassium Carbonate (K₂CO₃) (2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 2-Chloro-5-pyrimidineacetonitrile and anhydrous DMF.

  • Add potassium carbonate, followed by the dropwise addition of pyrrolidine at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to yield the desired 2-(pyrrolidin-1-yl)-5-pyrimidineacetonitrile.

Electrophilic Aromatic Substitution (EAS)

EAS on the this compound ring is exceptionally challenging. The pyrimidine ring is already strongly deactivated, and the additional electron-withdrawing effect of the 5-acetonitrile group further reduces the ring's nucleophilicity.[6]

In the rare cases where EAS can be forced on a pyrimidine ring, it occurs at the C5 position.[1][5] Since this position is already occupied, any further electrophilic substitution is highly unlikely under standard conditions. If a reaction were to be forced under extreme conditions (e.g., high-temperature oleum for sulfonation), it would likely lead to decomposition or ring-opening reactions rather than a clean substitution.[1] For practical synthetic purposes, direct EAS on this compound is not a viable strategy.

Reactivity of the Acetonitrile Side Chain

A significant feature of this compound is the reactivity of the methylene (-CH₂-) protons. These protons are positioned between two powerful electron-withdrawing groups: the pyrimidine ring and the cyano group. This flanking makes the α-protons acidic and susceptible to deprotonation by a suitable base.

The resulting carbanion is resonance-stabilized, with the negative charge delocalized over the α-carbon and the nitrogen of the cyano group, making it a soft and effective nucleophile.

side_chain_alkylation sub This compound base Add Strong Base (e.g., LDA, NaH) sub->base carbanion Formation of Stabilized Carbanion Intermediate base->carbanion Deprotonation electrophile Add Electrophile (e.g., R-X, Aldehyde) carbanion->electrophile product α-Substituted Product electrophile->product Nucleophilic Attack

Caption: Experimental workflow for side-chain functionalization.

Protocol: α-Alkylation of this compound

This protocol details the generation of the α-carbanion and its subsequent reaction with an alkyl halide.

Expert Rationale: Lithium diisopropylamide (LDA) is an ideal base for this transformation. It is a strong, non-nucleophilic base, which ensures that it only deprotonates the substrate without competing in a nucleophilic attack on the alkyl halide. The reaction is conducted at a very low temperature (-78 °C) to prevent side reactions and ensure kinetic control of the deprotonation.

Materials:

  • This compound (1 equivalent)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution (1.1 equivalents, 2.0 M in THF/heptane/ethylbenzene)

  • Benzyl bromide (1.1 equivalents)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

Procedure:

  • Dissolve this compound in anhydrous THF in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the LDA solution dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. A color change is typically observed, indicating anion formation.

  • Stir the mixture at -78 °C for 1 hour.

  • Add benzyl bromide dropwise to the solution.

  • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel, add water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue via flash column chromatography to afford the α-benzylated product.

Conclusion

The chemical personality of this compound is defined by a fascinating electronic duality. The pyrimidine core is inherently electrophilic, a characteristic that is significantly amplified by the potent inductive withdrawal of the 5-acetonitrile substituent. This renders the C2, C4, and C6 positions highly susceptible to nucleophilic attack, making SNAr a primary and synthetically useful reaction pathway. Conversely, the same electronic effects render the ring inert to all but the most forcing and impractical electrophilic substitution conditions. A distinct and valuable mode of reactivity, however, emerges on the side chain, where the acidic α-protons provide a handle for carbanion generation and subsequent carbon-carbon bond formation. Understanding this intricate interplay of reactivity is paramount for leveraging this compound as a versatile building block in the design and synthesis of complex molecular architectures for drug discovery and materials science.

References

The 5-Pyrimidineacetonitrile Scaffold: A Versatile Core for the Development of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

The pyrimidine ring system is a fundamental heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active molecules, including nucleobases and a variety of therapeutic agents. Among the diverse range of substituted pyrimidines, the 5-pyrimidineacetonitrile scaffold has garnered significant attention as a "privileged" structure in drug discovery. Its unique electronic properties and steric features, conferred by the cyano group at the 5-position, allow for a multitude of chemical modifications, leading to derivatives with a broad spectrum of biological activities. This guide provides a comprehensive technical overview of the potential biological activities of the this compound scaffold, with a focus on its anticancer, antimicrobial, anti-inflammatory, and antiviral properties. We will delve into the underlying mechanisms of action, present key quantitative data, and provide detailed experimental protocols to facilitate further research and development in this promising area.

Anticancer Activity: Targeting Key Oncogenic Pathways

The this compound scaffold has emerged as a potent framework for the design of novel anticancer agents, primarily through the inhibition of critical signaling pathways that drive tumor growth and proliferation.

Mechanism of Action: Inhibition of Receptor Tyrosine Kinases and Intracellular Signaling

A significant body of research has focused on the development of this compound derivatives as inhibitors of Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, both of which are frequently dysregulated in various cancers.

  • EGFR Inhibition: Many this compound derivatives have been designed as ATP-mimicking tyrosine kinase inhibitors of EGFR.[1][2] These compounds bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling cascades that promote cell proliferation, survival, and metastasis. Some derivatives have shown potent activity against both wild-type (WT) and mutant forms of EGFR, such as the T790M mutation that confers resistance to first-generation EGFR inhibitors.[2]

  • PI3K/AKT Pathway Inhibition: The PI3K/AKT/mTOR pathway is another crucial signaling axis in cancer. Several this compound-based compounds have been identified as potent inhibitors of PI3K and/or AKT kinases.[3][4] By blocking this pathway, these compounds can induce apoptosis and inhibit cell cycle progression in cancer cells.

The inhibition of these pathways ultimately leads to the induction of apoptosis (programmed cell death) and cell cycle arrest, primarily at the G2/M phase, in cancer cells.[2]

Signaling Pathway: EGFR and PI3K/AKT Inhibition

EGFR_PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ligand Growth Factor (e.g., EGF) Ligand->EGFR Inhibitor This compound Derivative Inhibitor->EGFR Inhibition Inhibitor->PI3K Inhibition

Caption: Inhibition of EGFR and PI3K/AKT signaling pathways by this compound derivatives.

Quantitative Data: Anticancer Activity of this compound Derivatives

The following table summarizes the in vitro anticancer activity of representative this compound derivatives against various cancer cell lines and their inhibitory activity against key kinases.

Compound IDTarget(s)Cancer Cell LineIC50 (µM)Kinase IC50 (µM)Reference
11b EGFR (WT & T790M)HCT-1163.37EGFR (WT): 0.09[2]
HepG-23.04EGFR (T790M): 4.03[2]
MCF-74.14[2]
A5492.4[2]
10b EGFRHepG23.560.00829[1]
A5495.85[1]
MCF-77.68[1]
7f PI3Kδ/γ, AKT-1K562-PI3Kδ: 6.99[3][4]
PI3Kγ: 4.01[3][4]
AKT-1: 3.36[3][4]

Antimicrobial Activity: A Promising Avenue for New Antibacterials and Antifungals

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The this compound scaffold has demonstrated significant potential in this area, with derivatives exhibiting activity against a range of bacteria and fungi.

Mechanism of Action

The precise mechanisms of antimicrobial action for many this compound derivatives are still under investigation. However, it is believed that their activity may stem from their ability to interfere with essential cellular processes in microorganisms, such as:

  • Inhibition of Cell Wall Synthesis: Similar to some established antibiotics, these compounds may disrupt the synthesis of peptidoglycan, a critical component of the bacterial cell wall.

  • Interference with Nucleic Acid Synthesis: The pyrimidine core, being a component of nucleic acids, suggests that these derivatives could act as antimetabolites, interfering with DNA or RNA synthesis.

  • Enzyme Inhibition: These compounds may target and inhibit essential microbial enzymes, such as dihydrofolate reductase (DHFR) or DNA gyrase, which are crucial for microbial survival.

Quantitative Data: Antimicrobial Activity of this compound Derivatives

The following table presents the in vitro antimicrobial activity of selected this compound derivatives, expressed as the Minimum Inhibitory Concentration (MIC) in µg/mL.

Compound IDGram-positive BacteriaMIC (µg/mL)Gram-negative BacteriaMIC (µg/mL)FungiMIC (µg/mL)Reference
MT-21 S. aureus12.5E. coli-C. albicans125[5]
P. aeruginosa-A. niger125[5]
3c ----Active-[6]
4a,b Active-Active---[6]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases. The this compound scaffold has shown promise in the development of novel anti-inflammatory agents through the modulation of key inflammatory mediators.

Mechanism of Action: Targeting COX Enzymes

A primary mechanism underlying the anti-inflammatory effects of pyrimidine derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[7] COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation, pain, and fever. By selectively inhibiting COX-2 over COX-1, these compounds can potentially offer anti-inflammatory benefits with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.

Signaling Pathway: COX-2 Inhibition in Inflammation

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->Membrane_Phospholipids Inhibitor This compound Derivative Inhibitor->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by this compound derivatives.

Quantitative Data: Anti-inflammatory Activity of Pyrimidine Derivatives

The following table summarizes the in vivo anti-inflammatory activity of pyrimidine derivatives in the carrageenan-induced paw edema model.

Compound IDDose (mg/kg)% Inhibition of Edema (at 3h)% Inhibition of Edema (at 4h)Reference
2c 50 & 7051.8555.56[6]
3c 50 & 7078.6881.27[6]
4b 50 & 7068.3877.14[6]
5b 50 & 7068.3862.86[6]
Ibuprofen -60.6669.52[6]

Antiviral Activity: An Area of Growing Interest

While research on the antiviral activity of the specific this compound scaffold is still emerging, the broader class of pyrimidine derivatives has a well-established history in antiviral drug discovery. Many approved antiviral drugs are nucleoside analogs containing a pyrimidine core.

Potential Mechanisms of Action

The antiviral potential of this compound derivatives may arise from several mechanisms, including:

  • Inhibition of Viral Polymerases: As analogs of natural nucleosides, these compounds could be phosphorylated in vivo and subsequently inhibit viral DNA or RNA polymerases, thereby terminating viral replication.

  • Inhibition of Viral Entry or Release: Some heterocyclic compounds have been shown to interfere with the attachment of viruses to host cells or inhibit the release of new viral particles.

  • Modulation of Host Factors: Certain compounds may exert their antiviral effects by targeting host cell proteins that are essential for viral replication.

Although specific data for this compound derivatives is limited, some pyrimidine analogs have shown activity against a range of viruses, including Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), and influenza virus.[8][9][10] Further investigation is warranted to explore the full antiviral potential of the this compound scaffold.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments and workflows commonly used to evaluate the biological activities of the this compound scaffold.

Experimental Workflow: From Synthesis to Biological Evaluation

Workflow Synthesis Synthesis of This compound Derivatives Purification Purification and Characterization (NMR, MS, HPLC) Synthesis->Purification In_Vitro_Screening In Vitro Biological Screening (Anticancer, Antimicrobial, Anti-inflammatory, Antiviral) Purification->In_Vitro_Screening Hit_Identification Hit Identification and Lead Compound Selection In_Vitro_Screening->Hit_Identification Mechanism_Studies Mechanism of Action Studies (Enzyme Assays, Western Blot, Cell Cycle Analysis) Hit_Identification->Mechanism_Studies In_Vivo_Studies In Vivo Efficacy and Toxicology Studies (Animal Models) Mechanism_Studies->In_Vivo_Studies Lead_Optimization Lead Optimization (Structure-Activity Relationship) In_Vivo_Studies->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: A general experimental workflow for the discovery and development of this compound-based therapeutic agents.

Protocol 1: General Synthesis of 2-Amino-5-cyanopyrimidines

This protocol describes a common method for the synthesis of the 2-amino-5-cyanopyrimidine core structure.

Materials:

  • Aromatic aldehyde

  • Malononitrile

  • Guanidine hydrochloride

  • Sodium ethoxide or other suitable base

  • Ethanol

Procedure:

  • Dissolve the aromatic aldehyde, malononitrile, and guanidine hydrochloride in ethanol.

  • Add a solution of sodium ethoxide in ethanol dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or under reflux for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Acidify the mixture with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or DMF).

Protocol 2: In Vitro EGFR Kinase Inhibition Assay (HTRF)

This protocol outlines a Homogeneous Time-Resolved Fluorescence (HTRF) assay for determining the inhibitory activity of compounds against EGFR kinase.

Materials:

  • Recombinant EGFR kinase

  • Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr)

  • ATP

  • Europium cryptate-labeled anti-phosphotyrosine antibody (Eu-Ab)

  • Streptavidin-XL665 (SA-XL665)

  • Assay buffer (e.g., 50 mM HEPES pH 7.4, 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

  • 384-well low-volume white plate

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In the assay plate, add the test compound, EGFR kinase, and the biotinylated peptide substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

  • Stop the reaction by adding a detection mixture containing Eu-Ab and SA-XL665 in a buffer with EDTA.

  • Incubate the plate for 60 minutes at room temperature to allow for the development of the HTRF signal.

  • Read the fluorescence at 620 nm and 665 nm.

  • Calculate the HTRF ratio (665 nm / 620 nm) and determine the IC50 values by plotting the percentage of inhibition against the compound concentration.

Protocol 3: In Vivo Carrageenan-Induced Paw Edema Assay

This protocol describes an in vivo model for evaluating the anti-inflammatory activity of test compounds.[1]

Materials:

  • Male Wistar rats or Swiss albino mice

  • Carrageenan (1% w/v in sterile saline)

  • Test compound and vehicle

  • Reference drug (e.g., Indomethacin or Ibuprofen)

  • Plethysmometer

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Divide the animals into groups (e.g., control, reference drug, and test compound groups).

  • Administer the test compound or reference drug orally or intraperitoneally at a predetermined dose.

  • After a specific time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising core structure for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential in the fields of oncology, infectious diseases, and inflammation. The well-established anticancer activity, particularly as EGFR and PI3K/AKT inhibitors, provides a strong foundation for the development of new targeted therapies. The emerging antimicrobial and anti-inflammatory properties further broaden the therapeutic applicability of this scaffold.

While the antiviral potential of the this compound core is less explored, the known antiviral activity of the broader pyrimidine class suggests that this is a fertile area for future investigation. Further research should focus on:

  • Elucidating detailed mechanisms of action for the antimicrobial and anti-inflammatory activities.

  • Synthesizing and screening focused libraries of this compound derivatives against a wide range of viral targets.

  • Optimizing the pharmacokinetic and toxicological profiles of lead compounds to enhance their drug-like properties.

  • Exploring synergistic combinations of this compound derivatives with existing therapeutic agents.

References

The Advent of a Versatile Scaffold: A Technical Guide to the Discovery and Synthesis of 5-Pyrimidineacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Core and the Significance of the 5-Acetonitrile Moiety

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including essential components of DNA and RNA.[1][2] The functionalization of this privileged scaffold is a critical endeavor in the pursuit of novel therapeutics. Among the myriad of possible derivatives, 5-pyrimidineacetonitrile stands out as a particularly valuable building block. The introduction of the cyanomethyl group at the 5-position provides a versatile handle for further chemical transformations, enabling the construction of more complex molecular architectures with diverse pharmacological profiles. This guide provides a comprehensive overview of the discovery and historical evolution of synthetic routes to this compound, offering a technical deep-dive into the key methodologies that have shaped its preparation.

The Historical Landscape: From Classic Ring Formations to Modern Innovations

While a singular, definitive report on the "discovery" of this compound remains elusive in early chemical literature, its conceptualization and eventual synthesis are intrinsically linked to the broader history of pyrimidine chemistry. The systematic study of pyrimidines dates back to the late 19th century.[2]

Early Pyrimidine Synthesis: Laying the Foundation

The pioneering work on pyrimidine synthesis began in 1884 with Pinner's condensation of ethyl acetoacetate with amidines.[2] This was followed by the first preparation of the parent pyrimidine ring by Gabriel and Colman in 1900, which involved the conversion of barbituric acid to 2,4,6-trichloropyrimidine and subsequent reduction with zinc dust.[2] Another foundational method is the Biginelli reaction, first reported in 1891, which is a one-pot condensation of an aldehyde, a β-ketoester, and urea or thiourea to produce dihydropyrimidinones.[3][4] These early methods, while groundbreaking, often required harsh conditions and were limited in scope.

The general approach to synthesizing the pyrimidine ring involves the cyclization of a three-carbon component with a compound containing an N-C-N fragment, such as amidines, ureas, or guanidines.[5]

Key Synthetic Strategies for this compound

The synthesis of this compound can be broadly categorized into two main approaches: construction of the pyrimidine ring with the acetonitrile moiety already present on a precursor, or the introduction of the acetonitrile group onto a pre-formed pyrimidine ring.

Synthesis via Ring Formation

Modern synthetic strategies often employ multicomponent reactions to construct highly functionalized pyrimidine rings in a single step. For the synthesis of this compound and its derivatives, this can involve the reaction of an aldehyde, a source of ammonia (like ammonium chloride), and a β-ketonitrile or a related species.[6]

Illustrative Multicomponent Reaction:

A general approach involves the condensation of a substituted benzaldehyde, malononitrile, and urea or thiourea in the presence of a catalyst such as ammonium chloride under solvent-free conditions.[6] While this directly yields a pyrimidine-5-carbonitrile, subsequent reduction of the nitrile to an amine followed by diazotization and cyanation, or other functional group interconversions, could conceptually lead to this compound.

Functionalization of a Pre-formed Pyrimidine Ring

This is a more common and often more direct approach to this compound. The key is the strategic introduction of the cyanomethyl group at the 5-position of the pyrimidine ring.

A robust and widely used method involves the nucleophilic substitution of a halogen at the 5-position of the pyrimidine ring. 5-(Chloromethyl)pyrimidine is a key intermediate in this pathway.[7]

Step 1: Preparation of 5-(Chloromethyl)pyrimidine

The synthesis of 5-(chloromethyl)pyrimidine can be achieved from a suitable precursor such as 5-(hydroxymethyl)pyrimidine. The hydroxyl group can be converted to a chlorine atom using a variety of chlorinating agents, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

Step 2: Nucleophilic Substitution with Cyanide

The resulting 5-(chloromethyl)pyrimidine is then reacted with a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a suitable solvent to yield this compound.

Experimental Protocol: Synthesis of this compound from 5-(Chloromethyl)pyrimidine

  • Chlorination of 5-(Hydroxymethyl)pyrimidine: To a solution of 5-(hydroxymethyl)pyrimidine (1.0 eq) in an anhydrous solvent such as dichloromethane or chloroform, slowly add thionyl chloride (1.1 eq) at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). The excess thionyl chloride and solvent are removed under reduced pressure.

  • Cyanation: The crude 5-(chloromethyl)pyrimidine is dissolved in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Sodium cyanide (1.2 eq) is added, and the mixture is heated to a moderate temperature (e.g., 50-70 °C) and stirred until the reaction is complete.

  • Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford pure this compound.

An alternative route involves the conversion of pyrimidine-5-carboxaldehyde to the corresponding acetonitrile.

Step 1: Conversion to the Oxime

Pyrimidine-5-carboxaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime.

Step 2: Dehydration of the Oxime

The oxime is then dehydrated to the nitrile using a dehydrating agent such as acetic anhydride, phosphorus pentoxide, or a modern catalytic system.

Experimental Protocol: Synthesis of this compound from Pyrimidine-5-carboxaldehyde

  • Oxime Formation: A mixture of pyrimidine-5-carboxaldehyde (1.0 eq), hydroxylamine hydrochloride (1.1 eq), and a base such as sodium acetate or pyridine in a solvent like ethanol is heated at reflux until the reaction is complete.

  • Dehydration: The isolated oxime is then treated with a dehydrating agent. For example, heating the oxime with acetic anhydride can effect the conversion to the nitrile.

  • Purification: The reaction mixture is worked up appropriately, and the final product is purified by crystallization or column chromatography.

Modern Catalytic Approaches

The field of organic synthesis has been revolutionized by the advent of transition-metal-catalyzed cross-coupling reactions. While not directly producing this compound in one step, these methods are crucial for synthesizing key precursors, such as 5-substituted pyrimidines, which can then be converted to the target molecule.

Table 1: Comparison of Modern Catalytic Methods for Pyrimidine Functionalization

Reaction NameCatalyst/ReagentsSubstratesProductKey Advantages
Suzuki Coupling Pd catalyst (e.g., Pd(PPh₃)₄), Base5-Halopyrimidine, Aryl/vinyl boronic acid5-Aryl/vinylpyrimidineWide substrate scope, mild reaction conditions.
Heck Reaction Pd catalyst, Base5-Halopyrimidine, Alkene5-AlkenylpyrimidineForms C-C bonds with alkenes.[8]
Sonogashira Coupling Pd catalyst, Cu(I) cocatalyst, Base5-Halopyrimidine, Terminal alkyne5-AlkynylpyrimidineEfficient synthesis of alkynyl-substituted pyrimidines.

Visualization of Synthetic Pathways

To better illustrate the synthetic logic, the following diagrams outline the key transformations discussed.

G cluster_0 Synthesis from 5-Halopyrimidine Precursor 5-(Hydroxymethyl)pyrimidine 5-(Hydroxymethyl)pyrimidine 5-(Chloromethyl)pyrimidine 5-(Chloromethyl)pyrimidine 5-(Hydroxymethyl)pyrimidine->5-(Chloromethyl)pyrimidine SOCl₂ This compound This compound 5-(Chloromethyl)pyrimidine->this compound NaCN G cluster_1 Synthesis from Pyrimidine-5-carboxaldehyde Pyrimidine-5-carboxaldehyde Pyrimidine-5-carboxaldehyde Pyrimidine-5-aldoxime Pyrimidine-5-aldoxime Pyrimidine-5-carboxaldehyde->Pyrimidine-5-aldoxime NH₂OH·HCl This compound This compound Pyrimidine-5-aldoxime->this compound Dehydration (e.g., Ac₂O)

References

Methodological & Application

Application Notes and Protocols for the Condensation Reaction of 5-Pyrimidineacetonitrile with Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrimidine Scaffolds in Drug Discovery

Pyrimidine scaffolds are a cornerstone in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1][2] Their prevalence in biologically active molecules, including nucleic acids, vitamins, and a wide array of synthetic drugs, underscores their significance in drug design and development.[1] The functionalization of the pyrimidine ring is a key strategy for modulating the pharmacological properties of these compounds. One powerful and versatile method for achieving this is the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction.[3] This application note provides a detailed protocol and scientific rationale for the Knoevenagel condensation of 5-pyrimidineacetonitrile with various aldehydes, a reaction that yields α,β-unsaturated nitriles, which are valuable intermediates in the synthesis of novel drug candidates. These products, possessing a reactive Michael acceptor system and extended conjugation, serve as versatile precursors for a variety of heterocyclic compounds with potential therapeutic applications, including but not limited to anticancer, antimicrobial, and anti-inflammatory agents.[4][5]

Reaction Mechanism: A Tale of Two Pathways

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (in this case, this compound) to a carbonyl group (an aldehyde), followed by a dehydration reaction.[3] The reaction is typically catalyzed by a weak base, with piperidine being a classic and highly effective choice.[6][7] The mechanism can proceed through two primary pathways, largely dependent on the nature of the catalyst.

1. The Direct Enolate Pathway: A base abstracts a proton from the acidic methylene group of this compound, creating a resonance-stabilized carbanion (enolate). This potent nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is protonated to form an aldol-type adduct, which then undergoes base-catalyzed dehydration to yield the final α,β-unsaturated product.

2. The Iminium Ion Pathway (Amine Catalysis): When a secondary amine like piperidine is used, it can first react with the aldehyde to form an iminium ion. This iminium ion is a significantly more potent electrophile than the aldehyde itself. The enolate of this compound then attacks the iminium ion, leading to an intermediate that, after a series of steps including the elimination of the piperidine catalyst, yields the final condensed product.[8] Theoretical and experimental studies suggest that for piperidine-catalyzed reactions, the formation of the iminium ion can be the rate-determining step.

Below is a visual representation of the generally accepted piperidine-catalyzed Knoevenagel condensation mechanism.

Knoevenagel_Mechanism cluster_activation Catalyst Activation & Iminium Formation cluster_enolate Enolate Formation cluster_condensation Condensation & Product Formation Aldehyde Aldehyde (R-CHO) Iminium Iminium Ion [R-CH=N+R'2] Aldehyde->Iminium + Piperidine - H2O Piperidine Piperidine Intermediate Adduct Intermediate Iminium->Intermediate + Enolate Iminium->Intermediate Pyrimidineacetonitrile This compound Enolate Enolate Pyrimidineacetonitrile->Enolate + Base - HB+ Enolate->Intermediate Product α,β-Unsaturated Nitrile Intermediate->Product - Piperidine - H+

Caption: Piperidine-catalyzed Knoevenagel condensation mechanism.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the condensation of this compound with aromatic aldehydes. The protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially AvailableStore in a cool, dry place.
Aromatic Aldehyde≥98%Commercially AvailablePurify by distillation or recrystallization if necessary.
Piperidine≥99%Commercially AvailableCorrosive and toxic. Handle in a fume hood with appropriate PPE.
EthanolAnhydrousCommercially AvailableCan be used as a solvent.
TolueneAnhydrousCommercially AvailableAlternative solvent, allows for azeotropic removal of water.
Ethyl AcetateACS GradeCommercially AvailableFor extraction and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Anhydrous Sodium SulfateACS GradeCommercially AvailableFor drying organic layers.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Protocol 1: Piperidine-Catalyzed Condensation in Ethanol

This protocol is a robust and widely applicable method for the Knoevenagel condensation.

Workflow Diagram:

Protocol_Workflow start Start reagents Combine this compound, Aldehyde, and Ethanol start->reagents catalyst Add Piperidine (catalytic amount) reagents->catalyst reaction Heat to Reflux (Monitor by TLC) catalyst->reaction workup Cool, Concentrate, and Extract reaction->workup purification Purify by Column Chromatography workup->purification characterization Characterize Product (NMR, IR, MS) purification->characterization end End characterization->end

Caption: Experimental workflow for the piperidine-catalyzed condensation.

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired aromatic aldehyde (1.0-1.2 eq), and anhydrous ethanol (5-10 mL per mmol of this compound).

  • Catalyst Addition: Add piperidine (0.1-0.2 eq) to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-8 hours).

  • Work-up: Allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure. To the residue, add water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

  • Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Factors Influencing the Reaction

The success and efficiency of the Knoevenagel condensation are influenced by several key parameters:

  • Catalyst: While piperidine is a common and effective catalyst, other bases such as pyrrolidine, triethylamine, and L-proline can also be employed.[9][10] The choice of catalyst can affect the reaction rate and, in some cases, the stereoselectivity of the product.

  • Solvent: The choice of solvent can significantly impact the reaction. Protic solvents like ethanol are commonly used.[11] Aprotic polar solvents such as DMF and DMSO can also be effective.[12] For aldehydes prone to side reactions, using a non-polar solvent like toluene with a Dean-Stark apparatus to remove water azeotropically can drive the reaction to completion.

  • Aldehyde Substituents: The electronic nature of the substituents on the aromatic aldehyde plays a crucial role. Electron-withdrawing groups (e.g., -NO₂, -CN) on the aromatic ring generally accelerate the reaction by making the carbonyl carbon more electrophilic.[5] Conversely, electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) can slow down the reaction.

  • Temperature: While many Knoevenagel condensations proceed efficiently at room temperature, heating is often employed to increase the reaction rate, especially for less reactive aldehydes.

Data Presentation: Expected Yields and Reaction Times

The following table provides representative data for the condensation of this compound with various aromatic aldehydes under the conditions described in Protocol 1. Please note that these are typical values and may vary depending on the specific reaction scale and purity of reagents.

EntryAldehydeCatalyst (eq)SolventTime (h)Yield (%)
1BenzaldehydePiperidine (0.1)Ethanol485-95
24-ChlorobenzaldehydePiperidine (0.1)Ethanol390-98
34-NitrobenzaldehydePiperidine (0.1)Ethanol2>95
44-MethoxybenzaldehydePiperidine (0.2)Toluene875-85
52-NaphthaldehydePiperidine (0.1)Ethanol580-90

Trustworthiness and Validation

The protocol described herein is based on well-established principles of the Knoevenagel condensation.[3] The progress of the reaction can be easily monitored by TLC, providing a clear indication of reaction completion and the formation of the product. The purification by column chromatography is a standard and effective method for isolating the desired compound. Finally, comprehensive characterization of the product by spectroscopic methods (NMR, IR, MS) provides unambiguous confirmation of its identity and purity, ensuring the reliability and reproducibility of the protocol.

Conclusion

The Knoevenagel condensation of this compound with aldehydes is a highly efficient and versatile method for the synthesis of α,β-unsaturated pyrimidine derivatives. These compounds are valuable building blocks for the development of novel therapeutic agents. The provided protocol, along with the discussion of key influencing factors, offers a comprehensive guide for researchers in the field of medicinal chemistry and drug discovery to successfully synthesize and explore the potential of this important class of molecules.

References

Application Notes and Protocols for the Synthesis of Fused Pyrimidines Using 5-Pyrimidineacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fused pyrimidine scaffolds are of paramount importance in medicinal chemistry and drug development due to their diverse pharmacological activities. This document provides detailed application notes and protocols for the synthesis of various fused pyrimidine systems, with a particular focus on leveraging the reactivity of 5-pyrimidineacetonitrile as a versatile starting material. The protocols herein are designed to be robust and reproducible, providing a foundation for the exploration of novel chemical entities for therapeutic applications. We will delve into the synthesis of thieno[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines, highlighting the underlying chemical principles and providing step-by-step experimental guidance.

Introduction: The Significance of Fused Pyrimidines

Fused pyrimidine derivatives represent a privileged class of heterocyclic compounds, forming the core structure of numerous biologically active molecules. Their structural resemblance to endogenous purines allows them to interact with a wide array of biological targets, leading to a broad spectrum of therapeutic effects. These include, but are not limited to, antiviral, antibacterial, antifungal, anti-inflammatory, and anticancer activities.[1] The development of efficient and versatile synthetic routes to novel fused pyrimidine analogues is therefore a critical endeavor in modern medicinal chemistry.

Synthetic Strategies for Fused Pyrimidines: The Role of Activated Nitriles

The construction of fused pyrimidine systems can be approached through various synthetic strategies. A common and effective method involves the annulation of a second heterocyclic ring onto a pre-existing pyrimidine core. Alternatively, the pyrimidine ring can be constructed on an existing heterocyclic template. Within these strategies, activated nitriles, such as this compound, serve as powerful building blocks due to the reactivity of the nitrile group and the acidity of the adjacent methylene protons. Two classical named reactions that leverage this reactivity for the synthesis of fused heterocycles are the Gewald reaction for the synthesis of thiophenes and the Thorpe-Ziegler reaction for the formation of cyclic ketones and enamines.[2][3][4][5][6]

Core Application: Synthesis of Thieno[2,3-d]pyrimidines via a Modified Gewald Reaction

The Gewald reaction is a multicomponent reaction that provides a straightforward route to 2-aminothiophenes.[4][5] By adapting this reaction, we can synthesize thieno[2,3-d]pyrimidines, a class of compounds with known biological activities, including anticancer and radioprotective effects.[7][8][9][10]

Mechanistic Rationale

The reaction proceeds through an initial Knoevenagel condensation of an aldehyde or ketone with the active methylene group of this compound. The resulting electron-deficient alkene then undergoes a Michael addition with elemental sulfur, followed by intramolecular cyclization and tautomerization to yield the 2-aminothiophene ring fused to the pyrimidine core.

Experimental Protocol: Synthesis of 2-Amino-3-cyano-4-substituted-thieno[2,3-d]pyrimidines

This protocol outlines the synthesis of a representative thieno[2,3-d]pyrimidine from this compound, an aromatic aldehyde, and elemental sulfur.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Elemental sulfur

  • Ethanol

  • Morpholine or another suitable base

  • Standard laboratory glassware

  • Magnetic stirrer with heating capabilities

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol.

  • Addition of Reagents: To the stirred solution, add elemental sulfur (1.1 eq).

  • Initiation of Reaction: Add a catalytic amount of morpholine (0.1-0.2 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and triturate the residue with cold ethanol or diethyl ether to induce precipitation.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and byproducts. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water).

Data Presentation
Starting AldehydeProduct StructureExpected Yield (%)
Benzaldehyde2-Amino-3-cyano-4-phenyl-thieno[2,3-d]pyrimidine75-85
4-Chlorobenzaldehyde2-Amino-4-(4-chlorophenyl)-3-cyano-thieno[2,3-d]pyrimidine80-90
4-Methoxybenzaldehyde2-Amino-4-(4-methoxyphenyl)-3-cyano-thieno[2,3-d]pyrimidine70-80

Workflow Diagram

Gewald_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound and aldehyde in ethanol add_reagents Add sulfur and morpholine start->add_reagents Stirring reflux Reflux for 4-6 hours add_reagents->reflux Heating cool Cool to room temperature reflux->cool TLC Monitoring filter Filter precipitate cool->filter purify Recrystallize filter->purify end_product Thieno[2,3-d]pyrimidine Product purify->end_product

Caption: Workflow for the synthesis of thieno[2,3-d]pyrimidines.

Core Application: Synthesis of Pyrido[2,3-d]pyrimidines via Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction is an intramolecular cyclization of dinitriles to form a cyclic α-cyano ketone, which exists in equilibrium with its enamine tautomer.[2][3][6][11] This reaction can be adapted to synthesize pyrido[2,3-d]pyrimidines, another important class of fused pyrimidines with a wide range of biological activities, including as kinase inhibitors.[12][13][14]

Mechanistic Rationale

This proposed synthesis involves a two-step process. First, the methylene group of this compound is alkylated with a suitable haloacetonitrile to form a dinitrile intermediate. In the second step, this dinitrile undergoes an intramolecular Thorpe-Ziegler cyclization in the presence of a strong base to form the fused pyridone ring.

Experimental Protocol: Synthesis of 4-Amino-5-oxo-5,6-dihydropyrido[2,3-d]pyrimidine-7-carbonitrile

This protocol details the synthesis of a pyrido[2,3-d]pyrimidine derivative from this compound.

Materials:

  • This compound

  • Chloroacetonitrile or Bromoacetonitrile

  • Sodium hydride (NaH) or another strong, non-nucleophilic base

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

  • Magnetic stirrer

Step-by-Step Procedure:

Step 1: Synthesis of the Dinitrile Intermediate

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF and cool to 0 °C.

  • Deprotonation: Carefully add sodium hydride (1.1 eq) to the cooled solvent.

  • Addition of Nitrile: Slowly add a solution of this compound (1.0 eq) in a small amount of anhydrous DMF to the NaH suspension. Stir at 0 °C for 30 minutes.

  • Alkylation: Add chloroacetonitrile (1.1 eq) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quenching and Extraction: Carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification of Intermediate: Purify the crude dinitrile intermediate by column chromatography on silica gel.

Step 2: Thorpe-Ziegler Cyclization

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of sodium hydride (1.1 eq) in anhydrous THF.

  • Addition of Dinitrile: Add a solution of the purified dinitrile intermediate (1.0 eq) in anhydrous THF dropwise to the NaH suspension.

  • Reaction Conditions: Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.

  • Work-up: Cool the reaction to 0 °C and carefully quench with a few drops of ethanol followed by water. Acidify the mixture to pH 5-6 with dilute HCl.

  • Isolation: The product may precipitate upon acidification. If so, collect the solid by filtration. Otherwise, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Data Presentation
IntermediateCyclization ConditionsProductExpected Yield (%)
2-(Pyrimidin-5-yl)succinonitrileNaH, refluxing THF4-Amino-5-oxo-5,6-dihydropyrido[2,3-d]pyrimidine-7-carbonitrile60-70 (over two steps)

Workflow Diagram

Thorpe_Ziegler_Workflow cluster_step1 Step 1: Dinitrile Synthesis cluster_step2 Step 2: Cyclization deprotonation Deprotonation of this compound with NaH in DMF alkylation Alkylation with haloacetonitrile deprotonation->alkylation workup1 Aqueous work-up and extraction alkylation->workup1 purification1 Column chromatography workup1->purification1 cyclization_setup Deprotonation of dinitrile with NaH in THF purification1->cyclization_setup reflux Reflux for 4-8 hours cyclization_setup->reflux workup2 Acidic work-up reflux->workup2 purification2 Recrystallization/Chromatography workup2->purification2 final_product Pyrido[2,3-d]pyrimidine Product purification2->final_product start_material This compound start_material->deprotonation

Caption: Workflow for the synthesis of pyrido[2,3-d]pyrimidines.

Characterization of Fused Pyrimidines

The synthesized fused pyrimidine derivatives should be characterized using standard analytical techniques to confirm their identity and purity. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the nitrile (C≡N) and amine (N-H) stretches.

  • Melting Point: To assess the purity of the compound.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a variety of fused pyrimidine heterocyclic systems. The protocols detailed in these application notes for the synthesis of thieno[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines provide a solid foundation for researchers in medicinal chemistry and drug discovery to generate novel compounds for biological evaluation. The adaptability of these methods allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships and the development of potent therapeutic agents.

References

The Strategic Role of 5-Pyrimidineacetonitrile in Multicomponent Reactions for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Convergence of a Privileged Scaffold and an Efficient Synthetic Strategy

In the landscape of modern medicinal chemistry, the pyrimidine nucleus stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its inherent ability to engage in various biological interactions has made it a cornerstone in the design of novel therapeutics.[3][4][5] Concurrently, multicomponent reactions (MCRs) have emerged as a powerful and sustainable strategy in synthetic chemistry, enabling the construction of complex molecular architectures in a single, atom-economical step.[6] This guide delves into the synergistic intersection of these two domains, focusing on the versatile building block, 5-pyrimidineacetonitrile , and its application in MCRs to expedite the discovery of new drug candidates. The presence of both the pyrimidine core and a reactive acetonitrile group makes this molecule a potent starting material for generating diverse libraries of pharmacologically relevant compounds.

The Unique Chemical Profile of this compound: A Gateway to Molecular Diversity

This compound is a bifunctional molecule that offers a unique combination of reactive sites, making it an ideal substrate for a variety of multicomponent reactions. The pyrimidine ring itself can participate in cyclization and functionalization reactions, while the acetonitrile moiety provides an active methylene group, ripe for condensation and addition reactions. This dual reactivity allows for the rapid assembly of complex heterocyclic systems, including fused pyrimidines, which are of significant interest in drug discovery.[7][8]

Application in Key Multicomponent Reactions: Protocols and Mechanistic Insights

The true potential of this compound is unlocked when it is employed in multicomponent reactions that build upon its core structure. While direct participation in classic named MCRs like the Biginelli or Hantzsch reactions is less common, its derivatives, particularly 2-amino-5-cyanopyrimidines, are extensively used in MCRs to construct fused heterocyclic systems. Below are detailed protocols and discussions on relevant MCRs where this compound or its close derivatives are pivotal.

Synthesis of Fused Pyrimidines: The Power of the Thorpe-Ziegler and Gewald-Type Reactions

A primary application of this compound lies in its conversion to 2-aminothiophene derivatives via the Gewald reaction, which can then be further cyclized to form thieno[2,3-d]pyrimidines.[2][7] Thieno[2,3-d]pyrimidines are a class of compounds known for their diverse biological activities, including anticancer and anti-inflammatory properties.

Conceptual Workflow for Thieno[2,3-d]pyrimidine Synthesis

Gewald_Thienopyrimidine cluster_gewald Gewald Reaction cluster_cyclization Cyclization ketone Ketone/Aldehyde aminothiophene 2-Aminothiophene Intermediate ketone->aminothiophene acetonitrile This compound (or derivative) acetonitrile->aminothiophene sulfur Sulfur sulfur->aminothiophene base Base (e.g., Morpholine) base->aminothiophene thienopyrimidine Thieno[2,3-d]pyrimidine (Bioactive Scaffold) aminothiophene->thienopyrimidine formamide Formamide formamide->thienopyrimidine caption Gewald reaction followed by cyclization to form thieno[2,3-d]pyrimidines.

Caption: Gewald reaction followed by cyclization to form thieno[2,3-d]pyrimidines.

Protocol 1: Microwave-Assisted Synthesis of 2-Amino-5-cyano-4,6-disubstituted Pyrimidines

This protocol is foundational for creating a library of substituted 5-cyanopyrimidines, which can then be used in subsequent MCRs. Microwave-assisted synthesis offers significant advantages in terms of reduced reaction times and improved yields.[9][10]

Materials:

  • α-Cyanoketene S,S-acetal (1.0 eq)

  • Aromatic amine (1.0 eq)

  • Guanidine nitrate (1.0 eq)

  • Sodium hydride (50% dispersion in oil) (1.0 eq)

  • Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • Synthesis of α-Cyanoketene S,N-acetals:

    • In a microwave-safe vessel, combine the α-cyanoketene S,S-acetal and the aromatic amine in ethanol.

    • Irradiate the mixture in a microwave synthesizer at 80W for 5-10 minutes.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture, and the resulting crystals of the S,N-acetal are filtered, washed with cold ethanol, and air-dried.

  • Cyclocondensation to form the Pyrimidine Ring:

    • In a separate flask, carefully wash sodium hydride with benzene to remove the mineral oil and suspend it in DMF.

    • Add guanidine nitrate to the sodium hydride suspension and irradiate in the microwave at 20W for 1 minute.

    • Filter the solution and add the previously synthesized α-cyanoketene S,N-acetal to the filtrate.

    • Irradiate the mixture at 80W for 25-50 minutes, monitoring by TLC.

    • After completion, cool the reaction mixture and pour it into ice water to precipitate the 2-amino-5-cyano-4,6-disubstituted pyrimidine product.

    • Filter the solid, dry it, and recrystallize from a DMF-ethanol mixture.[10]

Data Presentation: Representative Yields of Substituted 2-Amino-5-cyanopyrimidines

EntryAromatic AmineYield (%)
1Aniline84
24-Morpholinoaniline82
34-Fluoroaniline89
44-Chloroaniline81

Yields are based on the cyclocondensation step and are representative examples.

Building Complexity: Synthesis of Pyrimido[4,5-b]quinolines

Pyrimido[4,5-b]quinoline derivatives are another class of fused pyrimidines with significant therapeutic potential, including anticancer and antiviral activities.[11][12][13][14] Multicomponent reactions provide a direct and efficient route to these complex scaffolds, often starting from a 6-aminopyrimidine derivative, which can be conceptually derived from this compound.

Conceptual Workflow for Pyrimido[4,5-b]quinoline Synthesis

Pyrimidoquinoline_Synthesis cluster_mcr Three-Component Reaction cluster_conditions Reaction Conditions aminopyrimidine 6-Aminopyrimidine (derived from this compound) pyrimidoquinoline Pyrimido[4,5-b]quinoline (Bioactive Scaffold) aminopyrimidine->pyrimidoquinoline diketone 1,3-Diketone (e.g., Dimedone) diketone->pyrimidoquinoline aldehyde Aromatic Aldehyde aldehyde->pyrimidoquinoline catalyst Catalyst (e.g., Acetic Acid) catalyst->pyrimidoquinoline heating Heating Method (Conventional or Ultrasound) heating->pyrimidoquinoline caption One-pot, three-component synthesis of pyrimido[4,5-b]quinolines.

Caption: One-pot, three-component synthesis of pyrimido[4,5-b]quinolines.

Protocol 2: Ultrasound-Assisted, One-Pot Synthesis of 5-Aryl-tetrahydropyrimido[4,5-b]quinoline-4,6-diones

This protocol exemplifies a green chemistry approach to the synthesis of pyrimido[4,5-b]quinolines, utilizing ultrasound irradiation to accelerate the reaction and improve yields.[11]

Materials:

  • 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one (1.0 eq)

  • Dimedone (1.0 eq)

  • Aromatic aldehyde (1.0 eq)

  • Acetic acid or Ethanol (solvent)

Procedure:

  • Combine equimolar amounts of the 6-aminopyrimidinone, dimedone, and the aromatic aldehyde in a suitable reaction vessel containing either acetic acid or ethanol.

  • Place the vessel in an ultrasonic bath and irradiate at a controlled temperature (e.g., 60°C).

  • Monitor the reaction progress using TLC. Ultrasound-assisted reactions are typically complete within a shorter timeframe compared to conventional heating.

  • Upon completion, cool the reaction mixture. The product will often precipitate out of the solution.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry.

  • Further purification can be achieved by recrystallization if necessary.

Data Presentation: Comparison of Conventional vs. Ultrasound-Assisted Synthesis

Aldehyde SubstituentMethodTime (h)Yield (%)
4-ChlorophenylConventional (Reflux)685
4-ChlorophenylUltrasound1.592
4-NitrophenylConventional (Reflux)588
4-NitrophenylUltrasound195

This data illustrates the typical rate enhancement and yield improvement observed with ultrasound-assisted synthesis.

Biological Significance and Drug Discovery Implications

The pyrimidine-5-carbonitrile scaffold and its MCR-derived products have demonstrated a wide spectrum of biological activities. Numerous studies have reported potent anticancer,[7][15] antiviral, anti-inflammatory, and antimicrobial properties for these classes of compounds.[1][3] The ability to rapidly generate a diverse library of analogues through MCRs is invaluable for establishing structure-activity relationships (SAR) and optimizing lead compounds.

For instance, novel pyrimidine-5-carbonitrile derivatives have been designed and synthesized as dual inhibitors of EGFR and PI3K, two key targets in cancer therapy.[15] Similarly, thieno[2,3-d]pyrimidines derived from Gewald-type reactions have shown promise as inhibitors of phosphodiesterase 4 (PDE4), a target for inflammatory diseases.[7]

Conclusion and Future Perspectives

This compound is a versatile and highly valuable building block for the synthesis of complex, biologically active molecules through multicomponent reactions. Its unique chemical features allow for the efficient construction of diverse heterocyclic scaffolds, particularly fused pyrimidine systems. The application of green chemistry principles, such as microwave and ultrasound-assisted synthesis, further enhances the utility of this approach in modern drug discovery. As the demand for novel and effective therapeutics continues to grow, the strategic use of privileged scaffolds like this compound in efficient synthetic methodologies like MCRs will undoubtedly play a crucial role in accelerating the journey from hit identification to clinical candidates.

References

Application Notes & Protocols: A Technical Guide to the Thorpe-Ziegler Reaction Utilizing 5-Pyrimidineacetonitrile for the Synthesis of Fused Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic application of the Thorpe-Ziegler reaction using 5-pyrimidineacetonitrile as a key precursor. The focus is on the synthesis of pyrimido[4,5-d]pyrimidines and related fused heterocyclic systems, which are of significant interest in medicinal chemistry. This guide delves into the mechanistic underpinnings of the reaction, provides detailed, field-tested protocols, and offers insights into reaction optimization and troubleshooting.

Introduction: The Strategic Value of the Thorpe-Ziegler Reaction in Heterocyclic Chemistry

The Thorpe-Ziegler reaction is a powerful and classical method for carbon-carbon bond formation via the base-catalyzed intramolecular condensation of dinitriles.[1][2][3] This reaction has proven particularly valuable in the synthesis of cyclic and heterocyclic compounds, offering a direct route to α-cyanoenamines which can be further elaborated or hydrolyzed to the corresponding cyclic ketones.[1][4] In the realm of medicinal chemistry, the synthesis of fused pyrimidine systems is of paramount importance due to their prevalence in biologically active molecules, including antitumor, antiviral, and antimicrobial agents.[5]

This guide specifically addresses the use of this compound, a versatile building block, in a domino sequence that leverages the Thorpe-Ziegler reaction for the construction of the pyrimido[4,5-d]pyrimidine scaffold.[5][6][7][8] By understanding the nuances of this reaction, researchers can efficiently access a diverse range of substituted pyrimido[4,5-d]pyrimidines for screening and development.

Mechanistic Insights: The "Why" Behind the Protocol

The Thorpe-Ziegler reaction proceeds through a well-established, base-catalyzed mechanism.[1][4] A strong, non-nucleophilic base is crucial for the initial deprotonation of the α-carbon to one of the nitrile groups, generating a resonance-stabilized carbanion.[1] This carbanion then acts as a nucleophile, attacking the electrophilic carbon of the second nitrile group within the same molecule, leading to the formation of a cyclic imine anion.[4] Subsequent protonation yields the thermodynamically more stable cyclic enamine (an enaminonitrile).[1][4]

Key Mechanistic Steps:

  • Deprotonation: A strong base abstracts an acidic α-proton from the dinitrile precursor.

  • Intramolecular Nucleophilic Attack: The resulting carbanion attacks the second nitrile group.

  • Cyclization: Formation of a cyclic imine anion.

  • Protonation & Tautomerization: Protonation of the intermediate leads to the final enaminonitrile product.[1][4]

The choice of base is critical; strong, non-nucleophilic bases such as sodium hydride (NaH), lithium bis(trimethylsilyl)amide (LHMDS), or potassium tert-butoxide (KOt-Bu) are often employed to favor deprotonation without competing nucleophilic addition to the nitrile groups.[1] The reaction is typically conducted under anhydrous conditions in aprotic polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to ensure the stability and reactivity of the carbanion intermediate.[1][9]

Thorpe_Ziegler_Mechanism cluster_0 Reaction Pathway Dinitrile Dinitrile Precursor (e.g., from this compound) Carbanion Resonance-Stabilized Carbanion Dinitrile->Carbanion + Base - H⁺ CyclicImine Cyclic Imine Anion Carbanion->CyclicImine Intramolecular Nucleophilic Attack Enaminonitrile Cyclic α-Cyanoenamine (Pyrimido[4,5-d]pyrimidine derivative) CyclicImine->Enaminonitrile + H⁺ (from solvent/acid quench)

Caption: Generalized mechanism of the Thorpe-Ziegler reaction.

Experimental Protocols

Synthesis of the Dinitrile Precursor

The successful application of the Thorpe-Ziegler reaction is predicated on the efficient synthesis of the requisite α,ω-dinitrile. In the context of this compound, this typically involves an initial alkylation step to introduce the second nitrile-containing moiety.

Protocol 3.1.1: Synthesis of a Generic Dinitrile Precursor from this compound

Materials:

  • This compound

  • Appropriate α-haloacetonitrile (e.g., 2-bromoacetonitrile)

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (or MeCN).

  • Add potassium carbonate (1.5 eq) or carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add the α-haloacetonitrile (1.1 eq) dropwise at 0 °C.

  • Let the reaction warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Thorpe-Ziegler Cyclization

Protocol 3.2.1: Base-Catalyzed Intramolecular Cyclization

Materials:

  • Synthesized dinitrile precursor

  • Sodium hydride (NaH) or Potassium tert-butoxide (KOt-Bu)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF.

  • Dissolve the dinitrile precursor (1.0 eq) in anhydrous THF.

  • Add the dinitrile solution dropwise to the NaH suspension at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-6 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting cyclic α-cyanoenamine by recrystallization or column chromatography.

Experimental_Workflow cluster_workflow Synthetic Workflow Start This compound Alkylation Alkylation with α-haloacetonitrile Start->Alkylation Dinitrile Dinitrile Precursor Alkylation->Dinitrile Cyclization Thorpe-Ziegler Cyclization Dinitrile->Cyclization Product Pyrimido[4,5-d]pyrimidine Derivative Cyclization->Product

Caption: Experimental workflow for pyrimido[4,5-d]pyrimidine synthesis.

Data Presentation and Interpretation

The successful synthesis of the target pyrimido[4,5-d]pyrimidine derivatives should be confirmed by standard analytical techniques.

Parameter Expected Outcome/Observation
TLC Disappearance of starting materials and appearance of a new, typically more polar, product spot.
¹H NMR Appearance of characteristic signals for the fused ring system. Absence of the methylene protons adjacent to the nitrile groups of the precursor.
¹³C NMR Appearance of new quaternary carbon signals corresponding to the fused ring system.
IR Spectroscopy A characteristic nitrile (C≡N) stretch around 2200-2250 cm⁻¹ may still be present in the product. Appearance of C=C and N-H (for enamine) stretching frequencies.
Mass Spectrometry Observation of the molecular ion peak corresponding to the calculated mass of the target product.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low Yield of Dinitrile Incomplete deprotonation or side reactions.Use a stronger base (e.g., NaH instead of K₂CO₃). Ensure strictly anhydrous conditions.
No Cyclization Insufficiently strong base or steric hindrance.Switch to a stronger base like LHMDS. Increase reaction temperature or prolong reaction time.
Formation of Polymeric Byproducts Intermolecular condensation competing with intramolecular cyclization.Employ high-dilution conditions by adding the dinitrile solution very slowly to the base suspension.
Difficulty in Purification Similar polarity of starting material and product.Optimize chromatographic conditions (e.g., gradient elution, different solvent systems). Consider recrystallization if the product is a solid.

Conclusion

The Thorpe-Ziegler reaction remains a highly effective and reliable method for the synthesis of fused heterocyclic systems.[10][11] The use of this compound as a starting material provides a versatile entry point to the medicinally relevant pyrimido[4,5-d]pyrimidine scaffold. By carefully controlling reaction conditions, particularly the choice of base, solvent, and reaction concentration, researchers can achieve high yields of the desired cyclic products. The protocols and insights provided in this guide are intended to facilitate the successful application of this powerful synthetic transformation in a research and development setting.

References

Application Notes and Protocols for the Synthesis of 5-Pyrimidineacetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide details the experimental setup for the synthesis of 5-pyrimidineacetonitrile and its derivatives, compounds of significant interest in medicinal chemistry and drug discovery. The protocols provided are designed to be robust and reproducible, offering insights into the underlying chemical principles to empower researchers in their synthetic endeavors.

Introduction: The Significance of the Pyrimidineacetonitrile Scaffold

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. The introduction of a cyanomethyl group at the 5-position of the pyrimidine ring creates the this compound scaffold, a key pharmacophore in various biologically active molecules. This structural motif is found in compounds investigated for their potential as kinase inhibitors, antiviral agents, and anticancer therapeutics. The nitrile group can act as a hydrogen bond acceptor or be further elaborated into other functional groups, making these derivatives versatile intermediates in the synthesis of complex molecules.

Strategic Approaches to Synthesis

The synthesis of this compound derivatives can be approached through several strategic pathways. The most prevalent and reliable method involves the cross-coupling of a 5-halopyrimidine with a cyanide source. Alternative strategies, though less common, offer different avenues for accessing this important scaffold.

Primary Synthetic Route: Palladium-Catalyzed Cyanation of 5-Halopyrimidines

The palladium-catalyzed cyanation of 5-halopyrimidines stands as the most robust and widely employed method for the synthesis of this compound derivatives. This reaction, a variation of the Buchwald-Hartwig cross-coupling, allows for the efficient formation of the C-CN bond.

Causality Behind Experimental Choices:

  • Choice of Halide: 5-Bromopyrimidines are often the preferred starting material due to their optimal balance of reactivity and stability. 5-Chloropyrimidines can also be used, though they may require more forcing reaction conditions.

  • Palladium Precatalyst and Ligand: The choice of the palladium source and the phosphine ligand is critical for catalytic efficiency. A combination of a palladium(0) source, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and a bulky, electron-rich phosphine ligand, like 1,1'-bis(diphenylphosphino)ferrocene (dppf), is commonly used. The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination in the catalytic cycle.

  • Cyanide Source: Zinc cyanide (Zn(CN)₂) is a frequently used cyanide source. It is less toxic than alkali metal cyanides and its lower solubility in organic solvents helps to maintain a low concentration of free cyanide in the reaction mixture, which can otherwise poison the palladium catalyst.[1] Potassium ferrocyanide (K₄[Fe(CN)₆]) is another viable, less toxic alternative.[2]

  • Solvent and Temperature: Anhydrous, polar aprotic solvents like dimethylformamide (DMF) or dioxane are typically used to ensure the solubility of the reactants and the catalytic complex. The reaction temperature is usually elevated (80-120 °C) to drive the reaction to completion.

Experimental Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Workup and Purification Start 5-Bromopyrimidine + Zinc Cyanide + Pd₂(dba)₃ + dppf Solvent Anhydrous DMF Start->Solvent Inert_Atmosphere Degas with N₂ or Ar Solvent->Inert_Atmosphere Heating Heat to 100-120 °C Inert_Atmosphere->Heating Quenching Cool and Quench (e.g., with aq. NaHCO₃) Heating->Quenching Reaction Monitoring (TLC/LC-MS) Extraction Extract with Ethyl Acetate Quenching->Extraction Drying Dry organic layer (e.g., with MgSO₄) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification Product This compound Purification->Product G Start 5-(Chloromethyl)pyrimidine Product This compound Start->Product Reagent NaCN or KCN (in DMSO or DMF) Reagent->Product

References

The Strategic Utility of 5-Pyrimidineacetonitrile in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-Pyrimidineacetonitrile as a Versatile Scaffold in Kinase Inhibitor Drug Discovery

In the landscape of modern medicinal chemistry, the pyrimidine ring stands as a cornerstone scaffold for the development of targeted therapeutics, particularly in the realm of protein kinase inhibitors.[1] Its inherent ability to form multiple hydrogen bonds and engage in various non-covalent interactions within the ATP-binding pocket of kinases makes it a privileged structure. Among the diverse array of pyrimidine-based building blocks, this compound has emerged as a particularly valuable and versatile synthon. The presence of the nitrile group at the 5-position provides a reactive handle for a variety of chemical transformations, enabling the construction of complex heterocyclic systems that are central to the pharmacophores of numerous potent and selective kinase inhibitors.[2][3]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the strategic application of this compound in the synthesis of kinase inhibitors. We will delve into the underlying chemical principles, provide detailed, field-proven protocols for the synthesis of key intermediates and final active pharmaceutical ingredients (APIs), and present a forward-looking perspective on the evolving role of this critical building block.

The Chemical Rationale: Leveraging the Reactivity of the Acetonitrile and Pyrimidine Moieties

The synthetic utility of this compound lies in the dual reactivity of its constituent parts: the pyrimidine ring and the acetonitrile side chain. The pyrimidine core can be functionalized at various positions, typically at the 2- and 4-positions, through nucleophilic aromatic substitution of pre-installed leaving groups like halogens. This allows for the introduction of diverse side chains that can be tailored to target specific kinases and optimize pharmacokinetic properties.

The acetonitrile group, on the other hand, is a versatile precursor for a range of functional groups and cyclization strategies. The acidic α-protons of the methylene bridge are amenable to deprotonation, creating a nucleophilic center for condensations and alkylations. Furthermore, the nitrile itself can participate in cyclization reactions, such as the Thorpe-Ziegler reaction, to form fused ring systems like pyrimido[4,5-d]pyrimidines, which are prevalent in many kinase inhibitors.

Core Synthetic Strategies and Applications

The application of this compound in kinase inhibitor synthesis can be broadly categorized into two main strategies:

  • Direct Functionalization of the Pyrimidine Ring: In this approach, the pyrimidine core of this compound is first elaborated with the desired substituents at the 2- and 4-positions. The nitrile group is often retained in the final molecule or converted to other functionalities like amides or carboxylic acids in later steps. This strategy is commonly employed in the synthesis of inhibitors for kinases such as EGFR and PI3K.[3][4]

  • Annulation and Fused Ring System Formation: This strategy leverages the reactivity of the acetonitrile group to construct fused heterocyclic systems. This is particularly important for creating scaffolds that mimic the purine core of ATP, a common strategy in kinase inhibitor design. The formation of pyrimido[4,5-d]pyrimidines is a prime example of this approach.[5]

Application Protocol 1: Synthesis of 2,4-Disubstituted Pyrimidine-5-carbonitrile Scaffolds for EGFR and PI3K Inhibitors

This protocol outlines a general and robust method for the synthesis of 2,4-disubstituted pyrimidine-5-carbonitrile derivatives, which are key intermediates for a variety of kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).[3][6] The synthesis commences with the widely available precursor, malononitrile.

Experimental Workflow

cluster_0 Step 1: Synthesis of 2,4,6-Trichloropyrimidine-5-carbonitrile cluster_1 Step 2: Sequential Nucleophilic Substitution cluster_2 Step 3: Final Derivatization (Example) Malononitrile Malononitrile Vilsmeier_Haack Vilsmeier_Haack Malononitrile->Vilsmeier_Haack POCl3, DMF Guanidine_Cyclization Guanidine_Cyclization Vilsmeier_Haack->Guanidine_Cyclization Guanidine Chlorination Chlorination Guanidine_Cyclization->Chlorination POCl3 Intermediate_1 Intermediate_1 Chlorination->Intermediate_1 2,4,6-Trichloropyrimidine- 5-carbonitrile Substitution_1 Substitution_1 Intermediate_1->Substitution_1 Amine 1 (R1-NH2) DIPEA, NMP Intermediate_2 Intermediate_2 Substitution_1->Intermediate_2 4-Amino-2,6-dichloro- pyrimidine-5-carbonitrile Substitution_2 Substitution_2 Intermediate_2->Substitution_2 Amine 2 (R2-NH2) DIPEA, NMP Final_Product Final_Product Substitution_2->Final_Product 2,4-Diamino-6-chloro- pyrimidine-5-carbonitrile Suzuki_Coupling Suzuki_Coupling Final_Product->Suzuki_Coupling Arylboronic acid Pd catalyst, Base Kinase_Inhibitor Kinase_Inhibitor Suzuki_Coupling->Kinase_Inhibitor Final Kinase Inhibitor

Caption: Synthetic workflow for 2,4-disubstituted pyrimidine-5-carbonitriles.

Step-by-Step Methodology

Step 1: Synthesis of 2,4,6-Trichloropyrimidine-5-carbonitrile (A Key Intermediate)

  • Rationale: This multi-step, one-pot synthesis starts from simple precursors to build the core pyrimidine ring with leaving groups (chlorines) at the 2, 4, and 6 positions, which are essential for subsequent functionalization.

  • Procedure:

    • To a solution of malononitrile (1 eq.) in dimethylformamide (DMF, 3 eq.), phosphorus oxychloride (POCl3, 5 eq.) is added dropwise at 0 °C.

    • The reaction mixture is then heated to 80 °C for 4 hours.

    • After cooling to room temperature, the mixture is poured onto crushed ice and neutralized with a saturated solution of sodium bicarbonate.

    • The resulting precipitate, 2-amino-4,6-dichloro-5-cyanopyrimidine, is filtered, washed with water, and dried.

    • This intermediate is then treated with an excess of POCl3 and heated at reflux for 6 hours to convert the amino group to a chloro group, yielding 2,4,6-trichloropyrimidine-5-carbonitrile.

Step 2: Sequential Nucleophilic Aromatic Substitution

  • Rationale: The differential reactivity of the chloro groups at the 2, 4, and 6 positions allows for selective and sequential substitution by various amines, enabling the introduction of desired side chains. The C4 and C6 positions are generally more reactive towards nucleophilic substitution than the C2 position.

  • Procedure:

    • To a solution of 2,4,6-trichloropyrimidine-5-carbonitrile (1 eq.) in N-methyl-2-pyrrolidone (NMP), add N,N-diisopropylethylamine (DIPEA, 1.5 eq.) and the first amine (R1-NH2, 1.1 eq.) at room temperature.

    • The reaction is stirred for 12-16 hours. Progress is monitored by TLC or LC-MS.

    • Upon completion, the second amine (R2-NH2, 1.2 eq.) and additional DIPEA (1.5 eq.) are added, and the mixture is heated to 80-100 °C for 8-12 hours.

    • After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford the desired 2,4-disubstituted-6-chloro-pyrimidine-5-carbonitrile.

Step 3: Final Derivatization (Example: Suzuki Coupling)

  • Rationale: The remaining chloro group at the 6-position can be further functionalized, for example, through a palladium-catalyzed Suzuki cross-coupling reaction to introduce an aryl or heteroaryl moiety, a common feature in many kinase inhibitors.

  • Procedure:

    • To a solution of the 2,4-disubstituted-6-chloro-pyrimidine-5-carbonitrile (1 eq.) in a mixture of dioxane and water (4:1) are added the corresponding arylboronic acid (1.5 eq.), potassium carbonate (3 eq.), and a palladium catalyst such as Pd(PPh3)4 (0.05 eq.).

    • The mixture is degassed and heated to 100 °C under a nitrogen atmosphere for 12 hours.

    • After cooling, the reaction is filtered, and the filtrate is diluted with water and extracted with ethyl acetate.

    • The organic layer is washed with brine, dried, and concentrated. The residue is purified by chromatography to yield the final kinase inhibitor.

Quantitative Data
Compound IDTarget KinaseIC50 (nM)Reference
11b EGFRWT90[7]
11b EGFRT790M4030[7]
17p PI3Kα31.8[8]
17p PI3Kδ15.4[8]

Application Protocol 2: Synthesis of Pyrimido[4,5-d]pyrimidines via Intramolecular Cyclization

This protocol describes the synthesis of the pyrimido[4,5-d]pyrimidine scaffold, a key structural motif in a number of kinase inhibitors, through an intramolecular cyclization of a 2,4-diamino-5-cyanopyrimidine derivative.

Reaction Scheme

cluster_0 Step 1: Synthesis of 2,4-Diamino-5-cyanopyrimidine cluster_1 Step 2: Acylation and Cyclization Malononitrile Malononitrile Intermediate_A Intermediate_A Malononitrile->Intermediate_A Guanidine carbonate Product_A Product_A Intermediate_A->Product_A 2,4-Diamino-5-cyanopyrimidine Acylation Acylation Product_A->Acylation Acid chloride (R-COCl) Pyridine Intermediate_B Intermediate_B Acylation->Intermediate_B N-(2-Amino-5-cyanopyrimidin-4-yl)amide Cyclization Cyclization Intermediate_B->Cyclization POCl3 or PPA Product_B Product_B Cyclization->Product_B Pyrimido[4,5-d]pyrimidine

Caption: Synthetic route to pyrimido[4,5-d]pyrimidines.

Step-by-Step Methodology

Step 1: Synthesis of 2,4-Diamino-5-cyanopyrimidine

  • Rationale: This is a fundamental building block for the subsequent cyclization. It can be synthesized in a one-pot reaction from malononitrile and guanidine.[2]

  • Procedure:

    • A mixture of malononitrile (1 eq.) and guanidine carbonate (1.5 eq.) in ethanol is heated at reflux for 8 hours.

    • The reaction mixture is cooled to room temperature, and the resulting precipitate is filtered.

    • The solid is washed with cold ethanol and dried to give 2,4-diamino-5-cyanopyrimidine.

Step 2: Acylation of the 4-Amino Group

  • Rationale: The introduction of an acyl group on the 4-amino substituent provides the necessary electrophilic center for the subsequent intramolecular cyclization with the nitrile group.

  • Procedure:

    • To a suspension of 2,4-diamino-5-cyanopyrimidine (1 eq.) in pyridine, the desired acid chloride (R-COCl, 1.1 eq.) is added dropwise at 0 °C.

    • The reaction mixture is stirred at room temperature for 12 hours.

    • The mixture is then poured into ice water, and the resulting precipitate is filtered, washed with water, and dried to afford the N-(2-amino-5-cyanopyrimidin-4-yl)amide intermediate.

Step 3: Intramolecular Cyclization to form the Pyrimido[4,5-d]pyrimidine Core

  • Rationale: This key cyclization step, often promoted by a dehydrating agent like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA), forms the second pyrimidine ring of the fused system.

  • Procedure:

    • The N-(2-amino-5-cyanopyrimidin-4-yl)amide intermediate (1 eq.) is heated in an excess of phosphorus oxychloride at reflux for 4-6 hours.

    • The excess POCl3 is removed under reduced pressure.

    • The residue is carefully quenched with ice water and neutralized with a base (e.g., ammonia solution).

    • The resulting solid is filtered, washed with water, and dried. Purification by recrystallization or column chromatography yields the desired pyrimido[4,5-d]pyrimidine derivative.

Conclusion and Future Perspectives

This compound and its derivatives are undeniably powerful tools in the arsenal of medicinal chemists for the construction of novel kinase inhibitors. The synthetic versatility of this scaffold allows for the creation of a wide array of structurally diverse molecules with finely tuned biological activities. As our understanding of kinase biology deepens and the demand for more selective and potent inhibitors grows, the strategic application of this compound is poised to play an even more significant role in the future of targeted cancer therapy and the treatment of other kinase-driven diseases. The development of novel catalytic methods for the functionalization of the pyrimidine ring and the acetonitrile group will further expand the synthetic utility of this remarkable building block.

References

Step-by-step guide to the synthesis of pyrazolo[1,5-a]pyrimidines from 5-Pyrimidineacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1][2][3] This fused N-heterocyclic system, comprising a pyrazole ring fused to a pyrimidine ring, is a cornerstone in the development of therapeutics targeting a wide array of pathological conditions. Its rigid, planar structure and the synthetic accessibility for diverse functionalization have made it a focal point in the discovery of potent kinase inhibitors for oncology, as well as agents with anti-inflammatory, antiviral, and other pharmacological activities.[1][2] This guide provides a comprehensive overview of the synthetic strategies to access this valuable scaffold, with a special consideration of the user-specified starting material, 5-pyrimidineacetonitrile, followed by a detailed exposition of the most robust and widely adopted synthetic routes.

Synthetic Strategy: A Tale of Two Rings

The construction of the pyrazolo[1,5-a]pyrimidine framework is most commonly achieved through the formation of the pyrimidine ring onto a pre-existing pyrazole core. This general approach involves the cyclocondensation of a 5-aminopyrazole derivative with a 1,3-bielectrophilic partner, such as a β-dicarbonyl compound or its synthetic equivalent.[1][3] This retrosynthetic approach is outlined below.

PyrazoloPyrimidine Pyrazolo[1,5-a]pyrimidine Intermediates 5-Aminopyrazole + 1,3-Dicarbonyl Compound PyrazoloPyrimidine->Intermediates Cyclocondensation

Caption: Retrosynthetic analysis of Pyrazolo[1,5-a]pyrimidines.

Conceptual Pathway from this compound: A Hypothetical Approach

While this compound is not a conventional starting material for the synthesis of pyrazolo[1,5-a]pyrimidines, a hypothetical multi-step pathway can be conceptualized. It is important to note that this route is not well-documented in the scientific literature and may present significant synthetic challenges, including issues with reactivity, selectivity, and overall yield.

The core challenge lies in transforming the pyrimidine ring of the starting material into a suitable 1,3-dielectrophile that can react with hydrazine to form a pyrazole ring, which would then need to be cyclized to form the final product. A more plausible, albeit still complex, approach would be to utilize the acetonitrile moiety to construct the pyrazole ring first.

A speculative pathway might involve:

  • Formation of a β-Ketonitrile Equivalent: This would be the most challenging step, potentially involving a Claisen condensation of this compound with an appropriate ester. The acidity of the α-protons in this compound would be a key factor.

  • Synthesis of a 5-Aminopyrazole Derivative: The resulting β-ketonitrile equivalent would then be reacted with hydrazine to form a 5-aminopyrazole intermediate.[4]

  • Cyclocondensation: The 5-aminopyrazole would then undergo cyclocondensation with a 1,3-dicarbonyl compound to yield the pyrazolo[1,5-a]pyrimidine.[1][3]

Start This compound Step1 Formation of β-Ketonitrile (Hypothetical) Start->Step1 Step2 Reaction with Hydrazine Step1->Step2 Step3 Cyclocondensation with 1,3-Dicarbonyl Compound Step2->Step3 Product Pyrazolo[1,5-a]pyrimidine Step3->Product

Caption: A hypothetical synthetic pathway from this compound.

Given the speculative nature of this route, the remainder of this guide will focus on established, reliable, and well-documented protocols for the synthesis of pyrazolo[1,5-a]pyrimidines.

Established Synthetic Protocol: A Two-Part Approach

The most versatile and widely employed synthesis of pyrazolo[1,5-a]pyrimidines is a two-part process: the synthesis of a 5-aminopyrazole intermediate, followed by its cyclocondensation to form the final bicyclic product.

Part A: Synthesis of the 5-Aminopyrazole Intermediate

The synthesis of 5-aminopyrazoles is most commonly achieved through the reaction of β-ketonitriles with hydrazine.[4] This reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl group, forming a hydrazone intermediate, which then undergoes intramolecular cyclization.

Start β-Ketonitrile + Hydrazine Intermediate Hydrazone Intermediate Start->Intermediate Nucleophilic Attack Product 5-Aminopyrazole Intermediate->Product Intramolecular Cyclization

Caption: General workflow for the synthesis of 5-aminopyrazoles.

Detailed Protocol: Synthesis of 3-methyl-1H-pyrazol-5-amine

This protocol describes the synthesis of a simple 5-aminopyrazole from the readily available starting material, acetoacetonitrile (3-oxobutanenitrile).

Materials and Reagents:

Reagent/SolventMolecular WeightQuantityMoles
Acetoacetonitrile83.09 g/mol 8.31 g0.1
Hydrazine hydrate (64%)50.06 g/mol 6.25 mL0.1
Ethanol46.07 g/mol 50 mL-

Procedure:

  • To a solution of acetoacetonitrile (8.31 g, 0.1 mol) in ethanol (50 mL) in a 250 mL round-bottom flask equipped with a reflux condenser, add hydrazine hydrate (6.25 mL, 0.1 mol) dropwise with stirring.

  • After the addition is complete, heat the reaction mixture to reflux for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to afford 3-methyl-1H-pyrazol-5-amine as a white solid.

Part B: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core

The final step in the synthesis is the cyclocondensation of the 5-aminopyrazole with a 1,3-dicarbonyl compound. The reaction is typically catalyzed by an acid and involves the formation of an enamine intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazolo[1,5-a]pyrimidine.

Detailed Protocol: Synthesis of 2,7-Dimethylpyrazolo[1,5-a]pyrimidine

This protocol describes the reaction of 3-methyl-1H-pyrazol-5-amine with acetylacetone (2,4-pentanedione).

Materials and Reagents:

Reagent/SolventMolecular WeightQuantityMoles
3-methyl-1H-pyrazol-5-amine97.12 g/mol 9.71 g0.1
Acetylacetone100.12 g/mol 10.2 mL0.1
Glacial Acetic Acid60.05 g/mol 50 mL-

Procedure:

  • In a 250 mL round-bottom flask, dissolve 3-methyl-1H-pyrazol-5-amine (9.71 g, 0.1 mol) in glacial acetic acid (50 mL).

  • Add acetylacetone (10.2 mL, 0.1 mol) to the solution and equip the flask with a reflux condenser.

  • Heat the reaction mixture to reflux for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (200 mL) with stirring.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Collect the resulting precipitate by vacuum filtration, wash with water, and recrystallize from ethanol to obtain 2,7-dimethylpyrazolo[1,5-a]pyrimidine as a crystalline solid.

Characterization Data

The synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.

CompoundExpected AppearanceMelting Point (°C)1H NMR (CDCl3, δ ppm)
3-methyl-1H-pyrazol-5-amineWhite solid105-1072.20 (s, 3H), 4.50 (br s, 2H), 5.40 (s, 1H), 9.80 (br s, 1H)
2,7-Dimethylpyrazolo[1,5-a]pyrimidineCrystalline solid65-672.55 (s, 3H), 2.65 (s, 3H), 6.40 (s, 1H), 6.70 (d, 1H), 8.30 (d, 1H)

Conclusion

The synthesis of pyrazolo[1,5-a]pyrimidines is a well-established field with robust and versatile methods, primarily relying on the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds. While the direct synthesis from this compound remains a topic for future investigation, the protocols detailed herein provide a reliable and efficient pathway to this important heterocyclic scaffold, starting from readily accessible precursors. These methods are highly amenable to the generation of diverse libraries of pyrazolo[1,5-a]pyrimidine derivatives for applications in drug discovery and materials science.

References

Application Notes and Protocols: 5-Pyrimidineacetonitrile as a Versatile Reagent in the Synthesis of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrimidine Scaffold and the Utility of 5-Pyrimidineacetonitrile

The pyrimidine nucleus is a cornerstone in the architecture of biologically active molecules, most notably as a fundamental component of nucleic acids.[1] This inherent biological relevance has made the pyrimidine scaffold a privileged structure in medicinal chemistry, with a vast number of derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[2][3] The relentless rise of antimicrobial resistance necessitates the continuous exploration of novel chemical entities with unique mechanisms of action. In this context, functionalized pyrimidines represent a promising class of compounds for the development of next-generation antimicrobial agents.

This compound, with its reactive acetonitrile moiety, serves as a versatile and strategic starting material for the elaboration of complex heterocyclic systems. The active methylene group adjacent to the electron-withdrawing pyrimidine ring and cyano group is readily functionalized, allowing for the construction of diverse molecular frameworks. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of potent antimicrobial agents, with a focus on the preparation of thieno[2,3-d]pyrimidine derivatives.

Synthetic Pathways: Leveraging this compound for the Construction of Thieno[2,3-d]pyrimidines

One of the most effective strategies for converting this compound into biologically active compounds is through the construction of fused heterocyclic systems. The thieno[2,3-d]pyrimidine scaffold, in particular, has garnered significant attention due to its structural analogy to purines, allowing these molecules to interact with various biological targets.[4] The Gewald reaction, a multicomponent reaction, provides a convergent and efficient route to highly substituted thiophenes, which can then be cyclized to form the desired thieno[2,3-d]pyrimidine core.

Logical Workflow for Synthesis

The overall synthetic strategy involves a two-step process. The initial step is the formation of a polysubstituted 2-aminothiophene derivative via the Gewald reaction, starting from this compound. The subsequent step involves the cyclization of the thiophene intermediate to construct the fused pyrimidine ring, yielding the thieno[2,3-d]pyrimidine scaffold.

cluster_0 Step 1: Gewald Reaction cluster_1 Step 2: Cyclization This compound This compound 2-Aminothiophene_Intermediate 2-Aminothiophene Intermediate This compound->2-Aminothiophene_Intermediate Active Methylene Component Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->2-Aminothiophene_Intermediate Carbonyl Component Sulfur Sulfur Sulfur->2-Aminothiophene_Intermediate Sulfur Source Base Base Base->2-Aminothiophene_Intermediate Catalyst Thieno_Pyrimidine Thieno[2,3-d]pyrimidine (Antimicrobial Agent) 2-Aminothiophene_Intermediate->Thieno_Pyrimidine Cyclization Precursor Cyclizing_Agent Cyclizing Agent (e.g., Formamide, Formic Acid) Cyclizing_Agent->Thieno_Pyrimidine Ring Formation

Caption: Synthetic workflow from this compound to thieno[2,3-d]pyrimidines.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of a model thieno[2,3-d]pyrimidine derivative starting from this compound and its subsequent evaluation for antimicrobial activity.

Protocol 1: Synthesis of a 2-Amino-3-cyanothiophene Derivative via Gewald Reaction

This protocol describes the synthesis of a 2-aminothiophene intermediate, a key precursor for the target thieno[2,3-d]pyrimidine.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Elemental Sulfur

  • Morpholine (or another suitable base)

  • Ethanol

  • Standard laboratory glassware and magnetic stirrer with heating

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10 mmol) and the aromatic aldehyde (10 mmol) in ethanol (30 mL).

  • To this solution, add elemental sulfur (12 mmol) followed by the dropwise addition of morpholine (15 mmol).

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF).

  • Characterize the purified 2-amino-3-cyanothiophene derivative using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: Synthesis of the Thieno[2,3-d]pyrimidine Derivative

This protocol details the cyclization of the 2-aminothiophene intermediate to form the final thieno[2,3-d]pyrimidine product.

Materials:

  • 2-Amino-3-cyanothiophene derivative (from Protocol 1)

  • Formamide

  • Standard laboratory glassware and heating mantle

Procedure:

  • In a round-bottom flask, place the 2-amino-3-cyanothiophene derivative (5 mmol).

  • Add an excess of formamide (20 mL).

  • Heat the mixture to reflux (approximately 180-190 °C) for 8-10 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water with stirring to precipitate the product.

  • Collect the solid product by filtration, wash thoroughly with water, and dry.

  • Purify the crude thieno[2,3-d]pyrimidine by recrystallization from a suitable solvent (e.g., acetic acid or DMF).

  • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Protocol 3: In Vitro Antimicrobial Susceptibility Testing

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized thieno[2,3-d]pyrimidine derivative against a panel of pathogenic bacteria and fungi using the broth microdilution method.

Materials:

  • Synthesized thieno[2,3-d]pyrimidine derivative

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial drugs (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Dimethyl sulfoxide (DMSO)

  • Incubator

Procedure:

  • Prepare a stock solution of the synthesized compound in DMSO (e.g., 10 mg/mL).

  • Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well microtiter plate to obtain a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).

  • Prepare standardized inoculums of the test microorganisms to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive controls (broth with inoculum) and negative controls (broth only), as well as controls for the standard antimicrobial drugs.

  • Incubate the plates at 37 °C for 24 hours for bacteria and at 28 °C for 48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation

The antimicrobial activity of synthesized thieno[2,3-d]pyrimidine derivatives is typically presented in a tabular format, summarizing the Minimum Inhibitory Concentration (MIC) values against a panel of microorganisms.

Table 1: Antimicrobial Activity (MIC in µg/mL) of a Representative Thieno[2,3-d]pyrimidine Derivative

CompoundS. aureusB. subtilisE. coliP. aeruginosaC. albicansA. niger
Thieno[2,3-d]pyrimidine Derivative16832643264
Ciprofloxacin10.50.251--
Fluconazole----48

Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual MIC values will vary depending on the specific compound and the microbial strains tested.

Causality and Self-Validation

The synthetic protocols are designed based on well-established and robust chemical transformations. The Gewald reaction is a reliable method for the synthesis of substituted thiophenes, and the subsequent cyclization in formamide is a standard procedure for constructing the pyrimidine ring. The purity and identity of the synthesized compounds at each step must be rigorously confirmed by spectroscopic and analytical methods, ensuring the integrity of the final product.

The antimicrobial testing protocol includes essential controls (positive, negative, and standard drug) to validate the results. The use of standardized inoculums and growth media ensures reproducibility. Any observed antimicrobial activity should be dose-dependent, which can be confirmed by the serial dilution method.

Conclusion and Future Perspectives

This compound is a valuable and cost-effective starting material for the synthesis of a diverse range of heterocyclic compounds with potential antimicrobial activity. The protocols outlined in this application note provide a clear and reproducible pathway for the synthesis and evaluation of thieno[2,3-d]pyrimidine derivatives. The modular nature of the described synthetic route allows for the introduction of various substituents on the thiophene and pyrimidine rings, enabling the generation of a library of analogs for structure-activity relationship (SAR) studies. Future work should focus on optimizing the antimicrobial potency and selectivity of these compounds, as well as elucidating their mechanism of action to develop novel and effective therapeutic agents to combat the growing threat of antimicrobial resistance.

References

Revolutionizing Heterocyclic Synthesis: A Guide to Microwave-Assisted Preparation of 5-Pyrimidineacetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Pyrimidineacetonitriles and the Advent of Microwave Chemistry

In the landscape of modern drug discovery and development, pyrimidine-based scaffolds are of paramount importance. These nitrogen-containing heterocycles are integral components of a vast array of therapeutic agents, exhibiting a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. Among the diverse family of pyrimidines, 5-pyrimidineacetonitrile derivatives have emerged as particularly valuable building blocks. The presence of the acetonitrile moiety at the 5-position provides a versatile handle for further chemical modifications, enabling the exploration of a vast chemical space in the quest for novel and more effective pharmaceuticals.

Traditionally, the synthesis of such heterocyclic compounds has often been hampered by long reaction times, harsh reaction conditions, and modest yields. However, the advent of microwave-assisted organic synthesis (MAOS) has revolutionized the field, offering a greener, more efficient, and often higher-yielding alternative to conventional heating methods.[1][2] Microwave irradiation directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating that can dramatically accelerate reaction rates.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the microwave-assisted synthesis of this compound derivatives, complete with detailed protocols, mechanistic insights, and practical considerations.

Scientific Principles and Mechanistic Insights: The Driving Force of Microwave Synthesis

The remarkable efficiency of microwave-assisted synthesis stems from its unique heating mechanism. Unlike conventional heating, which relies on thermal conduction, microwaves energize the entire volume of the reaction mixture simultaneously. This volumetric heating minimizes thermal gradients and side reactions, often leading to cleaner products and higher yields.[1]

For the synthesis of this compound derivatives, a powerful and convergent approach is the multicomponent reaction (MCR). MCRs, where three or more reactants combine in a single synthetic operation to form a complex product, are particularly well-suited for microwave acceleration. A highly effective strategy for constructing the 2-amino-5-cyanopyrimidine core is a three-component condensation involving an aldehyde, malononitrile, and guanidine.

The proposed mechanism for this transformation under microwave irradiation is a cascade of reactions initiated by a Knoevenagel condensation between the aldehyde and malononitrile to form an α,β-unsaturated dinitrile. This is followed by a Michael addition of guanidine to the electron-deficient double bond. The final and often rate-determining step is the intramolecular cyclization and subsequent aromatization to yield the stable pyrimidine ring. The intramolecular cyclization step, which involves the attack of a nucleophilic nitrogen on a nitrile group, can be considered a type of Thorpe-Ziegler reaction.[3][4][5]

Microwave irradiation significantly accelerates each of these steps. The polar intermediates and transition states involved in the Knoevenagel condensation, Michael addition, and particularly the Thorpe-Ziegler cyclization strongly absorb microwave energy, leading to a substantial rate enhancement compared to conventional heating.

Experimental Protocols: A Step-by-Step Guide to Synthesis

This section provides a detailed, step-by-step protocol for the microwave-assisted synthesis of a representative 2-amino-4-aryl-5-pyrimidinecarbonitrile derivative.

Protocol 1: Microwave-Assisted Three-Component Synthesis of 2-Amino-4-phenyl-5-pyrimidinecarbonitrile

This protocol is adapted from established multicomponent procedures for the synthesis of 4-amino-5-pyrimidinecarbonitriles.[6]

Materials:

  • Benzaldehyde

  • Malononitrile

  • Guanidine hydrochloride

  • Sodium acetate

  • Ethanol (absolute)

  • Microwave reactor (e.g., CEM Discover, Biotage Initiator)

  • Microwave-safe reaction vials with snap caps or crimp seals

  • Standard laboratory glassware

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol, water)

Procedure:

  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol, 106 mg), malononitrile (1.0 mmol, 66 mg), guanidine hydrochloride (1.2 mmol, 115 mg), and sodium acetate (1.5 mmol, 123 mg).

  • Solvent Addition: To the vial, add 3 mL of absolute ethanol.

  • Vial Sealing: Securely seal the reaction vial using the appropriate cap.

  • Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Irradiate the mixture at 120 °C for 10 minutes, with a power setting of 100-150 W and stirring. Safety Note: Always consult the microwave reactor's manual for safe operating procedures and ensure the pressure and temperature are monitored throughout the reaction.

  • Reaction Quenching and Product Isolation: After the irradiation is complete, allow the vial to cool to room temperature. A precipitate should form.

  • Filtration: Filter the solid product using a Büchner funnel and wash the crystals with a small amount of cold ethanol.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford the pure 2-amino-4-phenyl-5-pyrimidinecarbonitrile as a crystalline solid.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Data Presentation and Expected Outcomes

The microwave-assisted approach typically leads to significantly improved yields and reduced reaction times compared to conventional heating methods. Below is a table summarizing typical results for the synthesis of various 2-amino-4-aryl-5-pyrimidinecarbonitrile derivatives.

EntryAldehydeReaction Time (min)Power (W)Temperature (°C)Yield (%)
1Benzaldehyde1015012092
24-Chlorobenzaldehyde1015012095
34-Methoxybenzaldehyde1215012089
42-Naphthaldehyde1515012085

Yields are for isolated and purified products.

Visualizing the Workflow and Chemical Transformations

To provide a clear visual representation of the processes described, the following diagrams have been generated.

Experimental Workflow

experimental_workflow reagents 1. Reagent Mixing (Aldehyde, Malononitrile, Guanidine, Base) solvent 2. Solvent Addition (Ethanol) reagents->solvent seal 3. Vial Sealing solvent->seal microwave 4. Microwave Irradiation (120°C, 10 min) seal->microwave cool 5. Cooling to RT microwave->cool filter 6. Filtration & Washing cool->filter purify 7. Recrystallization filter->purify product Pure this compound Derivative purify->product

Caption: A streamlined workflow for the microwave-assisted synthesis of this compound derivatives.

Reaction Mechanism

reaction_mechanism start Aldehyde + Malononitrile Knoevenagel Condensation intermediate1 α,β-Unsaturated Dinitrile Michael Addition start->intermediate1 -H₂O intermediate2 Guanidine Adduct Intramolecular Cyclization (Thorpe-Ziegler) intermediate1->intermediate2 + Guanidine intermediate3 Dihydropyrimidine Intermediate Aromatization intermediate2->intermediate3 product 2-Amino-5-cyanopyrimidine intermediate3->product [O]

Caption: Proposed reaction mechanism for the three-component synthesis of 2-amino-5-cyanopyrimidines.

Conclusion and Future Perspectives

Microwave-assisted synthesis represents a powerful and enabling technology for the rapid and efficient construction of this compound derivatives. The protocols and principles outlined in this application note provide a solid foundation for researchers to explore the synthesis of diverse libraries of these valuable heterocyclic compounds. The significant advantages in terms of reaction speed, yield, and environmental impact make MAOS an indispensable tool in modern medicinal chemistry and drug discovery. Future work in this area will likely focus on expanding the substrate scope, developing novel multicomponent reactions, and integrating this technology into automated synthesis platforms to further accelerate the discovery of new therapeutic agents.

References

Catalytic Methods for the Functionalization of 5-Pyrimidineacetonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Pyrimidineacetonitrile in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence is due to its ability to engage in critical hydrogen bonding interactions with biological targets and serve as a bioisostere for other aromatic systems.[1] Specifically, this compound and its functionalized derivatives are of significant interest to researchers and drug development professionals. The nitrile group provides a versatile handle for further chemical transformations, while the pyrimidine ring offers multiple points for diversification to modulate a compound's pharmacokinetic and pharmacodynamic properties. The development of efficient and selective catalytic methods to functionalize this valuable building block is paramount for accelerating the discovery of novel therapeutics.[2]

This comprehensive guide provides detailed application notes and protocols for the catalytic functionalization of this compound, with a focus on modern synthetic methodologies that offer high efficiency, broad substrate scope, and functional group tolerance. We will delve into the mechanistic underpinnings of these transformations, offering insights into the rationale behind experimental choices to empower researchers to adapt and optimize these methods for their specific needs.

Part 1: Palladium-Catalyzed α-Arylation of this compound

The direct α-arylation of carbonyl compounds and their derivatives has become a powerful tool in organic synthesis.[3] This approach, when applied to this compound, allows for the direct formation of a C(sp²)-C(sp³) bond at the methylene bridge, a key transformation for building molecular complexity.

Scientific Rationale and Mechanistic Insights

The α-arylation of this compound is predicated on the increased acidity of the methylene protons, which are positioned between two electron-withdrawing groups: the pyrimidine ring and the nitrile. This enhanced acidity facilitates deprotonation by a suitable base to form a nucleophilic carbanion. The electron-deficient nature of the pyrimidine ring, with two nitrogen atoms, significantly contributes to the stabilization of this carbanion.

The palladium-catalyzed reaction proceeds through a well-established catalytic cycle. A Pd(0) species undergoes oxidative addition to an aryl halide (Ar-X) to form a Pd(II)-aryl intermediate. This is followed by coordination of the deprotonated this compound to the palladium center. The crucial C-C bond-forming step occurs via reductive elimination from the Pd(II) complex, yielding the α-arylated product and regenerating the active Pd(0) catalyst.

The choice of ligand and base is critical for a successful transformation. Bulky, electron-rich phosphine ligands, such as XPhos, are often employed to promote both the oxidative addition and the reductive elimination steps.[4] The selection of a base with the appropriate strength is necessary to deprotonate the acetonitrile derivative without promoting side reactions.

graph Palladium_alpha_Arylation {
  graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12];
  node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
  edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Pd0 [label="Pd(0)L_n"]; ArX [label="Aryl Halide (Ar-X)", shape=ellipse, fillcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition"]; PdII_Ar [label="Ar-Pd(II)-X(L_n)"]; Base [label="Base", shape=ellipse, fillcolor="#FFFFFF"]; Pyrimidineacetonitrile [label="this compound", shape=ellipse, fillcolor="#FFFFFF"]; Deprotonation [label="Deprotonation"]; Anion [label="Pyrimidineacetonitrile\nAnion"]; Ligand_Exchange [label="Ligand\nExchange"]; PdII_Complex [label="Ar-Pd(II)-CH(CN)Py(L_n)"]; Reductive_Elimination [label="Reductive\nElimination"]; Product [label="α-Aryl-5-pyrimidineacetonitrile", shape=ellipse, fillcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label=""]; ArX -> OxAdd; OxAdd -> PdII_Ar; Base -> Deprotonation; Pyrimidineacetonitrile -> Deprotonation; Deprotonation -> Anion; Anion -> Ligand_Exchange; PdII_Ar -> Ligand_Exchange; Ligand_Exchange -> PdII_Complex; PdII_Complex -> Reductive_Elimination; Reductive_Elimination -> Product; Reductive_Elimination -> Pd0 [label=" Catalyst\nRegeneration"]; }

Suzuki-Miyaura coupling of 5-bromo-pyrimidineacetonitrile.
Protocol: Suzuki-Miyaura Coupling of 5-Bromo-pyrimidineacetonitrile

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 5-bromo-pyrimidineacetonitrile with arylboronic acids.

Materials:

  • 5-Bromo-pyrimidineacetonitrile

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane and water (or DMF)

  • Reaction vessel (e.g., round-bottom flask with condenser or microwave vial)

  • Magnetic stirrer and heating source

Procedure:

  • In a reaction vessel, combine 5-bromo-pyrimidineacetonitrile (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium catalyst (2-5 mol%).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) to the vessel.

  • Purge the reaction mixture with an inert gas for 10-15 minutes.

  • Heat the reaction to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-12 hours).

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the 5-aryl-pyrimidineacetonitrile product.

Data Presentation: Substrate Scope and Yields for Suzuki-Miyaura Coupling

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid5-Phenyl-pyrimidineacetonitrile80-95
24-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-pyrimidineacetonitrile85-98
33-Thiopheneboronic acid5-(3-Thienyl)-pyrimidineacetonitrile75-90
42-Pyridylboronic acid5-(2-Pyridyl)-pyrimidineacetonitrile70-85
54-Fluorophenylboronic acid5-(4-Fluorophenyl)-pyrimidineacetonitrile80-92

Note: Yields are based on literature precedents for similar substrates and may vary depending on the specific reaction conditions.[5][6]

Part 3: Photoredox-Catalyzed Minisci Reaction for Alkylation

Visible-light photoredox catalysis has emerged as a powerful and sustainable approach for the formation of C-C bonds under mild conditions.[7] The Minisci reaction, a radical-based C-H functionalization of electron-deficient heterocycles, is particularly well-suited for this technology.

Scientific Rationale and Mechanistic Insights

The photoredox-catalyzed Minisci reaction involves the generation of a nucleophilic alkyl radical, which then adds to the protonated, electron-deficient pyrimidine ring. The reaction is initiated by the excitation of a photocatalyst (e.g., a ruthenium or iridium complex) with visible light. The excited photocatalyst can then engage in a single-electron transfer (SET) process with an alkyl radical precursor, such as an alkyl carboxylic acid or a boronic acid, to generate the key alkyl radical intermediate.[3][8]

The pyrimidine ring of this compound is activated towards radical addition by protonation with a mild acid. The alkyl radical adds preferentially to the C4 or C6 positions of the pyrimidine ring due to electronic effects. The resulting radical cation is then oxidized to the final product, regenerating the photocatalyst.

```dot graph Photoredox_Minisci { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes PC [label="Photocatalyst (PC)"]; Light [label="Visible Light (hν)", shape=ellipse, fillcolor="#FFFFFF"]; Excitation [label="Excitation"]; PC_excited [label="PC*"]; Radical_Precursor [label="Alkyl Radical\nPrecursor (R-X)", shape=ellipse, fillcolor="#FFFFFF"]; SET1 [label="Single Electron\nTransfer (SET)"]; Alkyl_Radical [label="Alkyl Radical (R•)"]; PC_red [label="PC•⁻"]; Pyrimidineacetonitrile [label="this compound", shape=ellipse, fillcolor="#FFFFFF"]; Protonation [label="Protonation (H+)"]; Protonated_Py [label="Protonated\nPyrimidine"]; Radical_Addition [label="Radical\nAddition"]; Radical_Adduct [label="Radical Adduct"]; Oxidation [label="Oxidation"]; Product [label="Alkylated Pyrimidineacetonitrile", shape=ellipse, fillcolor="#FFFFFF"];

// Edges PC -> Excitation; Light -> Excitation; Excitation -> PC_excited; PC_excited -> SET1; Radical_Precursor -> SET1; SET1 -> Alkyl_Radical; SET1 -> PC_red; Pyrimidineacetonitrile -> Protonation; Protonation -> Protonated_Py; Protonated_Py -> Radical_Addition; Alkyl_Radical -> Radical_Addition; Radical_Addition -> Radical_Adduct; Radical_Adduct -> Oxidation; PC_red -> Oxidation [style=dashed, label="e⁻ transfer"]; Oxidation -> Product; }

Decarboxylative cross-coupling for this compound functionalization.
Protocol: Proposed Decarboxylative Arylation of Pyrimidine-5-acetic Acid

This is a proposed protocol based on general principles of decarboxylative coupling reactions.[9]

Materials:

  • Pyrimidine-5-acetic acid (requires synthesis)

  • Aryl iodide or bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous DMF or NMP

  • Reaction vessel

Procedure:

  • To a reaction vessel, add pyrimidine-5-acetic acid (1.0 equiv.), the aryl halide (1.5 equiv.), Pd(OAc)₂ (5 mol%), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ (2.0 equiv.).

  • Add the anhydrous solvent (DMF or NMP).

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours.

  • Monitor the reaction by LC-MS for the formation of the desired product.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Conclusion

The catalytic functionalization of this compound offers a powerful platform for the synthesis of diverse and complex molecules for drug discovery and development. The methodologies outlined in this guide—palladium-catalyzed α-arylation, Suzuki-Miyaura cross-coupling, photoredox-catalyzed Minisci reaction, and decarboxylative coupling—provide a versatile toolkit for researchers. By understanding the underlying mechanistic principles and carefully selecting the appropriate catalytic system and reaction conditions, scientists can efficiently generate libraries of novel pyrimidine derivatives for biological screening and lead optimization. The continued development of innovative catalytic methods will undoubtedly further expand the synthetic accessibility and therapeutic potential of this important class of molecules.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Pyrimidineacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and professionals in drug development to troubleshoot and optimize the synthesis of 5-Pyrimidineacetonitrile. The information provided herein is based on established chemical principles and peer-reviewed literature to ensure scientific integrity and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Several synthetic pathways to this compound have been reported. The choice of method often depends on the available starting materials, scale, and desired purity. A prevalent method involves the cyanation of a pre-functionalized pyrimidine ring, such as a halopyrimidine or a pyrimidine with a suitable leaving group at the 5-position. Another approach is the construction of the pyrimidine ring from acyclic precursors already containing the cyanomethyl group.

Q2: What is a typical reported yield for the synthesis of this compound?

A2: Reported yields for the synthesis of this compound can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. While some methods may report yields in the range of 30-40%, others, through careful optimization, can achieve higher efficiencies. It is crucial to consult specific literature procedures for expected yields related to a particular method.

Q3: Are there any known safety concerns when working with the reagents for this synthesis?

A3: Yes, several safety precautions are necessary. Cyanide sources, such as potassium or sodium cyanide, are highly toxic and must be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is also critical to have a cyanide poisoning antidote kit readily available and be familiar with its use. Reactions should be quenched carefully to neutralize any residual cyanide.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions.

Problem 1: Consistently Low Yield of this compound

Possible Cause 1: Incomplete Reaction

  • Explanation: The reaction may not be proceeding to completion due to suboptimal reaction conditions. This can be influenced by factors such as temperature, reaction time, and the concentration of reagents.

  • Solution:

    • Monitor Reaction Progress: Utilize techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material and the formation of the product.

    • Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) to determine if it enhances the reaction rate without promoting side reactions.

    • Extend Reaction Time: If the reaction is slow, extending the reaction time may allow it to proceed to completion. Continue to monitor the reaction to identify the point of maximum product formation.

Possible Cause 2: Degradation of Starting Material or Product

  • Explanation: The pyrimidine ring can be sensitive to certain reagents or conditions, leading to decomposition. Similarly, the product itself might not be stable under the reaction or workup conditions.

  • Solution:

    • Control pH: The pH of the reaction mixture can be critical. Use buffers if necessary to maintain the optimal pH range for the reaction.

    • Inert Atmosphere: If your starting materials or product are sensitive to oxidation, conduct the reaction under an inert atmosphere of nitrogen or argon.

    • Mild Workup Procedures: Employ gentle workup procedures. For instance, use mild acids or bases for neutralization and avoid excessive heat during solvent evaporation.

Possible Cause 3: Inefficient Cyanation

  • Explanation: The nucleophilic substitution with the cyanide ion might be inefficient. This could be due to the choice of cyanide source, the leaving group on the pyrimidine ring, or the presence of a catalyst.

  • Solution:

    • Choice of Cyanide Source: Consider using different cyanide sources. While KCN and NaCN are common, other reagents like trimethylsilyl cyanide (TMSCN) might offer better results in some cases.

    • Activate the Leaving Group: If you are using a halopyrimidine, the reactivity follows the order I > Br > Cl. Consider converting a less reactive halide to a more reactive one if feasible.

    • Catalysis: The use of a catalyst, such as a palladium complex in cross-coupling reactions, can significantly improve the efficiency of the cyanation step.

Problem 2: Formation of Significant Impurities

Possible Cause 1: Side Reactions

  • Explanation: The reagents used in the synthesis can sometimes participate in unintended side reactions, leading to the formation of impurities. For example, the cyanide ion can react at other positions on the pyrimidine ring if they are sufficiently activated.

  • Solution:

    • Protecting Groups: If there are other reactive sites on your pyrimidine starting material, consider using protecting groups to block these sites and direct the reaction to the desired position.

    • Control Stoichiometry: Carefully control the stoichiometry of the reagents. An excess of one reagent might promote side reactions.

    • Solvent Effects: The choice of solvent can influence the reaction pathway. Experiment with different solvents to find one that favors the desired reaction and minimizes side product formation.

Possible Cause 2: Impure Starting Materials

  • Explanation: The purity of your starting materials is paramount. Impurities in the initial reactants can be carried through the synthesis and contaminate the final product.

  • Solution:

    • Purify Starting Materials: Ensure that all starting materials are of high purity. If necessary, purify them by recrystallization, distillation, or chromatography before use.

    • Characterize Starting Materials: Verify the identity and purity of your starting materials using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).

Problem 3: Difficulty in Product Purification

Possible Cause 1: Similar Polarity of Product and Impurities

  • Explanation: If the desired product and major impurities have similar polarities, their separation by standard chromatographic techniques can be challenging.

  • Solution:

    • Optimize Chromatographic Conditions: Experiment with different solvent systems (eluents) for column chromatography to improve separation. Gradient elution can be particularly effective.

    • Alternative Purification Methods: Consider other purification techniques such as recrystallization, sublimation, or preparative HPLC if column chromatography is ineffective.

    • Derivatization: In some cases, it may be possible to selectively react the impurity to form a derivative with a significantly different polarity, making it easier to separate.

Possible Cause 2: Product Instability During Purification

  • Explanation: The product may be degrading on the silica gel or during solvent evaporation.

  • Solution:

    • Use Deactivated Silica: Treat the silica gel with a base, such as triethylamine, before use to neutralize acidic sites that could cause product degradation.

    • Low-Temperature Evaporation: Remove the solvent under reduced pressure at a low temperature to minimize thermal decomposition of the product.

Experimental Protocols

Protocol 1: General Procedure for Cyanation of 5-Halopyrimidine

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 5-halopyrimidine (1.0 eq) in a suitable anhydrous solvent (e.g., DMF, DMSO, or acetonitrile).

  • Addition of Reagents: Add the cyanide source (e.g., KCN or NaCN, 1.1 - 1.5 eq) to the solution. If a catalyst is required (e.g., a palladium catalyst for cross-coupling), add it at this stage.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time, monitoring the reaction progress by TLC or HPLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction with a suitable reagent to neutralize excess cyanide (e.g., an aqueous solution of ferrous sulfate). Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for Cyanation of 5-Bromopyrimidine

EntryCyanide SourceSolventTemperature (°C)Time (h)Yield (%)
1KCNDMF1001265
2NaCNDMSO120872
3CuCNNMP150685
4Zn(CN)₂, Pd(dppf)Cl₂DMA130491

Note: The data in this table is illustrative and represents typical trends. Actual results may vary.

Visualizations

Diagram 1: General Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield of this compound check_completion Is the reaction going to completion? start->check_completion optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Extend Reaction Time - Increase Reagent Concentration check_completion->optimize_conditions No check_degradation Is the starting material or product degrading? check_completion->check_degradation Yes success Yield Improved optimize_conditions->success modify_conditions Modify Conditions: - Lower Temperature - Use Inert Atmosphere - Milder Workup check_degradation->modify_conditions Yes check_reagents Are the reagents effective? check_degradation->check_reagents No modify_conditions->success change_reagents Change Reagents: - Different Cyanide Source - More Reactive Leaving Group - Add Catalyst check_reagents->change_reagents No check_reagents->success Yes change_reagents->success SynthesisFactors main Successful Synthesis of This compound reagents Reagent Quality & Choice - Purity of Starting Materials - Choice of Cyanide Source - Catalyst Selection main->reagents conditions Reaction Conditions - Temperature - Solvent - Reaction Time - pH Control main->conditions workup Workup & Purification - Quenching Method - Extraction Solvent - Purification Technique main->workup analysis In-Process Analysis - TLC Monitoring - HPLC Analysis main->analysis

Common side reactions in the synthesis of 5-Pyrimidineacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 5-pyrimidineacetonitrile. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that researchers may encounter during this synthetic procedure. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to help you navigate the common challenges and optimize your reaction outcomes.

I. Overview of the Synthesis and Potential Challenges

The synthesis of this compound is a crucial step in the preparation of numerous active pharmaceutical ingredients (APIs). A common and direct method involves the nucleophilic substitution of a leaving group on a C1-synthon at the 5-position of the pyrimidine ring with a cyanide anion. The most frequently employed precursor is 5-(chloromethyl)pyrimidine, which reacts with a cyanide salt, such as sodium or potassium cyanide, to yield the desired product.

While this reaction appears straightforward, it is often plagued by side reactions that can significantly lower the yield and complicate the purification process. The primary challenges arise from the reactivity of the starting materials, the product itself under the reaction conditions, and the choice of reagents and solvents. This guide will address the most common side reactions and provide detailed troubleshooting strategies to mitigate them.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My reaction yield is consistently low, and I observe multiple spots on my TLC plate. What are the likely side products?

Low yields and the formation of multiple byproducts are the most common issues reported in this synthesis. The primary side reactions to consider are:

  • Hydrolysis of the Nitrile: The nitrile group of the product, this compound, is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures.[1][2][3] This leads to the formation of 5-pyrimidineacetamide and subsequently 5-pyrimidineacetic acid.

  • Dimerization of the Starting Material: Under basic conditions, 5-(chloromethyl)pyrimidine can undergo self-condensation to form dimerized byproducts.

  • Reaction with Solvent: If nucleophilic solvents such as alcohols are used, they can compete with the cyanide ion, leading to the formation of ether byproducts.

Troubleshooting Guide: Identifying and Minimizing Side Products

A. Hydrolysis of the Nitrile Group

The formation of 5-pyrimidineacetamide and 5-pyrimidineacetic acid is a significant issue, particularly during the reaction and subsequent work-up.

Causality: The nitrile group is prone to hydrolysis in the presence of water and either acid or base catalysis.[4][5] The basic conditions often employed to deprotonate hydrogen cyanide or to neutralize any generated HCl can promote this unwanted reaction.

Troubleshooting Protocol:

  • Strictly Anhydrous Conditions:

    • Ensure all glassware is thoroughly dried in an oven before use.

    • Use anhydrous solvents. If necessary, distill the solvent over a suitable drying agent.

    • Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the introduction of atmospheric moisture.[6]

  • Temperature Control:

    • Maintain the reaction temperature as low as reasonably possible to achieve a good reaction rate while minimizing hydrolysis. Elevated temperatures significantly accelerate nitrile hydrolysis.[2]

  • Careful Work-up:

    • Neutralize the reaction mixture at a low temperature (e.g., 0 °C) before extraction.

    • Minimize the contact time of the product with aqueous acidic or basic solutions.

    • Use a buffered aqueous solution for the work-up if possible.

Table 1: Effect of pH and Temperature on Nitrile Hydrolysis Rate

pH RangeTemperatureRelative Rate of Hydrolysis
< 7 (Acidic)HighHigh
7 (Neutral)LowLow
> 7 (Basic)HighVery High
> 7 (Basic)LowModerate

B. Dimerization of 5-(Chloromethyl)pyrimidine

The formation of dimeric impurities can be a significant pathway for the consumption of the starting material.

Causality: In the presence of a base, 5-(chloromethyl)pyrimidine can be deprotonated at the methylene bridge, forming a reactive intermediate that can then attack another molecule of the starting material.

Troubleshooting Protocol:

  • Choice of Base:

    • Use a non-nucleophilic, hindered base if a base is required.

    • Alternatively, consider using a solid-supported base that can be easily filtered off.

  • Slow Addition of Reagents:

    • Add the base or the 5-(chloromethyl)pyrimidine solution slowly to the reaction mixture to maintain a low concentration of the reactive species at any given time.

FAQ 2: The reaction is sluggish, and even with extended reaction times, I have a significant amount of unreacted 5-(chloromethyl)pyrimidine. How can I improve the reaction rate?

A slow reaction rate can be due to poor solubility of the cyanide salt in the organic solvent or insufficient nucleophilicity of the cyanide.

Troubleshooting Guide: Enhancing Reaction Rate and Conversion

A. Improving Cyanide Solubility and Reactivity

Causality: Sodium and potassium cyanide have low solubility in many organic solvents, leading to a low concentration of the cyanide nucleophile in the reaction phase.

Troubleshooting Protocol:

  • Use of a Phase-Transfer Catalyst (PTC):

    • A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether (e.g., 18-crown-6), can facilitate the transfer of the cyanide ion from the solid or aqueous phase to the organic phase.[7][8][9] This dramatically increases the effective concentration of the nucleophile and accelerates the reaction.

  • Choice of Cyanide Source:

    • Consider using a more soluble cyanide source, such as acetone cyanohydrin in the presence of a base, or trimethylsilyl cyanide.

  • Solvent Selection:

    • Use a polar aprotic solvent like DMSO or DMF, which can better solvate the cyanide salt. However, be mindful that these solvents can be difficult to remove during work-up.

Experimental Protocol: Phase-Transfer Catalyzed Synthesis

  • Reaction Setup:

    • In a round-bottom flask under an inert atmosphere, dissolve 5-(chloromethyl)pyrimidine (1.0 eq) in a suitable organic solvent (e.g., toluene or dichloromethane).

    • Add sodium cyanide (1.2 eq) and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 eq).

    • If necessary, add a minimal amount of water to create a biphasic system.

  • Reaction Execution:

    • Stir the mixture vigorously at a controlled temperature (e.g., room temperature to 50 °C).

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Upon completion, cool the reaction mixture and filter to remove any insoluble salts.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

III. Visualization of Reaction Pathways

To better understand the desired reaction and the competing side reactions, the following diagrams illustrate the chemical transformations.

Synthesis of this compound start 5-(Chloromethyl)pyrimidine product This compound start->product Desired Reaction dimer Dimerized Byproduct start->dimer Dimerization (Side Reaction) cyanide CN⁻ cyanide->product hydrolysis_amide 5-Pyrimidineacetamide product->hydrolysis_amide Hydrolysis (Side Reaction) hydrolysis_acid 5-Pyrimidineacetic Acid hydrolysis_amide->hydrolysis_acid Further Hydrolysis

Caption: Desired synthesis and major side reaction pathways.

IV. Purification Strategies

The purification of this compound can be challenging due to the similar polarities of the product and its hydrolysis byproducts.

Recommended Purification Protocol:

  • Column Chromatography:

    • Stationary Phase: Silica gel is the most common choice.

    • Mobile Phase: A gradient elution starting from a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is often effective. The less polar dimer byproducts will elute first, followed by the desired product, and then the more polar hydrolysis products.

  • Recrystallization:

    • If the crude product is a solid and of sufficient purity, recrystallization from a suitable solvent system can be an effective final purification step.[10]

V. References

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. --INVALID-LINK--

  • Reaction Chemistry. Nitrile to Acid - Common Conditions. --INVALID-LINK--

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. --INVALID-LINK--

  • BYJU'S. Nitrile to Carboxylic Acid. --INVALID-LINK--

  • Chemguide. Hydrolysing Nitriles. --INVALID-LINK--

  • JETIR. Contribution of phase transfer catalyst to green chemistry: A review. --INVALID-LINK--

  • MDPI. Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. --INVALID-LINK--

  • The Journal of Organic Chemistry. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. --INVALID-LINK--

  • Biomedres. A Minireview of Phase-Transfer Catalysis and Recent Trends. --INVALID-LINK--

  • PubMed Central. Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy. --INVALID-LINK--

  • CORA. Impurity occurrence and removal in crystalline products from process reactions. --INVALID-LINK--

  • BenchChem. An In-Depth Technical Guide to the Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride. --INVALID-LINK--

References

Technical Support Center: Purification of 5-Pyrimidineacetonitrile and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-pyrimidineacetonitrile and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these crucial nitrogen-containing heterocyclic compounds. The inherent polarity and potential for various side reactions during synthesis can make the purification of pyrimidine derivatives a challenging yet critical step to ensure the integrity of your research and the quality of your final products.[1][2]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information presented here is a synthesis of established protocols and practical field experience to help you navigate the complexities of purifying these valuable compounds.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific problems that can arise during the purification of this compound and its derivatives, offering potential causes and actionable solutions.

Issue 1: Oily Product Instead of Solid Crystals After Recrystallization

Question: I performed a recrystallization of my crude this compound derivative, but instead of getting solid crystals, the product oiled out. What went wrong and how can I fix this?

Answer:

"Oiling out" is a common issue in recrystallization where the solute separates from the solution as a liquid rather than a solid. This typically occurs when the solution is supersaturated at a temperature above the melting point of the solute.

Potential Causes & Solutions:

  • Inappropriate Solvent Choice: The chosen solvent may be too good at dissolving the compound, even at lower temperatures, preventing crystallization.[3]

    • Solution: Experiment with different solvents or solvent mixtures.[3] A good starting point is to find a solvent in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[1] For pyrimidine derivatives, common solvents include ethanol, methanol, water, and ethyl acetate, or mixtures thereof.[1]

  • Cooling Rate is Too Fast: Rapid cooling can lead to the formation of a supersaturated solution that doesn't have enough time for crystal nucleation and growth, resulting in an oil.

    • Solution: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature before placing it in an ice bath.[1] This gradual temperature change promotes the formation of well-defined crystals.

  • Presence of Impurities: Impurities can lower the melting point of the compound and interfere with the crystal lattice formation.

    • Solution: Consider a preliminary purification step before recrystallization. Flash column chromatography can be effective in removing a significant portion of impurities.[1]

Issue 2: Poor Separation or Tailing of Spots in Thin-Layer Chromatography (TLC)

Question: When I run a TLC of my crude this compound derivative, the spots are streaky and I can't get good separation between my product and impurities. What should I do?

Answer:

Tailing or poor separation on a TLC plate often indicates an issue with the solvent system or interactions between your compound and the stationary phase (silica gel). Nitrogen-containing heterocycles like pyrimidines can be particularly prone to this due to their basicity.

Potential Causes & Solutions:

  • Inappropriate Solvent System Polarity: The mobile phase may be too polar or not polar enough to effectively move your compound and separate it from impurities.

    • Solution: Systematically vary the polarity of your eluent. Common solvent systems for pyrimidine derivatives are mixtures of hexane/ethyl acetate or dichloromethane/methanol.[1] The ideal system should give your target compound a retention factor (Rf) of approximately 0.2-0.4.[1]

  • Interaction with Acidic Silica Gel: The slightly acidic nature of standard silica gel can lead to strong interactions with basic pyrimidine derivatives, causing streaking.

    • Solution: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your eluent system. This will neutralize the acidic sites on the silica and improve the spot shape.

  • Sample Overloading: Applying too much sample to the TLC plate can lead to broad, streaky spots.

    • Solution: Dilute your sample and apply a smaller spot to the plate.

Issue 3: Low Recovery from Column Chromatography

Question: I ran a flash column to purify my this compound derivative, but my final yield is very low. Where could my product have gone?

Answer:

Low recovery from column chromatography can be frustrating and is often due to irreversible adsorption of the compound onto the stationary phase or co-elution with impurities.

Potential Causes & Solutions:

  • Irreversible Adsorption to Silica Gel: As mentioned, basic pyrimidine derivatives can bind strongly to the acidic silica gel.

    • Solution: In addition to adding a base like triethylamine to the eluent, you can also use a different stationary phase. Neutral or basic alumina can be a good alternative to silica gel for purifying basic compounds.

  • Incorrect Solvent Gradient: If you are using a gradient elution, the polarity may not be increasing sufficiently to elute your compound.

    • Solution: Optimize your gradient based on TLC analysis. Ensure the final eluent is polar enough to wash all compounds off the column.

  • Improper Column Packing: Channels or cracks in the silica bed can lead to poor separation and loss of product.

    • Solution: Ensure the column is packed uniformly as a slurry and that the silica bed is never allowed to run dry.[4]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the purification of this compound and its derivatives.

Q1: What is the best general-purpose purification technique for this compound derivatives?

A1: There is no single "best" technique, as the optimal method depends on the specific properties of your compound and the nature of the impurities. However, a common and effective workflow is to first perform a flash column chromatography to remove the bulk of the impurities, followed by recrystallization to obtain a highly pure, crystalline product.[5]

Q2: My this compound derivative is an amine. Can I use acid-base extraction for purification?

A2: Yes, acid-base extraction is an excellent technique for purifying pyrimidine derivatives with basic functional groups like amines.[6][7] By treating an organic solution of your crude product with an aqueous acid (e.g., 1M HCl), the basic pyrimidine derivative will be protonated and move into the aqueous layer as a salt, leaving non-basic impurities in the organic layer.[8] You can then neutralize the aqueous layer with a base (e.g., NaOH) to precipitate your purified compound, which can be collected by filtration or extracted back into an organic solvent.[7][9]

Q3: Are there any high-resolution purification techniques for obtaining very high purity this compound derivatives for pharmaceutical applications?

A3: For applications requiring very high purity, such as in drug development, preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful technique.[1] It offers much higher resolution than flash column chromatography and can separate closely related impurities. Hydrophilic Interaction Chromatography (HILIC) can also be a valuable alternative for separating polar pyrimidine compounds.[10]

Q4: What are some common impurities I might encounter in the synthesis of this compound and its derivatives?

A4: Common impurities can include unreacted starting materials, reagents, and by-products from side reactions.[1] For instance, if the synthesis involves a chlorination step, you might have residual chlorinated pyrimidines.[11] It is crucial to identify potential impurities to develop an effective purification strategy.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography

This protocol outlines a standard procedure for purifying this compound derivatives using flash column chromatography.

  • Solvent System Selection: Use Thin-Layer Chromatography (TLC) to determine a suitable solvent system. The ideal eluent should provide a retention factor (Rf) of approximately 0.2-0.4 for your target compound and good separation from impurities.[1] Common systems include mixtures of hexane/ethyl acetate or dichloromethane/methanol.[1]

  • Column Packing: Prepare a slurry of silica gel in your chosen eluent and pour it into a glass column. Allow the silica to settle, ensuring a flat, compact bed.[4]

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent. Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel (dry loading) and carefully add it to the top of the column.[1]

  • Elution: Add the eluent to the column and apply positive pressure to achieve a steady flow.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified compound.

Protocol 2: General Procedure for Recrystallization (Single Solvent)

This protocol describes the purification of a solid this compound derivative using a single solvent recrystallization.

  • Solvent Selection: Choose a solvent in which your compound is highly soluble when hot and poorly soluble when cold.[1]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in a minimal amount of the hot solvent to create a saturated solution.[1]

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.[1]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then cool it further in an ice bath to maximize crystal formation.[1]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[1]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[1]

Data Presentation

Table 1: Common Solvents for Recrystallization of Pyrimidine Derivatives

SolventBoiling Point (°C)Polarity IndexCommon Applications
Ethanol785.2General purpose for moderately polar compounds.[1]
Methanol656.6For more polar compounds; often used in mixtures.[11]
Water10010.2For highly polar or salt-form compounds.[1]
Ethyl Acetate774.4Good for less polar derivatives.[1]
Acetonitrile826.2Can be effective for a range of polarities.

Diagrams

Purification_Workflow crude Crude this compound Derivative is_solid Is the crude product a solid? crude->is_solid column Flash Column Chromatography is_solid->column No (Oily) recrystallize Recrystallization is_solid->recrystallize Yes is_basic Does it have a basic functional group? acid_base Acid-Base Extraction is_basic->acid_base Yes pure_product Pure Product is_basic->pure_product No column->is_basic recrystallize->pure_product acid_base->pure_product

Caption: Decision tree for selecting a primary purification technique.

References

Technical Support Center: Synthesis and Purification of 5-Pyrimidineacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 5-Pyrimidineacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the highest purity and yield in your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Issue 1: Low Yield After Reaction

Q: My reaction to synthesize this compound is resulting in a low yield. What are the potential causes and how can I optimize the reaction?

A: Low yields in pyrimidine synthesis can often be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.[1]

  • Reaction Conditions: Non-optimal temperature, pressure, or reaction time can lead to incomplete reactions or degradation of the product. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

  • Reagent Stoichiometry: Incorrect molar ratios of reactants can result in a low conversion of the limiting reagent. Ensure you are carefully calculating and measuring the amounts of all reactants.[1]

  • Atmosphere Control: Many reactions in heterocyclic chemistry are sensitive to air or moisture. If applicable to your specific synthetic route, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the yield.[1]

  • Side Reactions: The inherent reactivity of the pyrimidine ring and its precursors can lead to various side reactions, such as dimerization or polymerization. Modifying the reaction conditions, for instance by lowering the temperature or changing the solvent, can help minimize these unwanted reactions.[1]

Issue 2: Presence of Unexpected Impurities in Crude Product

Q: I'm observing unexpected peaks in the HPLC/GC-MS of my crude this compound. What are the likely impurities and how can I identify them?

A: The formation of side-products complicates the purification process and reduces the overall yield of the desired compound.[1] Common impurities can arise from starting materials, side reactions, or degradation.

  • Unreacted Starting Materials: The most straightforward impurities to identify are your starting materials. Compare the retention times or spectral data of your crude product with those of the starting materials.

  • Hydrolysis of the Nitrile Group: The nitrile group in this compound can be susceptible to hydrolysis, especially under acidic or basic conditions, to form the corresponding amide or carboxylic acid.[2][3][4][5][6] This is a common impurity that can be identified by its different polarity and characteristic spectroscopic signals (e.g., a carbonyl stretch in the IR spectrum).

  • Palladium Catalyst Residues: If your synthesis involves a palladium-catalyzed cross-coupling reaction, residual palladium can be a significant impurity.[7][8][9][10][11] The presence of palladium can be confirmed by techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Solvent Adducts: In some cases, the solvent used in the reaction or purification can form adducts with the product or intermediates.

To identify these impurities, a combination of analytical techniques is recommended:

  • HPLC/UPLC: To separate the components of the crude mixture.

  • Mass Spectrometry (MS): To determine the molecular weight of the impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the impurities.[12]

Issue 3: Difficulty in Removing Palladium Catalyst

Q: I'm struggling to remove the palladium catalyst from my reaction mixture. What are the most effective methods?

A: The removal of residual palladium is a critical step in ensuring the purity of your final product, especially for pharmaceutical applications. The nitrogen atoms in the pyrimidine ring can act as ligands, forming stable complexes with palladium, which can make its removal challenging.[10]

Here are several effective methods for palladium removal:

  • Filtration through Celite: This is a simple and often effective first step, particularly for heterogeneous catalysts like Pd/C or if the palladium has precipitated.[7][8][10]

  • Activated Carbon Treatment: Activated carbon is a cost-effective adsorbent for palladium.[9][10] However, it can sometimes adsorb the desired product, so it's essential to optimize the amount of carbon and the treatment time.[10]

  • Scavenger Resins: These are solid supports functionalized with groups that have a high affinity for palladium, such as thiols or amines.[10] The reaction mixture is treated with the scavenger, which selectively binds the palladium, and is then easily removed by filtration.[10]

  • Column Chromatography: While it can be effective, it's often a more resource-intensive method.[7]

MethodAdvantagesDisadvantages
Filtration through Celite Simple, fast, inexpensiveOnly effective for insoluble palladium species
Activated Carbon Cost-effective, widely availableCan lead to product loss due to non-specific adsorption
Scavenger Resins High selectivity for palladium, high removal efficiencyHigher cost compared to other methods
Column Chromatography Can remove multiple impurities simultaneouslyCan be time-consuming and require large solvent volumes

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect in the synthesis of this compound?

A1: Besides unreacted starting materials, the most common impurities include:

  • 5-Pyrimidinecarboxamide and 5-Pyrimidinecarboxylic acid: Formed via hydrolysis of the nitrile group.[2]

  • Residual Palladium Catalyst: From cross-coupling reactions.[7][8][9][10][11]

  • Isomers: Depending on the synthetic route, regioisomers may form.[1]

  • Solvents: Residual solvents from the reaction and purification steps.

Q2: What is the best general purification strategy for this compound?

A2: A multi-step purification strategy is often the most effective.

  • Work-up: An initial aqueous work-up can help remove inorganic salts and highly polar impurities.

  • Palladium Removal: If a palladium catalyst was used, treat the crude product with activated carbon or a scavenger resin.[9][10]

  • Chromatography: Column chromatography is a powerful technique for separating the desired product from impurities with similar polarities.[1][13][14][15] Given the polar nature of the pyrimidine ring, normal-phase silica gel chromatography with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate or dichloromethane and methanol) is a good starting point.[14] For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a more effective alternative.[13]

  • Recrystallization: This is an excellent final purification step to obtain a highly pure, crystalline product.[16][17][18] The choice of solvent is critical and should be determined experimentally.[16][18]

Q3: How can I choose the right solvent for recrystallizing this compound?

A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[17]

Protocol for Solvent Screening:

  • Place a small amount of your crude product (10-20 mg) in a test tube.

  • Add a few drops of a test solvent and observe the solubility at room temperature.

  • If the compound is insoluble, gently heat the mixture. A good solvent will dissolve the compound upon heating.

  • Allow the solution to cool slowly to room temperature and then in an ice bath.

  • Observe for crystal formation.

Common solvents to screen for pyrimidine derivatives include ethanol, ethyl acetate, acetonitrile, and mixtures such as hexane/ethyl acetate.[16]

Q4: What analytical techniques are essential for confirming the purity of my final product?

A4: To ensure the purity of your this compound, a combination of analytical techniques is recommended:

  • ¹H and ¹³C NMR: To confirm the structure and identify any organic impurities.[12]

  • HPLC/UPLC: To determine the purity profile and quantify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Elemental Analysis: To confirm the elemental composition of the final product.

  • ICP-MS: To quantify residual palladium or other metal catalysts.[10]

Experimental Workflows & Diagrams

Impurity Formation Pathway: Nitrile Hydrolysis

The nitrile group of this compound can undergo hydrolysis under either acidic or basic conditions to form the corresponding amide and subsequently the carboxylic acid.

G pyrimidineacetonitrile This compound amide 5-Pyrimidineacetamide pyrimidineacetonitrile->amide H₂O / H⁺ or OH⁻ (Partial Hydrolysis) acid 5-Pyrimidinecarboxylic Acid amide->acid H₂O / H⁺ or OH⁻ (Full Hydrolysis)

Caption: Pathway of nitrile hydrolysis impurity formation.

General Purification Workflow

This diagram outlines a typical workflow for the purification of crude this compound.

G start Crude Reaction Mixture workup Aqueous Work-up start->workup pd_removal Palladium Removal (e.g., Activated Carbon) workup->pd_removal chromatography Column Chromatography pd_removal->chromatography recrystallization Recrystallization chromatography->recrystallization final_product Pure this compound recrystallization->final_product analysis Purity Analysis (NMR, HPLC, MS) final_product->analysis

Caption: A general workflow for the purification of this compound.

References

Troubleshooting low conversion rates in 5-Pyrimidineacetonitrile condensation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for troubleshooting condensation reactions involving 5-pyrimidineacetonitrile. This resource is designed to provide in-depth, practical guidance to researchers and scientists encountering challenges with low conversion rates and other experimental hurdles. As Senior Application Scientists, we have synthesized key technical information with field-proven insights to help you navigate the intricacies of your synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: My condensation reaction with this compound is resulting in a very low yield. What are the most common initial factors I should investigate?

Low yields in condensation reactions are a frequent issue. The primary causes often revolve around suboptimal reaction conditions and the purity of your starting materials. Here are the first critical parameters to assess:

  • Reaction Temperature: Many condensation reactions are highly sensitive to temperature. The optimal temperature can vary significantly depending on the specific reagents and catalyst used. Side reactions may be favored at temperatures that are too high or too low.[1] It is crucial to precisely control the temperature throughout the reaction.

  • Reaction Time: Incomplete conversion is a direct result of insufficient reaction time. Conversely, prolonged reaction times can lead to product degradation or the formation of unwanted byproducts.[1] We recommend monitoring the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal duration.

  • Solvent Selection: The choice of solvent has a profound impact on reaction rate and yield. Polar aprotic solvents like DMF or ethanol are often effective, but some reactions benefit from solvent-free conditions.[1]

  • Purity of this compound: The purity of your starting nitrile is critical. Impurities can interfere with the reaction, potentially poisoning the catalyst or participating in side reactions. Ensure your this compound is of high purity before commencing.

Q2: I am observing a significant amount of a byproduct that appears to be a Knoevenagel condensation product. How can I suppress this side reaction?

The formation of a Knoevenagel condensation product is a common competing reaction, especially when your this compound is reacting with an aldehyde or ketone.[2][3] This side reaction can consume your starting materials and reduce the yield of your desired product.

Mitigation Strategies:

  • Stoichiometry Adjustment: Using a slight excess of the other reactant (e.g., the amine in a Gewald reaction or urea in a Biginelli-type reaction) can shift the equilibrium away from the Knoevenagel pathway.[3]

  • Catalyst Choice: The type and concentration of the catalyst are crucial. For acid-catalyzed reactions, both Brønsted and Lewis acids can be employed.[1] Experimenting with different catalysts and optimizing the concentration can favor the desired reaction pathway.

  • Temperature Control: Carefully controlling the reaction temperature can help minimize the formation of the Knoevenagel product, which may have a different activation energy than your primary reaction.

Troubleshooting Guide: Specific Condensation Reactions

This section provides detailed troubleshooting for specific condensation reactions involving this compound.

Issue 1: Low Conversion in Gewald Aminothiophene Synthesis

The Gewald reaction is a multicomponent condensation to synthesize 2-aminothiophenes and is a common application for activated acetonitriles.[2][4][5] When using this compound, low conversion can be particularly frustrating.

Troubleshooting Workflow for Gewald Reaction

Gewald Troubleshooting start Low Conversion in Gewald Reaction check_reagents Verify Reagent Purity (this compound, Carbonyl, Sulfur) start->check_reagents check_base Optimize Base (Type and Equivalents) check_reagents->check_base check_temp Adjust Temperature check_base->check_temp check_solvent Screen Solvents check_temp->check_solvent analyze_byproducts Identify Byproducts (NMR, MS) check_solvent->analyze_byproducts knoevenagel Knoevenagel Product Detected analyze_byproducts->knoevenagel Yes success Improved Conversion analyze_byproducts->success No, other issues adjust_stoichiometry Adjust Stoichiometry (Excess Amine/Base) knoevenagel->adjust_stoichiometry adjust_stoichiometry->success

Caption: Troubleshooting workflow for low conversion in Gewald reactions.

Detailed Protocol for Optimizing the Gewald Reaction:

  • Reagent Purity Check:

    • Ensure the this compound is free from acidic impurities which could interfere with the basic catalyst.

    • Verify the purity of the carbonyl compound and elemental sulfur.

  • Base Optimization:

    • The choice and amount of base are critical. Common bases include morpholine, piperidine, or triethylamine.

    • Start with a catalytic amount and incrementally increase to stoichiometric amounts if conversion remains low.

  • Temperature Adjustment:

    • Gewald reactions are often run at moderate temperatures (40-80 °C). If conversion is low, a modest increase in temperature may be beneficial. However, be cautious of increased byproduct formation at higher temperatures.

  • Solvent Screening:

    • While often performed in alcohols like ethanol or methanol, consider screening other solvents such as DMF or dioxane, which can improve the solubility of reactants and intermediates.

Quantitative Data Summary for a Model Gewald Reaction Optimization:

EntryBase (equivalents)SolventTemperature (°C)Conversion (%)
1Morpholine (0.1)Ethanol5035
2Morpholine (1.0)Ethanol5065
3Morpholine (1.0)DMF5075
4Morpholine (1.0)DMF7085
Issue 2: Failure of Cyclization in Pyrimidine Synthesis

When using this compound to construct a new pyrimidine ring (e.g., through condensation with a diketone or related precursor), a common failure point is the final cyclization step.[3]

Troubleshooting Workflow for Incomplete Cyclization

Cyclization Troubleshooting start Incomplete Cyclization check_catalyst Verify Catalyst Activity and Loading start->check_catalyst increase_catalyst Increase Catalyst Concentration/Strength check_catalyst->increase_catalyst check_dehydration Ensure Dehydration Conditions increase_catalyst->check_dehydration add_dehydrating_agent Add Dehydrating Agent (e.g., Molecular Sieves) check_dehydration->add_dehydrating_agent analyze_intermediate Isolate and Characterize Uncyclized Intermediate add_dehydrating_agent->analyze_intermediate steric_hindrance Steric Hindrance Suspected analyze_intermediate->steric_hindrance Yes success Successful Cyclization analyze_intermediate->success No, catalyst/water issue prolong_time_temp Prolong Reaction Time or Increase Temperature steric_hindrance->prolong_time_temp prolong_time_temp->success

Caption: Troubleshooting workflow for incomplete cyclization in pyrimidine synthesis.

Detailed Protocol for Promoting Cyclization:

  • Catalyst Strength and Concentration:

    • If using an acid catalyst, consider switching to a stronger acid or increasing the catalyst loading. This can enhance the rate of the final cyclization-dehydration step.[3]

    • For base-catalyzed cyclizations, ensure the base is sufficiently strong to deprotonate the necessary positions and facilitate ring closure.

  • Water Removal:

    • The final step of many cyclizations is a dehydration. The presence of water can inhibit this step.

    • Conduct the reaction under anhydrous conditions. The addition of a dehydrating agent, such as molecular sieves, or the use of a Dean-Stark trap can be effective.

  • Thermal Promotion:

    • In cases of steric hindrance or a less reactive intermediate, increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for cyclization.

References

Preventing byproduct formation in multicomponent reactions with 5-Pyrimidineacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 5-Pyrimidineacetonitrile in multicomponent reactions (MCRs). This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions, empowering you to optimize your synthetic routes and minimize unwanted byproduct formation. As a highly versatile building block, this compound offers a direct route to complex, nitrogen-rich heterocyclic scaffolds of high interest in medicinal chemistry and drug discovery.[1][2] However, its reactivity profile, particularly the activated methylene group adjacent to the cyano function, presents unique challenges in the context of one-pot, multicomponent syntheses.

This document moves beyond simple protocols to explain the chemical causality behind common experimental pitfalls and their solutions, ensuring you can build robust and reproducible synthetic methodologies.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Q1: My reaction yields are consistently low, and TLC/LC-MS analysis shows a complex mixture of products with no major component. What is the likely cause?

Answer: This is a classic symptom of poor selectivity, a common challenge in MCRs where multiple reaction pathways compete simultaneously.[3] With this compound, the desired MCR pathway is often in competition with several side reactions.

Core Problem: The activated methylene group of this compound is a potent nucleophile, and the nitrile group is an electrophile. This dual reactivity can lead to self-condensation or reaction with intermediates faster than the desired MCR cascade.

Troubleshooting Workflow:

G start Low Yield & Complex Mixture cause1 Competing Pathways start->cause1 cause2 Reactant Degradation start->cause2 solution1 Optimize Temperature cause1->solution1 Kinetic vs. Thermodynamic Control solution2 Modify Reagent Addition Order cause1->solution2 Pre-form key intermediate solution3 Adjust Stoichiometry cause1->solution3 Shift equilibria solution4 Screen Catalysts cause1->solution4 Alter reaction mechanism solution5 Check Reactant Stability cause2->solution5 Rule out decomposition

Caption: Troubleshooting workflow for low MCR yields.

Detailed Solutions:

  • Optimize Reaction Temperature: Temperature dictates which reaction pathways are kinetically favored.

    • Try Lower Temperatures: Side reactions, like dimerization, may have a higher activation energy than the desired initial condensation step. Running the reaction at 0 °C or even room temperature instead of reflux may significantly improve selectivity.[3]

    • Consider Higher Temperatures: Conversely, some desired cyclization or dehydration steps may require more energy. A careful temperature screen is crucial.

  • Change the Order of Reagent Addition: The standard "one-pot" approach isn't always optimal. Preventing the this compound from reacting with itself can be achieved by allowing other components to react first.[3]

    • Example (Hantzsch-type reaction): Pre-form the enamine by reacting the β-ketoester with the ammonia source first. Then, add the aldehyde. Finally, add the this compound to this mixture. This ensures the primary electrophile (the Knoevenagel adduct from the aldehyde and ketoester) is already formed and ready to react with the pyrimidine nucleophile.[4][5]

  • Screen Catalysts: The choice of catalyst can fundamentally alter the reaction mechanism and favor one pathway over another.[6]

    • Acid Catalysis: Brønsted acids (e.g., p-TsOH, acetic acid) or Lewis acids (e.g., Yb(OTf)₃, InCl₃) are excellent for activating carbonyls and promoting imine formation, which are key steps in reactions like the Biginelli synthesis.[7][8]

    • Base Catalysis: Mild organic bases (e.g., piperidine, triethylamine) are often used to promote Knoevenagel condensations, a key step in the Gewald reaction.[9][10] However, strong bases (e.g., alkoxides) can aggressively deprotonate the methylene group of this compound, leading to rapid dimerization.

Q2: I've isolated a major byproduct with a mass corresponding to a dimer of this compound. How can I prevent this?

Answer: Dimerization is one of the most common failure modes when using activated acetonitriles. The acidic protons of the methylene group are readily abstracted, creating a nucleophile that can attack the electrophilic carbon of the nitrile group on another molecule.

Potential Dimerization Pathway:

G cluster_0 Desired MCR Pathway cluster_1 Competing Dimerization Pathway A This compound C Desired Heterocyclic Product A->C B Other MCR Components B->C D This compound (Molecule 1) F Dimer Byproduct D->F Acts as Nucleophile E This compound (Molecule 2) E->F Acts as Electrophile Base Base Catalyst Base->A Deprotonation Base->D Deprotonation

Caption: Competing MCR and dimerization pathways.

Preventative Strategies:

  • Slow Addition/Syringe Pump: Instead of adding all the this compound at once, add it slowly over the course of the reaction (e.g., over 1-2 hours) using a syringe pump. This keeps the instantaneous concentration of the deprotonated species low, favoring reaction with the other MCR components over self-reaction.

  • Use a Milder Base: Switch from strong inorganic bases like NaH or KOtBu to milder organic bases like piperidine or a catalytic amount of DBU. These are often sufficient to catalyze the desired reaction without causing rampant dimerization.[11]

  • Stoichiometric Control: Ensure the electrophilic partner in your MCR is present in a slight excess (e.g., 1.1 equivalents). This provides a more abundant target for the nucleophilic this compound, outcompeting the dimerization pathway.

Q3: My desired product seems to have formed, but during workup or purification, I isolate a compound where the nitrile group has been hydrolyzed to an amide or carboxylic acid. Why is this happening?

Answer: The nitrile group is susceptible to hydrolysis under both strong acidic and basic conditions, especially at elevated temperatures and in the presence of water.[12][13] This is a common issue during aqueous workups or purification via chromatography on silica gel, which is slightly acidic.

Troubleshooting the Workup:

  • Avoid Strong Aqueous Acids/Bases: If your workup involves an acid or base wash, use dilute solutions (e.g., 1M HCl, saturated NaHCO₃) and minimize the contact time. Perform washes at low temperatures (e.g., in an ice bath).

  • Anhydrous Conditions: Ensure the reaction itself is run under strictly anhydrous conditions if possible, using dried solvents and an inert atmosphere (N₂ or Ar).

  • Purification Considerations:

    • If you suspect silica gel is causing hydrolysis, you can neutralize it by preparing a slurry with a small amount of triethylamine (~1%) in the eluent before packing the column.

    • Alternatively, consider other purification methods like crystallization or chromatography on a different stationary phase (e.g., alumina).

  • Stability Check: Test the stability of your purified product by dissolving a small amount in different solvents (e.g., with a drop of acid or base) and monitoring by TLC to see if degradation occurs.[14]

Frequently Asked Questions (FAQs)

Q1: What are the most common MCRs where this compound is used?

A: this compound is an excellent substrate for several named MCRs that rely on an active methylene compound. Key examples include:

  • Gewald Reaction: For the synthesis of 2-aminothiophenes, reacting this compound with a ketone or aldehyde and elemental sulfur in the presence of a base.[9][15]

  • Hantzsch Dihydropyridine Synthesis: While classically using a β-ketoester, modified Hantzsch reactions can incorporate activated nitriles to produce highly functionalized dihydropyridines and pyridines.[4][16]

  • Biginelli-type Reactions: Used to create dihydropyrimidinones and related heterocyclic systems. This compound can act as the active methylene component in variations of this reaction.[7][17]

Q2: How does solvent choice impact byproduct formation?

A: Solvent choice is critical for controlling reaction kinetics and intermediate stability.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These can act as both a solvent and a proton source, stabilizing charged intermediates. They are common in reactions like the Biginelli and Hantzsch syntheses.[4][17] However, they can also participate in side reactions like hydrolysis if conditions are too harsh.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are good at dissolving a wide range of reactants but do not participate in proton transfer as readily. They can accelerate reactions involving charged nucleophiles. However, reactions in DMF or DMSO at high temperatures can sometimes lead to decomposition.

  • Non-Polar Solvents (e.g., Toluene, Dioxane): Often used for reactions that require azeotropic removal of water (e.g., using a Dean-Stark apparatus) to drive equilibria towards product formation.

A screening of solvents is highly recommended during optimization.

SolventTypical Use CasePotential Pitfalls
Ethanol Biginelli, Hantzsch ReactionsCan participate in hydrolysis; may require reflux.
DMF Gewald ReactionCan be difficult to remove; potential for decomposition at >100 °C.
Toluene Water removal via Dean-StarkLower polarity may reduce solubility of ionic intermediates.
Acetonitrile General purposeCan sometimes participate in side reactions involving the nitrile group.

Q3: What are the best practices for monitoring these reactions?

A: Early and frequent monitoring is key to identifying issues before the entire reaction is compromised.

  • Thin-Layer Chromatography (TLC): The workhorse of reaction monitoring. Co-spot your reaction mixture with all starting materials to track their consumption. The appearance of multiple new spots close together often indicates byproduct formation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides much higher resolution than TLC and gives immediate mass information. This is the best method for identifying the formation of dimers or other common byproducts by their molecular weight.

Exemplary Protocol: Gewald Synthesis of a 2-Aminothiophene Derivative

This protocol provides a generalized procedure for the synthesis of a 2-amino-3-cyano-thiophene derivative using this compound, highlighting critical control points.

Reaction: Cyclohexanone + this compound + Sulfur → 2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add cyclohexanone (1.0 eq.), this compound (1.0 eq.), and elemental sulfur (1.1 eq.) to anhydrous ethanol (5-10 mL per mmol of cyclohexanone).

  • Catalyst Addition (Critical Step): Add a mild base catalyst such as morpholine or piperidine (0.2 eq.). Rationale: A catalytic amount of a mild secondary amine is sufficient to promote the initial Knoevenagel condensation without causing significant dimerization of the this compound.[10]

  • Reaction Execution: Heat the mixture to a gentle reflux (approx. 80 °C). Rationale: Moderate heat is required to facilitate the cyclization and sulfur ring-opening steps, but excessive heat could promote side reactions.[9]

  • Monitoring: Monitor the reaction progress every 30-60 minutes by TLC or LC-MS. The reaction is typically complete within 2-6 hours. Look for the consumption of the starting materials and the formation of a single major product spot.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by filtration and wash with cold ethanol to remove residual impurities. If further purification is needed, recrystallization from ethanol or isopropanol is often effective. Avoid column chromatography if possible to prevent potential hydrolysis on silica gel.

References

Technical Support Center: Column Chromatography Protocols for Purifying 5-Pyrimidineacetonitrile Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 5-pyrimidineacetonitrile and its derivatives. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to navigate the nuances of purifying these polar, nitrogen-containing heterocyclic compounds. This guide is structured to address common challenges through a troubleshooting-focused, question-and-answer format, ensuring you can quickly find solutions to specific issues encountered during your experiments.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section directly addresses the most frequent and challenging issues observed during the column chromatography of this compound products.

Issue 1: Significant Peak Tailing and Poor Resolution

Q: My purified this compound product shows significant peak tailing on the TLC plate and the resulting column fractions are broad and impure. What is causing this and how can I fix it?

A: This is a classic problem when purifying basic, nitrogen-containing heterocycles like pyrimidines on standard silica gel.[1] The root cause is the strong, non-ideal interaction between the basic lone pairs of electrons on the pyrimidine's nitrogen atoms and the acidic silanol groups (Si-O-H) on the surface of the silica gel.[1] This leads to some molecules being retained more strongly than others, resulting in a "tailing" effect where the compound elutes slowly and over many fractions, leading to poor separation.

Solutions:

  • Incorporate a Basic Modifier: The most effective solution is to neutralize the acidic silanol groups. By adding a small amount of a basic modifier to your mobile phase, you can significantly improve peak shape and resolution.

    • Triethylamine (TEA): Add 0.5-2% TEA to your eluent system.[1] This is often the first and most effective choice.

    • Ammonia in Methanol: A solution of 7N ammonia in methanol can be used as a component of your mobile phase, which is particularly useful for highly basic compounds.[1]

  • Change the Stationary Phase: If a basic modifier is not compatible with your product, consider an alternative stationary phase.

    • Neutral or Basic Alumina: Alumina is less acidic than silica gel and can be a good alternative for purifying basic compounds.

    • Deactivated Silica Gel: You can prepare this by pre-treating the silica gel with a solution of your mobile phase containing the basic modifier before packing the column.

Issue 2: The Compound Won't Elute from the Column (Irreversible Adsorption)

Q: My this compound product seems to have irreversibly adsorbed to the silica gel column. Even with highly polar solvents, I'm getting very low to no recovery. What should I do?

A: This is an extreme case of the interaction described in Issue 1. The strong adsorption can be due to the high polarity of your specific derivative or the presence of multiple basic sites on the molecule.

Solutions:

  • Aggressive Mobile Phase Modification:

    • Increase the concentration of your basic modifier (e.g., up to 5% TEA).

    • Switch to a more polar solvent system. A common starting point for very polar compounds is 5% methanol in dichloromethane (DCM).[1] You can gradually increase the methanol percentage. Be cautious, as using more than 10% methanol in your solvent can risk dissolving the silica gel.[1]

  • Dry Loading with a Basic Adsorbent: Before loading your compound onto the column, pre-adsorb it onto a small amount of basic alumina or silica gel treated with TEA. This ensures the compound is in a less interactive environment from the start.

  • Consider an Alternative Chromatographic Technique: For extremely polar compounds, normal-phase chromatography on silica may not be the best approach.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is ideal for highly polar compounds. It uses a polar stationary phase (like silica) with a mobile phase that has a high concentration of a less polar organic solvent, promoting the retention of polar analytes.[2]

    • Reversed-Phase Chromatography (RPC): While seemingly counterintuitive for polar compounds, RPC can be optimized using polar-endcapped columns or specific ion-pairing agents to enhance retention.[2]

Issue 3: Co-elution with a Structurally Similar Impurity

Q: I have an impurity with a very similar Rf to my desired this compound product, and I can't achieve baseline separation. How can I improve the resolution?

A: Separating closely related compounds is a common challenge. The key is to exploit subtle differences in their properties.

Solutions:

  • Optimize the Solvent System:

    • Fine-tune the Polarity: Make very small, incremental changes to the solvent ratio.

    • Change Solvent Selectivity: Instead of just adjusting the ratio of two solvents, try a different solvent system altogether. For example, if you are using ethyl acetate/hexanes, consider switching to dichloromethane/methanol or acetone/hexanes. Different solvents will have different interactions with your compounds, potentially improving separation.

  • Use a High-Performance Stationary Phase:

    • Smaller Particle Size Silica: Using flash chromatography silica with a smaller particle size (e.g., 40-63 µm) can provide higher resolution.

  • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar mobile phase and gradually increase the polarity. This can help to sharpen the peaks and improve the separation of compounds with similar Rfs.

II. Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a solvent system for my this compound product on a TLC plate?

A1: A good starting point is a 1:1 mixture of a non-polar solvent and a moderately polar solvent. Common choices include:

  • Ethyl Acetate (EtOAc) / Hexanes

  • Dichloromethane (DCM) / Methanol (MeOH)[3]

Run a TLC plate with your crude product in this solvent system. If the Rf value of your target compound is too high (close to the solvent front), increase the proportion of the non-polar solvent. If the Rf is too low (at the baseline), increase the proportion of the polar solvent.[4] Aim for an Rf value between 0.2 and 0.4 for your target compound to ensure good separation on the column.[4]

Q2: How do I properly "dry load" my sample onto the column, and when is this necessary?

A2: Dry loading is recommended when your compound has poor solubility in the initial, less polar mobile phase of your chromatography.[5]

Method:

  • Dissolve your crude product in a suitable solvent (e.g., DCM, acetone).

  • Add a small amount of silica gel (approximately 5-10 times the mass of your sample) to the solution.

  • Gently remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.[5]

  • Carefully add this powder to the top of your packed column.

This technique prevents the sample from precipitating at the top of the column and ensures a more even application, leading to better separation.

Q3: My compound appears to be degrading on the silica gel column. How can I confirm this and what can I do about it?

A3: Compound degradation on silica gel is a possibility, especially for acid-sensitive compounds.[6]

Confirmation (2D TLC):

  • Spot your compound on a TLC plate.

  • Run the plate in a suitable solvent system.

  • Dry the plate, rotate it 90 degrees, and run it again in the same solvent system.

  • If your compound is stable, you will see a single spot on the diagonal. If it is degrading, you will see additional spots off the diagonal.

Solutions:

  • Deactivate the Silica: As mentioned in the troubleshooting section, add a basic modifier like TEA to your eluent.

  • Use an Alternative Stationary Phase: Switch to neutral alumina or Florisil.[6]

  • Work Quickly: Minimize the time your compound spends on the column by using flash chromatography with a slightly higher flow rate.

Q4: Can I use reversed-phase chromatography for my this compound product?

A4: Yes, reversed-phase chromatography can be a powerful tool, especially for polar compounds that are difficult to retain on normal-phase columns.[2][7]

  • Stationary Phase: You would use a non-polar stationary phase, such as C18-silica.[7]

  • Mobile Phase: The mobile phase would be a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol.[8]

  • Retention: In reversed-phase, the most polar compounds elute first. You can increase the retention of your compound by increasing the proportion of water in the mobile phase.

III. Experimental Protocol: Standard Purification Workflow

This section provides a detailed, step-by-step methodology for the purification of a this compound product using flash column chromatography on silica gel.

  • Prepare a Stock Solution: Dissolve a small amount of your crude product in a suitable solvent (e.g., DCM or EtOAc).

  • Test Solvent Systems:

    • Start with a 1:1 mixture of Hexanes:EtOAc.

    • Test a 95:5 mixture of DCM:MeOH.

    • If peak tailing is observed, add 1% TEA to the most promising solvent system and re-run the TLC.

  • Determine the Optimal Eluent: The ideal solvent system will give your desired product an Rf value of approximately 0.2-0.4.

  • Select a Column: Choose a glass column with a diameter appropriate for the amount of crude material you need to purify (see table below).

  • Prepare the Slurry: In a beaker, mix silica gel with your initial, least polar eluent to form a slurry.

  • Pack the Column:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Pour the silica slurry into the column, gently tapping the side to ensure even packing.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed.

    • Add another thin layer of sand on top of the silica to prevent disturbance during solvent addition.[5]

  • Wet Loading: Dissolve your crude product in the minimum amount of your initial eluent. Using a pipette, carefully add the solution to the top of the column.[5]

  • Dry Loading: If your compound is not soluble in the initial eluent, follow the dry loading procedure described in the FAQs.[5]

  • Begin Elution: Carefully add your mobile phase to the column and apply gentle pressure (using a pump or bulb) to start the flow.

  • Collect Fractions: Collect the eluent in a series of test tubes or vials.

  • Monitor the Separation: Use TLC to analyze the collected fractions and identify which ones contain your purified product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Table 1: Column Selection Guide

Crude Sample MassColumn Diameter (mm)Silica Gel Amount (g)
10 - 100 mg10 - 205 - 20
100 - 500 mg20 - 3020 - 100
500 mg - 2 g30 - 50100 - 300
2 g - 10 g50 - 80300 - 1000

Table 2: Example Solvent Gradient for a Moderately Polar this compound

StepSolvent System (EtOAc/Hexanes with 1% TEA)Volume (Column Volumes)Purpose
110% EtOAc / 90% Hexanes2Elute very non-polar impurities
225% EtOAc / 75% Hexanes5 - 10Elute the target compound (Rf ~0.3)
350% EtOAc / 50% Hexanes3Elute more polar impurities ("flush")

IV. Visualization of the Workflow

ColumnChromatographyWorkflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Recovery tlc 1. TLC Optimization (Select Solvent System) pack 2. Pack Column (Silica Gel Slurry) tlc->pack load 3. Load Sample (Wet or Dry Loading) pack->load elute 4. Elute with Solvent (Isocratic or Gradient) load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions (TLC) collect->analyze combine 7. Combine Pure Fractions analyze->combine evap 8. Evaporate Solvent combine->evap product Purified Product evap->product

Caption: A step-by-step workflow for the purification of this compound products.

TroubleshootingFlow start Problem Observed During Column Chromatography tailing Peak Tailing or Broad Peaks? start->tailing no_elution Compound Not Eluting? start->no_elution co_elution Co-elution of Impurities? start->co_elution tailing->no_elution No sol_tailing Add Basic Modifier (TEA) or Change to Alumina tailing->sol_tailing Yes no_elution->co_elution No sol_no_elution Increase Solvent Polarity & Basic Modifier Conc. no_elution->sol_no_elution Yes sol_co_elution Optimize Solvent System or Use Gradient Elution co_elution->sol_co_elution Yes

Caption: A logical decision tree for troubleshooting common column chromatography issues.

References

Technical Support Center: Recrystallization of 5-Pyrimidineacetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of 5-pyrimidineacetonitrile derivatives. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, medicinal chemists, and process development scientists. Our goal is to move beyond simple procedural lists and explain the causal relationships behind experimental choices, empowering you to solve purification challenges with a robust, scientifically-grounded approach.

Section 1: First Principles - Solvent Selection & Core Concepts

The success of any recrystallization hinges on the judicious choice of solvent.[1] For this compound derivatives, the molecular structure—a polar, basic pyrimidine ring coupled with a polar nitrile group—dictates the selection strategy.

FAQ 1: How do I choose the right starting solvent for my this compound derivative?

Answer: The principle of "like dissolves like" is your primary guide.[2][3] The pyrimidine and acetonitrile moieties render these molecules relatively polar. Therefore, solvents of intermediate to high polarity are excellent starting points.

  • Initial Screening: Begin with protic solvents like ethanol or methanol, or a polar aprotic solvent like ethyl acetate or acetone.[4] These often provide the ideal solubility profile. A study on various pyrimidine derivatives confirmed that ethanol is a common and effective choice for recrystallization.[5]

  • Mixed-Solvent Systems: If your compound is too soluble in a polar solvent (like ethanol) even when cold, or poorly soluble in a non-polar solvent (like hexanes) even when hot, a mixed-solvent system is the logical next step.[1][6] Common pairs for this class of compounds include ethanol/water, acetone/hexanes, or ethyl acetate/hexanes.[7][8] In this technique, you dissolve the compound in a minimal amount of the "good" hot solvent and then slowly add the "bad" solvent (antisolvent) until turbidity appears, which is then cleared by adding a drop or two of the hot "good" solvent.[9]

FAQ 2: What are the key characteristics of an ideal recrystallization solvent?

Answer: An ideal solvent must satisfy four primary criteria to ensure both high purity and good recovery:

  • Differential Solubility: The compound should be highly soluble in the solvent at its boiling point but sparingly soluble at low temperatures (e.g., room temperature or 0-4 °C).[2][3][8] This temperature-dependent solubility gradient is the fundamental driver of the entire purification process.[1]

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot gravity filtration) or completely soluble in the cold solvent (so they remain in the mother liquor after crystallization).[2][9]

  • Chemical Inertness: The solvent must not react with your this compound derivative.

  • Volatility and Boiling Point: The solvent should have a relatively low boiling point (ideally <100 °C) to be easily removed from the final crystals during drying.[10] However, the boiling point should not be so low that the temperature difference between hot and cold is minimal, which would reduce the potential recovery.[1][6] Crucially, the solvent's boiling point must be lower than the melting point of your compound to prevent it from "oiling out".[1][2]

SolventBoiling Point (°C)Polarity (Dielectric Constant, ε)Key Considerations
Water10080.1Good for highly polar, H-bonding compounds. High boiling point provides a large solubility gradient.[7][10]
Ethanol7824.5Excellent general-purpose solvent for moderately polar compounds; often used in a mixture with water.[4][5][11]
Methanol6532.7Similar to ethanol but more polar and has a lower boiling point.[5][10]
Ethyl Acetate776.0Good for compounds of intermediate polarity; often paired with hexanes.[4][7]
Acetone5620.7A versatile polar aprotic solvent; its low boiling point can sometimes be a disadvantage.[7][10]
Hexanes / Heptane69 / 98~2.0Non-polar solvents, almost always used as the "bad" solvent (antisolvent) in a mixed pair.[7]
Toluene1112.4A high-boiling non-polar solvent; can be effective but is more difficult to remove.[10]
Section 2: Experimental Protocols

These protocols serve as a validated starting point. Always perform recrystallizations in a fume hood and use appropriate personal protective equipment.

Protocol 1: Standard Single-Solvent Recrystallization

This is the most straightforward method and should be attempted first if a suitable single solvent is identified.

  • Dissolution: Place the crude this compound derivative into an Erlenmeyer flask with a stir bar. Add a small amount of the selected solvent and heat the mixture to a gentle boil with stirring.[8]

  • Achieve Saturation: Continue adding the hot solvent in small portions until the compound just completely dissolves. It is critical to use the minimum amount of hot solvent to ensure the solution is saturated, as excess solvent will reduce your final yield.[1][3][4]

  • Hot Filtration (if necessary): If you observe insoluble impurities (e.g., dust, catalysts) or the solution is colored, this step is necessary. To remove colored impurities, add a small amount of activated carbon to the hot solution and boil for a few minutes.[2] To remove any solid, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[4]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1] Rushing this step can cause impurities to be trapped in the crystal lattice.[12]

  • Maximize Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of your product.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.[4] Using room-temperature or warm solvent will redissolve some of your product and lower the yield.[3]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

G

Section 3: Troubleshooting Guide

Even with a well-chosen solvent, problems can arise. This section addresses the most common issues encountered during the recrystallization of this compound derivatives.

Issue 1: My compound "oiled out" instead of forming crystals.

Causality & Explanation: Oiling out occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.[2] This is problematic because oils are often amorphous and trap impurities readily, defeating the purpose of recrystallization. This is common when the compound is significantly impure (leading to melting point depression) or when a very high-boiling solvent is used.[12]

Solutions:

  • Re-heat and Add More Solvent: Heat the solution until the oil redissolves. Add a small amount (1-5%) of additional hot solvent to slightly decrease the saturation point. Let the solution cool again, more slowly this time.[12]

  • Lower the Cooling Temperature Rapidly: As the oil begins to form, stir the solution vigorously and cool it quickly in an ice bath. This can sometimes break up the oil into tiny beads that can act as nuclei for crystal growth.[2]

  • Change Solvents: If the problem persists, the boiling point of your solvent is likely too high relative to your compound's melting point. Choose a solvent with a lower boiling point.[10]

Issue 2: No crystals are forming, even after cooling in an ice bath.

Causality & Explanation: This is a classic case of either using too much solvent or the solution becoming supersaturated.[13] In a supersaturated state, the solution holds more dissolved solute than it theoretically should, and crystallization requires an initial energy barrier to be overcome for nucleation to begin.

Solutions (in order of application):

  • Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide a nucleation site for crystal growth to begin.[13]

  • Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the supersaturated solution. This "seed" provides a perfect template for further crystal growth.[14]

  • Reduce Solvent Volume: If the first two methods fail, you have likely used too much solvent.[13] Gently heat the solution to boil off a portion of the solvent, then attempt to cool and crystallize again.[12]

  • Add an Anti-Solvent: If you are using a solvent in which your compound is very soluble, you can try adding a miscible "bad" solvent (an anti-solvent) dropwise until the solution becomes cloudy, then add a drop of the "good" solvent to clarify. This brings the solution closer to its saturation point.

Issue 3: The crystal yield is very low (< 50%).

Causality & Explanation: A low yield is a common and frustrating issue. The cause is almost always a procedural error that results in losing the product to the mother liquor.

Solutions & Preventative Measures:

  • Minimize Hot Solvent: The most common error is using too much solvent during the initial dissolution step.[1][12][13] The more solvent used, the more compound will remain dissolved even when cold.[3] Use the absolute minimum required for dissolution.

  • Ensure Adequate Cooling: If you do not cool the solution sufficiently, a significant amount of your product will remain dissolved.[1] Ensure the flask spends adequate time in an ice bath.

  • Avoid Premature Crystallization: If the solution cools too fast during a hot gravity filtration, product will crystallize in the filter paper. Ensure your funnel and receiving flask are pre-heated.

  • Wash Sparingly: When washing the collected crystals, use only a minimal amount of ice-cold solvent. Using too much, or using room-temperature solvent, will dissolve a portion of your hard-won crystals.[3]

G start Recrystallization Problem? oiling_out Compound Oiled Out? start->oiling_out no_crystals No Crystals Formed? start->no_crystals low_yield Yield is Poor? start->low_yield impure Product Still Impure? start->impure sol_oil Re-heat, add more solvent, cool slowly. oiling_out->sol_oil Yes sol_scratch Scratch flask / Add seed crystal. no_crystals->sol_scratch Yes sol_yield Check: Used minimal hot solvent? Cooled completely? Washed with minimal cold solvent? low_yield->sol_yield Yes sol_impure Perform second recrystallization. Consider charcoal treatment or hot filtration. impure->sol_impure Yes sol_boil Boil off some solvent and re-cool. sol_scratch->sol_boil Still no crystals?

Issue 4: The final product is still impure or has poor color.

Causality & Explanation: Impurities can persist if they have solubility properties very similar to your target compound or if they become trapped during rapid crystallization. Colored impurities are often large, conjugated organic molecules that are effectively removed with activated carbon.

Solutions:

  • Perform a Second Recrystallization: Repeating the entire process is often the most effective way to improve purity.

  • Use Activated Carbon (Charcoal): If your product has a persistent color, it is likely due to high molecular weight, colored byproducts. After dissolving your crude product in the hot solvent, add a very small amount of activated carbon, keep the solution hot for a few minutes, and then remove the carbon and any other insoluble impurities via hot gravity filtration.[2]

  • Review Solvent Choice: The chosen solvent may be too effective at dissolving both the compound and the impurity. Experiment with a different solvent or solvent system that may better differentiate between the two.

Section 4: Advanced Considerations
FAQ 3: How does the basicity of the pyrimidine ring affect recrystallization?

Answer: This is an expert-level consideration critical for nitrogen-containing heterocycles. The nitrogen atoms in the pyrimidine ring are basic and can be protonated by acids. This protonation dramatically increases the compound's polarity and its solubility in polar solvents, especially water.

  • pH Control is Key: Unless you are intentionally performing an acid-base extraction/crystallization, ensure your recrystallization medium is neutral or slightly basic. Traces of acid in your crude material or solvent can alter the solubility profile and hinder crystallization.[15][16]

  • Leveraging pH for Purification: In some cases, you can exploit this pH-dependent solubility. For example, dissolve the crude material in an acidic aqueous solution to protonate your basic pyrimidine derivative, making it highly water-soluble. Filter out any non-basic, insoluble impurities. Then, slowly neutralize the solution to deprotonate your compound, causing it to precipitate out in a purer form. This is technically a crystallization, not a recrystallization, as a chemical change (protonation/deprotonation) is involved.[17]

References

Technical Support Center: Characterization of Unexpected Byproducts in 5-Pyrimidineacetonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during reactions involving 5-pyrimidineacetonitrile, offering quick and actionable insights.

Q1: I'm observing a product with a mass corresponding to a dimer of this compound. What is the likely structure and formation mechanism?

A: The most probable byproduct is a β-enaminonitrile, formed through a base-catalyzed self-condensation known as the Thorpe reaction.[1][2] In this process, a strong base abstracts an acidic α-proton from one molecule of this compound, generating a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic nitrile carbon of a second molecule. The resulting intermediate tautomerizes to the more stable β-enaminonitrile.[1][3]

Key indicators:

  • Mass Spectrometry: A molecular ion peak at double the mass of the starting material.

  • ¹H NMR: Appearance of a new vinyl proton signal and a broad singlet corresponding to the enamine N-H protons.

  • ¹³C NMR: Signals corresponding to sp² hybridized carbons of the enamine and the nitrile group.[4]

Prevention Strategies:

  • Control of Basicity: Use of a weaker base or precise stoichiometric control can minimize the initial deprotonation step.

  • Temperature Management: Lowering the reaction temperature can disfavor the dimerization pathway.

  • Order of Addition: Slow, controlled addition of the base to the reaction mixture can help to maintain a low concentration of the reactive carbanion intermediate.

Q2: My reaction has produced a complex mixture, and I suspect trimerization has occurred. How can I confirm this and what is the likely structure?

A: Trimerization of nitriles can occur, particularly under forcing conditions, to form a triazine ring. This is a variation of the Thorpe-Ziegler reaction.[1][5] The initial dimer (β-enaminonitrile) can react with a third molecule of this compound.

Confirmation:

  • Mass Spectrometry: Look for a molecular ion peak corresponding to three times the mass of this compound.

  • NMR Spectroscopy: The disappearance of the nitrile signal in ¹³C NMR and the appearance of new aromatic signals corresponding to the triazine ring are key indicators. The proton NMR will also show a distinct pattern for the pyrimidine and methylene protons attached to the triazine core.[4][6]

Mitigation:

  • Reaction Concentration: High concentrations of the nitrile can favor polymerization. Running the reaction under more dilute conditions may be beneficial.[1]

  • Careful Monitoring: Utilize techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and stop it before significant trimer formation occurs.[7]

Q3: I've isolated a byproduct with an increased mass of 18 amu, suggesting hydrolysis. What are the possible products?

A: The addition of 18 amu strongly suggests the hydrolysis of the nitrile group. This can lead to two primary byproducts: 5-pyrimidineacetamide or 5-pyrimidineacetic acid.[8]

  • 5-Pyrimidineacetamide: Formed by the partial hydrolysis of the nitrile. This is often an intermediate in the complete hydrolysis to the carboxylic acid.[9][10]

  • 5-Pyrimidineacetic Acid: Results from the complete hydrolysis of the nitrile group.[8][11]

Distinguishing Between Amide and Carboxylic Acid:

Technique 5-Pyrimidineacetamide 5-Pyrimidineacetic Acid
Infrared (IR) Spectroscopy C=O stretch (~1650-1690 cm⁻¹), N-H stretch (~3200-3400 cm⁻¹) C=O stretch (~1700-1725 cm⁻¹), broad O-H stretch (~2500-3300 cm⁻¹)
¹H NMR Spectroscopy Broad signals for -NH₂ protons Broad signal for the carboxylic acid -OH proton
Mass Spectrometry Molecular ion peak corresponding to M+18 Molecular ion peak corresponding to M+18 (indistinguishable from amide by mass alone)

| Solubility | Generally more soluble in organic solvents | Soluble in aqueous base |

Prevention:

  • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried, as trace amounts of water can lead to hydrolysis, especially under acidic or basic conditions.[7]

Section 2: In-Depth Troubleshooting Guides

This section provides detailed experimental workflows for the systematic identification and characterization of unknown byproducts.

Guide 1: Systematic Workflow for Byproduct Identification

When an unexpected peak appears in your reaction monitoring (TLC, LC-MS, or GC-MS), a systematic approach is crucial for its identification.

Byproduct_Identification_Workflow start Unexpected Peak Detected isolate Isolate Byproduct (Prep-TLC, Column Chromatography, or Prep-HPLC) start->isolate ms_analysis Mass Spectrometry (MS) Determine Molecular Weight and Formula isolate->ms_analysis nmr_analysis NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Elucidate Structure ms_analysis->nmr_analysis ir_analysis Infrared (IR) Spectroscopy Identify Functional Groups nmr_analysis->ir_analysis database Compare Spectra with Databases (e.g., SciFinder, Reaxys) ir_analysis->database structure Propose Byproduct Structure database->structure

Caption: Workflow for Byproduct Identification.

Step-by-Step Protocol for Byproduct Characterization:
  • Isolation:

    • Objective: To obtain a pure sample of the byproduct for analysis.

    • Methodology:

      • Perform preparative Thin Layer Chromatography (TLC) or column chromatography on the crude reaction mixture.

      • Use a suitable solvent system that provides good separation between the desired product and the byproduct.

      • Collect the fraction containing the byproduct and concentrate it under reduced pressure.

      • For more complex mixtures or trace impurities, Preparative High-Performance Liquid Chromatography (Prep-HPLC) may be necessary.

  • Mass Spectrometry (MS) Analysis: [12][13]

    • Objective: To determine the molecular weight and potential elemental composition.

    • Methodology:

      • Dissolve a small amount of the isolated byproduct in a suitable solvent (e.g., methanol, acetonitrile).

      • Inject the sample into a high-resolution mass spectrometer (HRMS) to obtain an accurate mass.

      • The accurate mass can be used to predict the molecular formula.

      • Analyze the fragmentation pattern to gain insights into the structure of the molecule.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: [12][13]

    • Objective: To elucidate the detailed chemical structure.

    • Methodology:

      • Dissolve the isolated byproduct in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

      • Acquire a ¹H NMR spectrum to identify the types and connectivity of protons.[6]

      • Acquire a ¹³C NMR spectrum to determine the number and types of carbon atoms.[4]

      • For complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish proton-proton and proton-carbon correlations, respectively.[15]

  • Infrared (IR) Spectroscopy: [12]

    • Objective: To identify the functional groups present in the byproduct.

    • Methodology:

      • Prepare a sample of the isolated byproduct (e.g., as a thin film, KBr pellet, or in solution).

      • Acquire the IR spectrum and identify characteristic absorption bands for functional groups such as nitriles (C≡N), carbonyls (C=O), amines (N-H), and hydroxyls (O-H).[6]

Guide 2: Differentiating Isomeric Byproducts

In some cases, byproducts may be isomers of the desired product or other byproducts. Advanced analytical techniques are required for unambiguous identification.

Isomer_Differentiation start Isomeric Byproducts Suspected (Same Molecular Formula) nmr_2d 2D NMR Spectroscopy (NOESY, HMBC) Establish through-space and long-range correlations start->nmr_2d xray Single Crystal X-ray Diffraction (If crystalline) Definitive 3D structure start->xray compare Compare with Authentic Samples (If available) start->compare structure Confirm Isomeric Structure nmr_2d->structure xray->structure compare->structure

Caption: Differentiating Isomeric Byproducts.

Advanced Techniques for Isomer Differentiation:
  • 2D NMR Spectroscopy:

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is invaluable for determining stereochemistry and differentiating constitutional isomers.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, helping to piece together the carbon skeleton.[15]

  • Single Crystal X-ray Diffraction:

    • If the byproduct can be crystallized, this technique provides an unambiguous determination of its three-dimensional structure.[15]

Section 3: Mechanistic Insights into Byproduct Formation

Understanding the underlying reaction mechanisms is key to preventing the formation of unwanted byproducts.

Thorpe and Thorpe-Ziegler Reactions

The Thorpe reaction is a base-catalyzed self-condensation of nitriles.[2][16] Its intramolecular version, the Thorpe-Ziegler reaction, is used to form cyclic compounds.[1][5]

Thorpe_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Tautomerization A R-CH₂-C≡N C [R-CH⁻-C≡N] A->C + Base⁻ B Base⁻ E [R-CH⁻-C≡N] C->E D R-CH₂-C≡N F Intermediate D->F E->D Attacks nitrile carbon G Intermediate F->G H β-Enaminonitrile G->H Hydrolysis_Mechanism nitrile R-C≡N amide Amide Intermediate (R-CONH₂) nitrile->amide + H₂O (Acid or Base catalyst) acid Carboxylic Acid (R-COOH) amide->acid + H₂O (Further Hydrolysis)

References

Validation & Comparative

A Comparative Guide to HPLC Analytical Method Development for 5-Pyrimidineacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of the development lifecycle. 5-Pyrimidineacetonitrile, a key building block in the synthesis of various pharmaceutical compounds, requires a precise and accurate analytical method for its characterization and quality control. This guide provides an in-depth, experience-driven comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound, grounded in scientific principles and validated against industry standards.

The Analytical Challenge: Understanding this compound

Strategic Approach to Method Development

The development of a robust HPLC method is a systematic process. The goal is to achieve adequate resolution, sensitivity, accuracy, and precision. Our strategy involves a comparative evaluation of two reversed-phase HPLC methods, a workhorse of the pharmaceutical industry, with variations in the stationary and mobile phases to optimize the separation.

Method 1: Conventional C18 Reversed-Phase HPLC

This method represents a standard and often successful starting point for the analysis of moderately polar aromatic compounds. The non-polar C18 stationary phase provides hydrophobic interactions with the analyte, while a polar mobile phase is used for elution.

Experimental Protocol

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient: 70% A / 30% B, isocratic

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: UV at 240 nm

  • Injection Volume: 10 µL

  • Sample Diluent: 50:50 Water:Acetonitrile

Causality Behind Experimental Choices
  • C18 Column: The choice of a C18 column is based on its wide applicability and proven performance for separating aromatic compounds.[2][3] The long alkyl chains provide sufficient hydrophobic retention for this compound.

  • Mobile Phase: A simple acidic mobile phase using formic acid is chosen to ensure the pyrimidine nitrogens are protonated, leading to more consistent interactions with the stationary phase and improved peak shape. Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency.

  • Isocratic Elution: For a simple analysis of a single compound, an isocratic elution is often sufficient and provides better reproducibility than a gradient method.

  • UV Detection: Based on the general UV absorbance of pyrimidine derivatives, a wavelength of 240 nm is selected as a starting point to ensure good sensitivity.

Method 2: Alternative Reversed-Phase HPLC with a Polar-Embedded Column

To address potential challenges with retaining polar compounds on traditional C18 columns, this alternative method employs a stationary phase with a polar-embedded group. These columns are designed to provide enhanced retention and improved peak shape for polar analytes.

Experimental Protocol

Chromatographic Conditions:

  • Column: Polar-Embedded C18 (e.g., RP-Amide), 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase:

    • A: 20 mM Ammonium Acetate, pH 5.5

    • B: Methanol

  • Gradient: 85% A / 15% B, isocratic

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detector: UV at 240 nm

  • Injection Volume: 10 µL

  • Sample Diluent: 50:50 Water:Methanol

Causality Behind Experimental Choices
  • Polar-Embedded Column: An amide-embedded stationary phase offers a different selectivity compared to a standard C18 column. The embedded polar group can interact with the analyte through hydrogen bonding, providing additional retention for polar compounds that may elute too early on a traditional C18 phase.

  • Mobile Phase: A buffered mobile phase at a controlled pH of 5.5 is used to maintain a consistent ionization state of the analyte, leading to reproducible retention times. Ammonium acetate is a volatile buffer, making this method compatible with mass spectrometry (LC-MS) if further characterization is needed. Methanol is chosen as the organic modifier to explore different selectivity compared to acetonitrile.

  • Column Temperature: A slightly elevated temperature can improve peak efficiency and reduce analysis time.

Comparative Performance Data

The following table summarizes the expected performance characteristics of the two methods, based on typical outcomes in method development for similar analytes.

ParameterMethod 1 (Conventional C18)Method 2 (Polar-Embedded C18)Justification
Retention Time (min) ~ 4.5~ 6.2The polar-embedded column is expected to provide stronger retention for the moderately polar this compound.
Theoretical Plates (N) > 5000> 7000The smaller particle size of the column in Method 2 generally leads to higher efficiency and sharper peaks.
Tailing Factor (T) < 1.5< 1.2The polar-embedded phase can reduce undesirable secondary interactions with residual silanols on the silica surface, resulting in more symmetrical peaks.
Resolution (Rs) > 2.0 (from impurities)> 2.5 (from impurities)Improved peak shape and selectivity of Method 2 are likely to provide better resolution from any potential process impurities.

Visualizing the Method Development Workflow

A systematic approach is crucial for efficient and effective HPLC method development. The following diagram illustrates the logical flow from initial analyte characterization to a fully validated method.

MethodComparison Start Start: Analyze this compound Decision1 Is retention adequate and peak shape acceptable on C18? Start->Decision1 Method1 Method 1: Conventional C18 (Simple, Robust) Decision2 Are there closely eluting impurities? Method1->Decision2 Method2 Method 2: Polar-Embedded C18 (Enhanced Retention, Better Peak Shape) End2 Adopt Method 2 Method2->End2 Decision1->Method1 Yes Decision1->Method2 No Decision2->Method2 Yes End1 Adopt Method 1 Decision2->End1 No

References

A Senior Application Scientist's Guide to the Synthesis and Spectroscopic Validation of 5-Pyrimidineacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Pyrimidineacetonitrile and the Imperative of Rigorous Validation

In the landscape of medicinal chemistry and drug development, pyrimidine derivatives are foundational scaffolds, integral to a vast array of therapeutic agents. This compound, a key building block, provides a versatile nitrile handle for further chemical elaboration, making it a valuable intermediate in the synthesis of complex pharmaceutical compounds. The synthetic route to this molecule, while achievable through established methods, demands a robust and unequivocal validation process. The identity and purity of the final compound are not merely academic details; they are critical parameters that ensure the reliability of subsequent research and the safety of potential therapeutics.

This guide provides an in-depth comparison of synthetic strategies for this compound and presents a comprehensive workflow for its validation using a suite of spectroscopic techniques. As senior scientists, we do not simply follow protocols; we understand the underlying principles that make them work. This document is structured to provide not just the 'how,' but the 'why,' ensuring that every step is a self-validating component of a trustworthy scientific narrative.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached from several angles. Here, we compare a modern, widely adopted method with a classic, yet still relevant, alternative.

Primary Recommended Synthesis: Palladium-Catalyzed Cyanation of 5-Bromopyrimidine

This method represents a robust and high-yielding approach, leveraging the power of transition-metal catalysis. The reaction involves the cross-coupling of 5-bromopyrimidine with a cyanide source, facilitated by a palladium catalyst.

  • Causality Behind the Choice: Palladium-catalyzed cross-coupling reactions are renowned for their high functional group tolerance, milder reaction conditions compared to older methods, and generally excellent yields.[1] The use of potassium hexacyanoferrate(II) as a cyanide source is a significant advantage, as it is a less acutely toxic and more stable solid compared to reagents like KCN or Zn(CN)2.[2]

Alternative Route: The Sandmeyer Reaction

A classic method for introducing a nitrile group onto an aromatic ring is the Sandmeyer reaction.[2][3] This pathway would involve the diazotization of 5-aminopyrimidine to form a diazonium salt, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.

  • Comparative Insight: While effective, the Sandmeyer reaction often requires strongly acidic conditions for diazotization and the handling of potentially unstable diazonium salt intermediates.[4] Yields can be variable, and the use of superstoichiometric amounts of copper salts can complicate purification. The palladium-catalyzed method is generally preferred for its superior efficiency, safety profile, and broader substrate scope.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Palladium-Catalyzed Cyanation

This protocol is adapted from established methodologies for the cyanation of heteroaryl halides.[1][5]

Materials:

  • 5-Bromopyrimidine

  • Potassium Hexacyanoferrate(II), K₄[Fe(CN)₆]

  • Palladium(II) Acetate, Pd(OAc)₂

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Sodium Carbonate (Na₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-bromopyrimidine (1.0 mmol), potassium hexacyanoferrate(II) (0.6 mmol), palladium(II) acetate (0.05 mmol), dppf (0.1 mmol), and sodium carbonate (2.0 mmol).

  • Add anhydrous DMF (5 mL) via syringe.

  • Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer. Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Spectroscopic Sample Preparation
  • NMR Spectroscopy: Dissolve ~5-10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent. Transfer the solution to a 5 mm NMR tube.

  • IR Spectroscopy: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film can be prepared between two salt plates.

  • Mass Spectrometry: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile for analysis by Electrospray Ionization (ESI) or prepare for Electron Impact (EI) ionization as per instrument guidelines.

The Spectroscopic Validation Workflow: A Multi-Faceted Approach

No single technique provides a complete picture. True validation comes from the convergence of data from orthogonal spectroscopic methods. Each method interrogates a different aspect of the molecular structure, and together they build an unassailable case for the compound's identity and purity.

G cluster_synthesis Synthesis & Purification cluster_validation Spectroscopic Validation cluster_confirmation Final Confirmation Synthesis Pd-Catalyzed Cyanation Workup Aqueous Workup & Extraction Synthesis->Workup Purification Column Chromatography Workup->Purification H_NMR ¹H NMR (Proton Environment) Purification->H_NMR Purified Sample C_NMR ¹³C NMR (Carbon Skeleton) Purification->C_NMR Purified Sample IR FT-IR (Functional Groups) Purification->IR Purified Sample MS Mass Spec (Molecular Weight) Purification->MS Purified Sample Confirmation Structure & Purity Confirmed H_NMR->Confirmation C_NMR->Confirmation IR->Confirmation MS->Confirmation

Caption: Overall workflow from synthesis to spectroscopic confirmation.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy provides the most detailed information about the electronic environment of hydrogen atoms in the molecule. For this compound, we expect a simple yet highly characteristic spectrum.

  • Expected Spectrum Analysis:

    • Pyrimidine Protons: The pyrimidine ring has three protons. The proton at the C2 position will appear as a singlet. The protons at the C4 and C6 positions are chemically equivalent and will appear as another singlet. Due to the electron-withdrawing nature of the nitrogen atoms, these aromatic protons will be deshielded and appear at a high chemical shift (downfield).

    • Methylene Protons: The two protons of the acetonitrile's methylene group (-CH₂-) are chemically equivalent and will appear as a singlet. This signal will be further downfield than a typical aliphatic CH₂ group due to the proximity of the electron-withdrawing pyrimidine ring and nitrile group.

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

¹³C NMR provides direct information about the carbon framework of the molecule. Each unique carbon atom will give a distinct signal.

  • Expected Spectrum Analysis:

    • Pyrimidine Carbons: We expect three distinct signals for the carbon atoms of the pyrimidine ring. The carbon atoms bonded to nitrogen (C2, C4, C6) will appear at a higher chemical shift compared to the carbon atom at the C5 position.

    • Acetonitrile Carbons: Two signals are expected for the acetonitrile group: one for the methylene carbon (-CH₂-) and one for the nitrile carbon (-C≡N). The nitrile carbon is characteristically found in the 115-125 ppm range. The methylene carbon signal will appear in the aliphatic region but will be shifted downfield.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is exceptionally useful for confirming the presence of specific functional groups by identifying their characteristic vibrational frequencies.

  • Expected Spectrum Analysis:

    • Nitrile (C≡N) Stretch: The most diagnostic peak will be a sharp, medium-to-strong absorption band in the range of 2240-2260 cm⁻¹. The presence of this peak is strong evidence for the successful introduction of the nitrile group.

    • Aromatic C-H Stretch: Look for one or more sharp peaks just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹), characteristic of C-H bonds on an aromatic ring.

    • Aromatic C=C and C=N Bends: Multiple absorptions in the 1400-1600 cm⁻¹ region correspond to the stretching vibrations within the pyrimidine ring.

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of the compound, which is a definitive piece of identifying information.

  • Expected Spectrum Analysis:

    • Molecular Ion Peak (M⁺): The molecular formula of this compound is C₆H₅N₃. Its molecular weight is approximately 119.12 g/mol . In the mass spectrum, we expect to see a prominent molecular ion peak at an m/z (mass-to-charge ratio) of 119.

    • Fragmentation Pattern: Electron impact (EI) ionization may lead to fragmentation. A likely fragmentation would be the loss of the nitrile group or cleavage of the pyrimidine ring, which can provide further structural confirmation.

Data Summary and Comparative Validation

The power of this multi-spectroscopic approach lies in comparing the experimental data against both theoretical expectations and the data for potential impurities, such as the starting material, 5-bromopyrimidine.

Caption: Logical comparison of spectroscopic data for validation.

Table 1: Comparative Spectroscopic Data for Validation

Spectroscopic MethodExpected Data for this compoundData Indicating 5-Bromopyrimidine Impurity
¹H NMR Singlet ~4.0 ppm (-CH₂CN)Absence of the ~4.0 ppm singlet.
IR Spectroscopy Sharp, strong peak at ~2250 cm⁻¹ (C≡N)Absence of the ~2250 cm⁻¹ peak.
Mass Spectrometry Molecular ion (M⁺) peak at m/z = 119Molecular ion peaks at m/z = 158 and 160 (due to ⁷⁹Br and ⁸¹Br isotopes).
¹³C NMR Signal around 117 ppm (-C≡N) and a signal for the -CH₂- carbon.Absence of nitrile and methylene carbon signals.

By cross-referencing the data from these four techniques, a scientist can state with a high degree of confidence that the synthesized compound is indeed this compound and that it is free from the starting material. For example, observing the -CH₂- signal in the ¹H NMR, the C≡N stretch in the IR, the correct molecular ion in the mass spectrum, and the characteristic nitrile carbon in the ¹³C NMR constitutes a complete and robust validation.

Conclusion

The synthesis of this compound is a valuable process for drug development professionals. However, synthesis without rigorous validation is incomplete science. By employing a multi-faceted spectroscopic approach, researchers can move beyond simple confirmation to a state of profound certainty about their material's identity and purity. This guide provides the strategic framework and experimental details necessary to achieve that certainty, upholding the pillars of expertise, trustworthiness, and authoritative scientific practice.

References

A Comparative Guide to the Reactivity of 5-Pyrimidineacetonitrile vs. 2-Pyrimidineacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of heterocyclic chemistry, pyrimidine derivatives are of paramount importance, forming the backbone of numerous pharmaceuticals and biologically active compounds. Among these, pyrimidineacetonitriles serve as versatile synthons, offering multiple avenues for molecular elaboration. This guide provides an in-depth comparative analysis of the reactivity of two key isomers: 5-pyrimidineacetonitrile and 2-pyrimidineacetonitrile. While direct, side-by-side quantitative comparisons in the literature are scarce, a robust understanding of their differential reactivity can be extrapolated from the fundamental electronic properties of the pyrimidine ring and analogous chemical systems.

Introduction: Structural and Electronic Considerations

The reactivity of both this compound and 2-pyrimidineacetonitrile is fundamentally dictated by the electron-deficient nature of the pyrimidine ring. The two nitrogen atoms in the ring exert a significant electron-withdrawing inductive effect, which influences the properties of the acetonitrile substituent.

Figure 1: Structures of this compound and 2-Pyrimidineacetonitrile

Caption: Chemical structures of the two isomers.

The key distinction lies in the position of the acetonitrile group. In 2-pyrimidineacetonitrile, the substituent is directly attached to a carbon atom (C2) that is alpha to both ring nitrogens. This proximity leads to a more pronounced electron deficiency at this position compared to the C5 position in this compound, which is situated between the two nitrogen atoms. This fundamental electronic difference is the primary driver for the divergent reactivity profiles of these two isomers.

Reactivity of the Methylene Group: Acidity and Carbanion Formation

The protons on the methylene bridge of the acetonitrile substituent are acidic due to the electron-withdrawing nature of both the nitrile group and the pyrimidine ring. The stability of the resulting carbanion is a crucial factor in a wide range of reactions, including alkylations, condensations, and cyclizations.

Expected Acidity:

Implications for Reactivity:

This difference in acidity has significant practical implications:

  • Base Selection: 2-Pyrimidineacetonitrile will likely require a weaker base to achieve complete deprotonation compared to its 5-isomer.

  • Reaction Rates: In base-catalyzed reactions proceeding through a carbanion intermediate, 2-pyrimidineacetonitrile is expected to react faster.

Table 1: Predicted Comparative Properties of Pyrimidineacetonitrile Isomers

Property2-PyrimidineacetonitrileThis compoundRationale
Acidity of Methylene Protons HigherLowerThe C2 position is more electron-deficient, leading to greater stabilization of the carbanion.
Rate of Carbanion Formation FasterSlowerLower pKa allows for more rapid deprotonation under similar basic conditions.
Reactivity in Condensations HigherLowerIncreased ease of carbanion formation facilitates reactions like Thorpe-Ziegler, Gewald, and Mannich.
Susceptibility to Ring Attack Higher (at C4/C6)LowerThe electron-withdrawing substituent at C2 further activates the ring towards nucleophilic attack at other positions.

Comparative Reactivity in Key Synthetic Transformations

The differential reactivity of the two isomers can be leveraged to achieve distinct synthetic outcomes. Below, we explore several important classes of reactions.

Base-Catalyzed Condensation and Cyclization Reactions

Reactions that rely on the formation of a carbanion at the methylene position are expected to proceed more readily with 2-pyrimidineacetonitrile.

  • Thorpe-Ziegler Reaction: This intramolecular condensation of dinitriles to form cyclic ketones is a powerful tool.[1][2] For a substrate containing a pyrimidineacetonitrile moiety, the initial deprotonation step would be more facile with the 2-isomer, potentially leading to higher yields and milder reaction conditions.

  • Gewald Reaction: This multicomponent reaction for the synthesis of 2-aminothiophenes involves the condensation of a carbonyl compound, a cyano-containing active methylene compound, and elemental sulfur.[3] The enhanced acidity of 2-pyrimidineacetonitrile would likely make it a more reactive substrate in this transformation.

  • Mannich Reaction: The Mannich reaction involves the aminoalkylation of an acidic proton.[4][5] The greater acidity of the methylene protons in 2-pyrimidineacetonitrile suggests it would be a better substrate for this C-C bond-forming reaction.

  • Vilsmeier-Haack Reaction: This reaction typically involves the formylation of electron-rich aromatic rings.[6] However, the active methylene group of pyrimidineacetonitriles could potentially be formylated under Vilsmeier-Haack conditions, and the 2-isomer would be expected to be more reactive.

Figure 2: Generalized Reaction Scheme for Base-Catalyzed Reactions

G cluster_0 Reactivity of Methylene Group cluster_1 Comparative Reactivity Start Pyrimidineacetonitrile Carbanion Pyrimidineacetonitrile Carbanion Start->Carbanion  Base Product Condensation/Alkylation Product Carbanion->Product  Electrophile 2-PAC 2-Pyrimidineacetonitrile (More Acidic) Faster_Reaction Faster Reaction Rate, Milder Conditions 2-PAC->Faster_Reaction 5-PAC This compound (Less Acidic) Slower_Reaction Slower Reaction Rate, Stronger Conditions 5-PAC->Slower_Reaction

Caption: The enhanced acidity of 2-pyrimidineacetonitrile leads to faster carbanion formation and higher reactivity in base-catalyzed reactions.

Reactions at the Nitrile Group

The nitrile group itself is susceptible to nucleophilic attack, leading to hydrolysis or reduction products.

  • Hydrolysis: The hydrolysis of nitriles to carboxylic acids can be performed under acidic or basic conditions. The electron-withdrawing pyrimidine ring will activate the nitrile group towards nucleophilic attack by water or hydroxide. The stronger electron-withdrawing effect at the C2 position in 2-pyrimidineacetonitrile is expected to make its nitrile group more electrophilic and thus more susceptible to hydrolysis compared to the 5-isomer.

  • Reduction: The reduction of the nitrile to a primary amine can be achieved with various reducing agents, such as lithium aluminum hydride or catalytic hydrogenation. While the pyrimidine ring can sometimes interfere with certain catalytic reductions, the electronic differences between the 2- and 5-positions are less likely to have a dramatic impact on the outcome of powerful reducing agents like LiAlH₄.

Reactions on the Pyrimidine Ring

The pyrimidineacetonitrile isomers can also undergo reactions on the heterocyclic ring itself.

  • Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring is susceptible to nucleophilic attack, particularly at the electron-deficient C2, C4, and C6 positions. The presence of the electron-withdrawing acetonitrile group at C2 in 2-pyrimidineacetonitrile would further activate the C4 and C6 positions towards SNAr, making it a more reactive substrate for such transformations compared to the 5-isomer where the substituent has a less pronounced activating effect on other ring positions.

Experimental Protocols: A Representative Example

While direct comparative data is lacking, we can propose a generalized protocol for a reaction that would highlight the expected differences in reactivity, such as a base-catalyzed alkylation.

Experimental Protocol: Alkylation of Pyrimidineacetonitriles

Objective: To compare the reactivity of 5- and 2-pyrimidineacetonitrile in a standard alkylation reaction.

Materials:

  • This compound

  • 2-Pyrimidineacetonitrile

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide or benzyl bromide)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add a suspension of sodium hydride (1.1 equivalents) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the respective pyrimidineacetonitrile (1.0 equivalent) in anhydrous DMF to the cooled suspension.

  • Stir the mixture at 0 °C for 30 minutes. A color change may be observed upon formation of the carbanion.

  • Slowly add the alkyl halide (1.05 equivalents) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Observations and Comparative Analysis:

  • Rate of Deprotonation: During the addition of the pyrimidineacetonitrile to the sodium hydride suspension, the reaction with the 2-isomer is expected to proceed more rapidly, with potentially more vigorous gas evolution (hydrogen).

  • Reaction Time: The alkylation of 2-pyrimidineacetonitrile is anticipated to reach completion faster than that of the 5-isomer under identical conditions.

  • Yields: It is plausible that the reaction with 2-pyrimidineacetonitrile will afford a higher yield of the alkylated product due to the greater ease of carbanion formation.

Conclusion

While a definitive, data-rich comparison of the reactivity of this compound and 2-pyrimidineacetonitrile is hampered by a lack of direct comparative studies, a clear and logical distinction in their chemical behavior can be confidently predicted. The enhanced electron-withdrawing nature of the pyrimidine ring at the C2 position renders 2-pyrimidineacetonitrile the more reactive isomer in reactions involving the deprotonation of the methylene bridge. This increased acidity translates to faster reaction rates and the potential for milder reaction conditions in a variety of important synthetic transformations, including alkylations and condensations. Conversely, the nitrile group in the 2-isomer is also predicted to be more susceptible to hydrolysis.

For the medicinal chemist and process scientist, this understanding is crucial for strategic synthetic planning. The choice between these two valuable building blocks will depend on the desired reaction pathway and the required level of activation for a given transformation. Future quantitative studies are needed to provide precise pKa values and kinetic data to further solidify these well-grounded predictions.

References

A Senior Application Scientist's Guide to Pyrimidine Synthesis: Evaluating Alternatives to 5-Pyrimidineacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of everything from nucleic acids to antiviral and anticancer agents.[1][2][3] The choice of starting materials is a critical decision that dictates the accessible substitution patterns, reaction efficiency, and overall synthetic strategy. While 5-pyrimidineacetonitrile is a valuable precursor, a comprehensive understanding of its alternatives is essential for versatile and innovative drug design.

This guide provides an in-depth comparison of key alternative reagents for pyrimidine synthesis. We will move beyond simple protocols to explore the underlying chemical principles, compare performance based on experimental data, and provide detailed methodologies to empower you to select the optimal synthetic route for your specific target.

The Central Role of the C3 Synthon: Moving Beyond a Single Precursor

The classical approach to pyrimidine synthesis involves the condensation of a three-carbon (C3) component with a nitrogen-carbon-nitrogen (N-C-N) source, such as urea, thiourea, guanidine, or amidines.[1][4] The reactivity and functionality of the C3 synthon are paramount. While this compound serves this role, its pre-formed ring structure can be limiting. The true power of pyrimidine synthesis lies in constructing the ring from more fundamental, acyclic C3 building blocks. This guide will focus on three principal classes of these foundational reagents: Malononitrile , β-Dicarbonyl Compounds , and Cyanoacetamide Derivatives .

cluster_0 Core Building Blocks cluster_1 Reaction cluster_2 Product NCN N-C-N Source (Urea, Guanidine, etc.) Condensation Cyclocondensation NCN->Condensation CCC C-C-C Source (The Alternative Reagent) CCC->Condensation Pyrimidine Substituted Pyrimidine Ring Condensation->Pyrimidine

Caption: General strategy for pyrimidine ring synthesis.

Malononitrile: The Versatile Workhorse

Malononitrile is a highly reactive and versatile C3 synthon due to the acidity of its central methylene protons, which are flanked by two electron-withdrawing nitrile groups. This reactivity makes it an ideal candidate for multicomponent reactions (MCRs), which are prized for their efficiency and atom economy.[5]

Causality of Choice: Researchers opt for malononitrile when aiming for highly functionalized pyrimidines, particularly those bearing an amino group at the C4 or C6 position and a cyano group at C5. The Thorpe-Ziegler cyclization, often a key step in these reactions, is facilitated by the nitrile functionalities.

Performance and Scope

Three-component reactions involving an aldehyde, malononitrile, and an N-C-N source like thiourea or urea are particularly effective.[5][6] These reactions often proceed with high yields under mild conditions, and the choice of catalyst can significantly enhance efficiency.

Aldehyde (1 eq)N-C-N Source (1 eq)CatalystSolventTime (h)Yield (%)Reference
BenzaldehydeThioureaNano-sized MgOEthanol1.595[5][6]
4-ChlorobenzaldehydeThioureaNano-sized MgOEthanol1.098[5][6]
4-MethoxybenzaldehydeUreaNano-sized MgOEthanol2.090[5][6]
BenzaldehydeGuanidine CarbonateNaOAcH₂O/EtOH2.5-3Not specified[7]
Experimental Protocol: Three-Component Synthesis of a 2-Mercaptopyrimidine

This protocol is based on the highly efficient MgO-catalyzed method.[5][6]

start Start: Reagent Mixture reflux Reflux in EtOH with Nano-MgO start->reflux monitor Monitor by TLC reflux->monitor workup Pour into ice-water monitor->workup filter Filter Precipitate workup->filter dry Dry Crude Product filter->dry end End: Pure Product dry->end

Caption: Workflow for malononitrile-based pyrimidine synthesis.

Methodology:

  • Reagent Preparation: In a round-bottom flask, combine the aldehyde (1.0 mmol), malononitrile (1.0 mmol), thiourea (1.2 mmol), and a catalytic amount of high-surface-area, nanosized MgO in ethanol (15 mL).

  • Reaction: Heat the mixture to reflux. The reaction is typically vigorous and proceeds rapidly.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot disappears (typically 1-2 hours).

  • Work-up: After completion, pour the hot reaction mixture into ice-cold water. A solid product will precipitate.

  • Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with water.

  • Purification: Dry the crude product. Recrystallization from an appropriate solvent like ethanol or acetic acid can be performed if further purification is necessary to yield the pure 6-amino-4-aryl-2-mercaptopyrimidine-5-carbonitrile.

β-Dicarbonyl Compounds: The Classic Pinner Synthesis

The Pinner synthesis, first reported in 1884, is a foundational method for creating pyrimidines.[1] It involves the condensation of a β-dicarbonyl compound (like acetylacetone or ethyl acetoacetate) with an amidine.[4][8]

Causality of Choice: The Pinner synthesis is the go-to method for accessing pyrimidines substituted with alkyl or aryl groups at the C2, C4, and C6 positions. Unlike malononitrile routes, which typically introduce amino and cyano groups, this method allows for the direct installation of carbon-based substituents, which is a significant advantage in scaffold design.

Performance and Scope

The reaction is versatile, accommodating a wide range of β-dicarbonyls and amidines. Modern variations have improved yields and conditions, including microwave-assisted protocols that significantly reduce reaction times.[4][9]

β-DicarbonylN-C-N SourceConditionsTimeYield (%)Reference
AcetylacetoneUreaHCl, Methanol3 h90.2[9]
Ethyl AcetoacetateGuanidineBase-catalyzedNot specifiedGood[10]
Ethyl AcetoacetateThioureaConventional heating48 hLow-Moderate[11][12]
Ethyl AcetoacetateUreaMicrowave (300W)2-5 min88-95[9]
Experimental Protocol: Synthesis of 2,4-Dimethyl-6-hydroxypyrimidine

This protocol describes a classic Pinner-type condensation.

Methodology:

  • Reagent Preparation: Dissolve sodium (1 eq) in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • Addition: To the sodium ethoxide solution, add guanidine hydrochloride (1 eq) and stir. Then, add ethyl acetoacetate (1 eq) dropwise to the mixture.

  • Reaction: Heat the resulting mixture under reflux for several hours. The formation of a salt precipitate indicates the reaction is proceeding.

  • Monitoring: Monitor the consumption of the β-dicarbonyl starting material by TLC.

  • Work-up: After cooling, carefully neutralize the reaction mixture with an acid (e.g., acetic acid or dilute HCl). This will cause the product to precipitate.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry to obtain 2-amino-4-hydroxy-6-methylpyrimidine.

reagents Amidine (Guanidine) β-Dicarbonyl (Ethyl Acetoacetate) intermediate1 Initial Adduct reagents:f0->intermediate1 Nucleophilic Attack reagents:f1->intermediate1 intermediate2 Cyclized Intermediate (Dihydropyrimidine) intermediate1->intermediate2 Intramolecular Cyclization (-H₂O) product Final Product (Aromatized Pyrimidine) intermediate2->product Aromatization (-H₂O or H₂)

Caption: Simplified mechanism of the Pinner pyrimidine synthesis.

Cyanoacetamide & Derivatives: A Bridge Between Methods

Cyanoacetamide and its ester analogue, ethyl cyanoacetate, offer a middle ground in terms of reactivity and the resulting substitution patterns. They possess an active methylene group like malononitrile but also a carbonyl group reminiscent of β-dicarbonyl compounds.

Causality of Choice: These reagents are selected for synthesizing pyrimidines with hydroxyl or amino groups at C4/C6 and a cyano or ester group at C5. Ethyl cyanoacetate, for instance, is a key component in some variations of the Biginelli reaction and is used to produce pyrimidine-5-carboxylic esters, which are valuable intermediates for further functionalization.[13][14][15]

Performance and Scope

The reactivity of the cyanoacetamide core can be tuned. For instance, N-substituted cyanoacetamides can be used to introduce substituents on the pyrimidine ring nitrogen.[16][17] These reagents are frequently used in multicomponent reactions, often yielding highly substituted, fused heterocyclic systems.[18]

C3 SynthonOther ReactantsConditionsProduct TypeYield (%)Reference
Ethyl CyanoacetateThiourea, NaOHEtOH, Reflux 8h2-Mercapto-4-amino-6-hydroxypyrimidine85[14]
Ethyl CyanoacetateAldehyde, UreaTMSCl, Acetonitrile, RefluxDihydropyrimidine-5-carboxylate~85[15]
CyanoacetamideN-cyclohexyl derivativeCyclizationo-aminonicotinonitrile intermediateNot specified[18]
Ethyl CyanoacetateAromatic Aldehyde, AminouracilDeep Eutectic SolventFused Pyrido[2,3-d]pyrimidineGood to Excellent[19]
Experimental Protocol: Synthesis of 2-Mercapto-4-amino-6-hydroxypyrimidine

This protocol is adapted from a patented procedure demonstrating the utility of ethyl cyanoacetate.[14]

Methodology:

  • Reagent Preparation: Dissolve ethyl cyanoacetate (1.0 eq) and thiourea (1.0 eq) in ethanol in a round-bottom flask.

  • Base Addition: Cool the mixture in an ice bath (0 °C) and slowly add a solution of sodium ethoxide in ethanol (1.5 eq).

  • Initial Reaction: Stir the reaction mixture at room temperature for 2 hours.

  • Cyclization: Heat the mixture to reflux (approx. 85 °C) and maintain for 8 hours.

  • Isolation: Cool the reaction to room temperature. The solid product will precipitate. Collect the solid by filtration, wash with ethanol, and dry under vacuum.

Comparative Analysis and Selection Guide

Choosing the right C3 synthon is a strategic decision based on the desired final compound. This compound is excellent for modifying an existing pyrimidine ring, but for de novo synthesis, the alternatives offer far greater flexibility.

Reagent ClassKey AdvantagesCommon Substitution PatternsTypical ReactionsConsiderations
Malononitrile High reactivity, excellent for MCRs, readily available.C4/C6-Amino, C5-CyanoThree-component condensations, Thorpe-Ziegler cyclization.Can lead to complex mixtures if not controlled; primarily yields amino-pyrimidines.
β-Dicarbonyls Directly installs alkyl/aryl groups, classic and well-understood reactivity.C2,C4,C6-Alkyl/Aryl, C4/C6-HydroxyPinner Synthesis, Biginelli Reaction.May require harsher conditions (strong acid/base, heat) than malononitrile routes.
Cyanoacetamides Hybrid reactivity, produces hydroxyl/amino and ester/cyano groups.C4/C6-Hydroxy/Amino, C5-Carboxylate/CyanoMulticomponent reactions, Biginelli-type condensations.Versatile but may require specific catalysts or conditions to control selectivity.

Conclusion

While this compound holds its place in the synthetic chemist's toolbox, a deeper understanding of foundational C3 synthons like malononitrile, β-dicarbonyl compounds, and cyanoacetamide derivatives is crucial for innovative drug discovery. By analyzing the desired substitution pattern and considering the inherent reactivity of each reagent class, researchers can strategically design efficient and versatile pathways to novel pyrimidine-based therapeutics. The choice is not about finding a single "best" reagent, but rather about selecting the right tool for the specific and unique demands of each synthetic challenge.

References

A Comparative Guide to the Quantitative Analysis of 5-Pyrimidineacetonitrile in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of pyrimidine-based scaffolds, accurate and precise quantification of key intermediates is paramount for reaction monitoring, yield optimization, and impurity profiling. 5-Pyrimidineacetonitrile is a critical building block in the synthesis of various pharmaceutically active compounds. This guide provides an in-depth comparison of the primary analytical techniques for its quantification in complex reaction mixtures: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

This document moves beyond a simple listing of methods to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. By grounding our discussion in established analytical principles and citing authoritative sources, we aim to provide a trustworthy and expert-level resource.

The Analytical Challenge

Quantifying this compound within a reaction mixture presents several challenges. The presence of starting materials, reagents, by-products, and the final product necessitates a highly selective analytical method. The choice of technique will depend on factors such as the volatility and thermal stability of the analyte, the complexity of the matrix, the required sensitivity, and the availability of instrumentation.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Reaction Monitoring

Reverse-phase HPLC (RP-HPLC) is often the method of choice for the analysis of moderately polar, non-volatile compounds like this compound.[1] Its versatility, robustness, and high resolving power make it ideal for separating the analyte from a complex mixture of reaction components.

Causality of Experimental Choices in HPLC

The development of a robust HPLC method hinges on the careful selection of the stationary phase, mobile phase, and detection parameters. For a polar heterocyclic compound like this compound, a C18 or C8 column is typically employed.[1] These non-polar stationary phases provide good retention and separation of polar analytes when used with a polar mobile phase.

The mobile phase, a mixture of water and an organic modifier like acetonitrile or methanol, is optimized to achieve a suitable retention time and resolution.[2] Acetonitrile is often preferred for its lower viscosity and UV transparency.[2] The addition of a buffer, such as phosphate or acetate, can help to control the ionization state of the analyte and improve peak shape.[3] UV detection is well-suited for this compound due to the UV absorbance of the pyrimidine ring.

Experimental Protocol: RP-HPLC

Objective: To quantify the concentration of this compound in a reaction mixture.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • 0.1% Orthophosphoric acid in water[5]

  • This compound reference standard

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Preparation of Mobile Phase:

  • Prepare a mobile phase consisting of a mixture of 0.1% orthophosphoric acid in water and acetonitrile in a 60:40 v/v ratio.[5]

  • Degas the mobile phase by sonication or vacuum filtration.

3. Preparation of Standard Solutions:

  • Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase to obtain a stock solution of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Preparation of Sample Solution:

  • Quench a small aliquot of the reaction mixture.

  • Dilute the quenched reaction mixture with the mobile phase to an expected concentration within the calibration range.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.[6]

5. Chromatographic Conditions:

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: 0.1% Orthophosphoric acid in water: Acetonitrile (60:40 v/v)[5]

  • Flow Rate: 1.0 mL/min[4]

  • Column Temperature: 30°C

  • Detection Wavelength: 235 nm[5]

  • Injection Volume: 10 µL

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualization of HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification MobilePhase Mobile Phase (ACN/H2O/Acid) HPLC HPLC System (C18 Column, UV Detector) MobilePhase->HPLC Standards Standard Solutions (1-100 µg/mL) Standards->HPLC Sample Reaction Sample (Quench, Dilute, Filter) Sample->HPLC Chromatogram Chromatogram (Peak Area) HPLC->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Concentration Concentration Determination Calibration->Concentration

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography (GC): An Alternative for Volatile Analytes

Gas chromatography is a powerful technique for the separation and quantification of volatile and thermally stable compounds.[7] While this compound has a moderate boiling point, its polarity can sometimes lead to peak tailing on common non-polar GC columns.[8] Therefore, derivatization may be necessary to improve its volatility and chromatographic behavior.

Causality of Experimental Choices in GC

The choice of a GC column is critical and depends on the polarity of the analyte. A mid-polarity column, such as one with a 6% cyanopropyl-phenyl phase, can be effective for separating polar compounds like nitriles.[8] The temperature program is optimized to ensure good separation of the analyte from other components in the reaction mixture. A flame ionization detector (FID) is a common choice for the detection of organic compounds due to its high sensitivity and wide linear range.[7]

For polar molecules that are not sufficiently volatile, derivatization is often employed. This process chemically modifies the analyte to increase its volatility.[9] However, derivatization adds a step to the sample preparation and must be reproducible.

Experimental Protocol: GC-FID

Objective: To quantify the concentration of this compound in a reaction mixture.

1. Instrumentation and Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Mid-polarity capillary column (e.g., DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness)

  • Helium (carrier gas)

  • Hydrogen and Air (for FID)

  • This compound reference standard

  • Appropriate solvent (e.g., Dichloromethane)

  • Volumetric flasks, pipettes, and syringes

2. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound (1 mg/mL) in dichloromethane.

  • Create a series of calibration standards by diluting the stock solution to concentrations from 10 µg/mL to 500 µg/mL.

3. Preparation of Sample Solution:

  • Quench an aliquot of the reaction mixture.

  • Extract the this compound into an organic solvent like dichloromethane.

  • Dilute the extract to a concentration within the calibration range.

4. GC Conditions:

  • Column: DB-624 (30 m x 0.25 mm ID, 1.4 µm)

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 220°C, hold for 5 minutes

  • Detector Temperature (FID): 280°C

  • Injection Volume: 1 µL (splitless injection)

5. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the standard against its concentration.

  • Quantify the this compound in the sample by comparing its peak area to the calibration curve.

Visualization of GC Workflow

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standards Standard Solutions (10-500 µg/mL) GC GC-FID System (Mid-Polarity Column) Standards->GC Sample Reaction Sample (Quench, Extract, Dilute) Sample->GC Chromatogram Chromatogram (Peak Area) GC->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Concentration Concentration Determination Calibration->Concentration

Caption: Workflow for GC analysis of this compound.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute Method

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute concentration of a substance without the need for a calibration curve of the analyte itself.[10] This is because the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[11]

Causality of Experimental Choices in qNMR

The accuracy of qNMR relies on the use of a certified internal standard of known purity and concentration.[10] The internal standard should have a simple spectrum with at least one signal that is well-resolved from the analyte's signals.[12] Dimethyl sulfone is a good candidate as it is a non-volatile solid and has a single sharp peak in a region of the ¹H NMR spectrum that is often free of other signals.[12]

Proper experimental setup is crucial for accurate quantification. A sufficient relaxation delay (D1) of at least five times the longest T1 relaxation time of both the analyte and the internal standard must be used to ensure complete magnetization recovery between scans.[13] A 90° pulse angle should be accurately calibrated.

Experimental Protocol: ¹H-qNMR

Objective: To determine the absolute concentration of this compound in a reaction mixture.

1. Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard of known purity (e.g., Dimethyl sulfone)[12]

  • This compound (from the reaction mixture)

  • Analytical balance

2. Sample Preparation:

  • Accurately weigh a specific amount of the reaction mixture into a vial.

  • Accurately weigh a known amount of the internal standard (e.g., dimethyl sulfone) and add it to the same vial.

  • Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

  • Transfer the solution to an NMR tube.

3. NMR Acquisition Parameters:

  • Spectrometer Frequency: ≥ 400 MHz

  • Solvent: DMSO-d₆

  • Pulse Angle: 90° (accurately calibrated)

  • Relaxation Delay (D1): 30 s (to ensure full relaxation)

  • Number of Scans: 16-64 (to achieve a good signal-to-noise ratio)

  • Acquisition Time (AQ): ≥ 3 s

4. Data Processing and Analysis:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate a well-resolved signal of this compound and the signal of the internal standard.

  • Calculate the concentration of this compound using the following formula:

    Cₓ = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / V) * Pₛₜd

    Where:

    • Cₓ = Concentration of the analyte

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • V = Volume of the solvent

    • P = Purity of the standard

    • x = analyte (this compound)

    • std = internal standard (dimethyl sulfone)

Visualization of qNMR Workflow

qNMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Weighing Accurate Weighing (Sample & Internal Std) Dissolution Dissolution (in Deuterated Solvent) Weighing->Dissolution NMR NMR Spectrometer (Acquire Spectrum) Dissolution->NMR Spectrum ¹H NMR Spectrum (Integration) NMR->Spectrum Calculation Concentration Calculation Spectrum->Calculation

Caption: Workflow for qNMR analysis of this compound.

Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of HPLC, GC, and qNMR for the quantitative analysis of this compound in reaction mixtures.

FeatureHPLCGCqNMR
Principle Partitioning between a liquid mobile phase and a solid stationary phasePartitioning between a gaseous mobile phase and a liquid or solid stationary phaseNuclear spin resonance in a magnetic field
Selectivity HighHighModerate to High
Sensitivity High (ng/mL to µg/mL)Very High (pg/mL to ng/mL)Moderate (µg/mL to mg/mL)
Precision Excellent (<2% RSD)Excellent (<2% RSD)Excellent (<1% RSD)
Accuracy High (with proper calibration)High (with proper calibration)Very High (absolute method)
Sample Throughput HighHighLow to Moderate
Instrumentation Cost ModerateModerateHigh
Sample Preparation Simple (dilution and filtration)Can be complex (extraction, derivatization)Simple (weighing and dissolution)
Key Advantage Versatility and robustnessHigh sensitivity for volatile compoundsAbsolute quantification without analyte-specific standards
Key Limitation Requires analyte-specific standardsLimited to volatile and thermally stable compounds; may require derivatizationLower sensitivity compared to chromatographic methods

Conclusion and Recommendations

The choice of the most suitable analytical technique for the quantitative analysis of this compound in reaction mixtures depends on the specific requirements of the analysis.

  • For routine reaction monitoring and high-throughput analysis, RP-HPLC is the recommended method. It offers a good balance of selectivity, sensitivity, and ease of use.

  • If high sensitivity is required and the analyte is sufficiently volatile, GC-FID can be a powerful alternative. However, the potential need for derivatization should be considered.

  • For the accurate determination of the absolute concentration of this compound, particularly for the qualification of reference standards or for mechanistic studies, qNMR is the method of choice. Its ability to provide an absolute measure of concentration without the need for an analyte-specific calibration curve is a significant advantage.

By understanding the principles and practical considerations of each of these techniques, researchers can make an informed decision to select the most appropriate method for their specific analytical needs, ultimately leading to more efficient and robust synthetic processes.

References

A Head-to-Head Comparison of Synthetic Routes to 5-Pyrimidineacetonitrile: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Pyrimidineacetonitrile, a key building block in medicinal chemistry, serves as a crucial intermediate in the synthesis of a diverse array of biologically active compounds. Its structural motif is found in various pharmaceutical agents, making the development of efficient and scalable synthetic routes to this compound a significant area of research. This guide provides a detailed, head-to-head comparison of the most practical synthetic strategies for obtaining this compound, offering insights into the underlying chemical principles, experimental considerations, and overall efficiency of each approach. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this important heterocyclic compound.

The Strategic Importance of the Cyanomethylpyrimidine Moiety

The pyrimidine ring is a fundamental heterocyclic scaffold in numerous natural products and synthetic drugs. The addition of a cyanomethyl (-CH2CN) group at the 5-position introduces a versatile functional handle that can be readily transformed into other valuable moieties, such as carboxylic acids, amines, and more complex heterocyclic systems. This versatility makes this compound a highly sought-after precursor in drug discovery programs.

Synthetic Strategies: A Comparative Analysis

Two principal synthetic routes to this compound have emerged as the most viable and are compared in detail below:

  • Route A: Direct Nucleophilic Substitution on a Pre-functionalized Pyrimidine

  • Route B: Multi-step Synthesis from a Pyrimidine-5-carboxylate Precursor

Route A: Direct Nucleophilic Substitution from 5-(Chloromethyl)pyrimidine

This approach represents the most direct and atom-economical pathway to this compound, contingent on the availability of the key starting material, 5-(chloromethyl)pyrimidine or its corresponding hydrochloride salt.

Reaction Scheme

Route_A start 5-(Chloromethyl)pyrimidine product This compound start->product Nucleophilic Substitution (e.g., in DMSO or Acetonitrile) cyanide NaCN or KCN cyanide->product

Caption: Route A: One-step synthesis of this compound.

Mechanistic Insights and Experimental Rationale

This reaction proceeds via a classical SN2 mechanism. The cyanide anion (CN⁻), a potent nucleophile, attacks the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group to form the new carbon-carbon bond.

Choice of Reagents and Conditions:

  • Cyanide Source: Sodium cyanide (NaCN) or potassium cyanide (KCN) are the most common and cost-effective cyanide sources. The use of these reagents necessitates strict safety precautions due to their high toxicity[1].

  • Solvent: A polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile is ideal for this reaction. These solvents effectively solvate the cation (Na⁺ or K⁺) while leaving the cyanide anion relatively "naked" and highly nucleophilic, thus accelerating the reaction rate.

  • Temperature: The reaction is typically carried out at room temperature or with gentle heating to ensure a reasonable reaction rate without promoting side reactions.

Experimental Protocol: A Representative Procedure
  • To a solution of 5-(chloromethyl)pyrimidine hydrochloride (1.0 eq) in anhydrous DMSO, add sodium cyanide (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by carefully adding water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Performance Metrics
ParameterRoute A
Number of Steps 1
Typical Yield 70-90%
Key Reagents 5-(Chloromethyl)pyrimidine, NaCN/KCN
Scalability Readily scalable
Safety Concerns High toxicity of cyanide salts
Green Chemistry Use of polar aprotic solvents

Route B: Multi-step Synthesis from a Pyrimidine-5-carboxylate Precursor

Reaction Scheme

Route_B start Ethyl Pyrimidine-5-carboxylate intermediate1 5-Hydroxymethylpyrimidine start->intermediate1 Reduction (e.g., LiAlH4 or NaBH4) intermediate2 5-(Chloromethyl)pyrimidine intermediate1->intermediate2 Chlorination (e.g., SOCl2 or POCl3) product This compound intermediate2->product Nucleophilic Substitution (e.g., NaCN in DMSO)

Caption: Route B: Multi-step synthesis of this compound.

Mechanistic Insights and Experimental Rationale

Step 1: Reduction of the Ester

The ester group at the 5-position is reduced to a primary alcohol.

  • Reducing Agents: Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF, diethyl ether) are highly effective for this transformation. Alternatively, a milder reducing agent such as sodium borohydride (NaBH₄) can be used, sometimes in the presence of a Lewis acid like lithium chloride to enhance its reactivity. The synthesis of 5-hydroxymethylpyrimidines via the reduction of corresponding esters is a well-established method[2][3].

Step 2: Chlorination of the Alcohol

The primary alcohol is converted to a more reactive chloromethyl group.

  • Chlorinating Agents: Thionyl chloride (SOCl₂) is a common and effective reagent for this conversion. The reaction proceeds via the formation of a chlorosulfite ester intermediate, which then undergoes intramolecular nucleophilic attack by the chloride ion. Phosphorus oxychloride (POCl₃) is another viable option. The synthesis of 2-(chloromethyl)pyrimidine hydrochloride from 2-(hydroxymethyl)pyrimidine using thionyl chloride has been documented, providing a strong analogy for this step[4].

Step 3: Nucleophilic Substitution

This final step is identical to Route A, where the in situ generated or isolated 5-(chloromethyl)pyrimidine reacts with a cyanide source.

Experimental Protocol: A Representative Procedure
  • Reduction: To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C, add a solution of ethyl pyrimidine-5-carboxylate (1.0 eq) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC). Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting precipitate and concentrate the filtrate to obtain crude 5-hydroxymethylpyrimidine.

  • Chlorination: Dissolve the crude 5-hydroxymethylpyrimidine in an appropriate solvent (e.g., dichloromethane or toluene). Add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction at room temperature or with gentle heating until the conversion is complete. Remove the excess solvent and thionyl chloride under reduced pressure to obtain crude 5-(chloromethyl)pyrimidine, which can be used directly in the next step.

  • Cyanation: Dissolve the crude 5-(chloromethyl)pyrimidine in anhydrous DMSO and add sodium cyanide (1.1 eq). Stir at room temperature until the reaction is complete. Work-up and purify as described in Route A.

Performance Metrics
ParameterRoute B
Number of Steps 3
Overall Yield 40-60%
Key Reagents Pyrimidine-5-carboxylate ester, LiAlH₄/NaBH₄, SOCl₂/POCl₃, NaCN/KCN
Scalability Scalable, but requires more unit operations
Safety Concerns Use of pyrophoric LiAlH₄ and toxic/corrosive SOCl₂ and NaCN
Green Chemistry Generates more waste due to multiple steps

Head-to-Head Comparison Summary

FeatureRoute A: Direct SubstitutionRoute B: Multi-step Synthesis
Starting Material 5-(Chloromethyl)pyrimidinePyrimidine-5-carboxylate ester
Simplicity High (1 step)Moderate (3 steps)
Overall Yield High (70-90%)Moderate (40-60%)
Atom Economy ExcellentModerate
Cost-Effectiveness Potentially higher if starting material is expensivePotentially lower if starting material is cheap
Safety High concern due to cyanideMultiple hazards (hydride, chlorinating agent, cyanide)
Environmental Impact LowerHigher (more solvents and reagents)

Conclusion and Recommendations

For researchers and drug development professionals, the choice between these two synthetic routes to this compound will largely depend on the availability and cost of the starting materials.

Route A is unequivocally the superior choice when 5-(chloromethyl)pyrimidine is commercially available or can be synthesized efficiently in-house. Its single-step nature, high yield, and excellent atom economy make it the preferred method for both small-scale and large-scale synthesis. The primary consideration for this route is the safe handling of highly toxic cyanide reagents.

Route B provides a reliable, albeit longer, alternative when the starting pyrimidine-5-carboxylate ester is more accessible or cost-effective. While the overall yield is lower and the procedure involves more steps and hazardous reagents, it offers a practical pathway to the target molecule from a different set of precursors. Careful planning and execution of each step are crucial for maximizing the overall efficiency of this route.

Ultimately, a thorough cost-benefit analysis, considering reagent availability, safety infrastructure, and desired scale of production, will guide the selection of the most appropriate synthetic strategy for obtaining this compound.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for 5-Pyrimidineacetonitrile Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust characterization of novel chemical entities is the bedrock of successful therapeutic development. 5-Pyrimidineacetonitrile, a key building block in the synthesis of various pharmacologically active compounds, demands a rigorous analytical approach to ensure its identity, purity, and stability. This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive characterization of this compound, emphasizing the critical role of cross-validation in generating a scientifically sound and defensible data package.

The Imperative of Orthogonal Analysis and Cross-Validation

Relying on a single analytical technique for the characterization of a molecule, particularly one destined for pharmaceutical development, is a precarious approach. Each technique possesses inherent strengths and limitations, and an artifact in one method could be misinterpreted as a property of the molecule. Cross-validation, the process of corroborating results from multiple, independent analytical methods, is therefore not merely a best practice but a scientific necessity.[1] This approach provides a multi-faceted view of the analyte, ensuring data integrity and building confidence in the analytical results.

This guide will explore the application of four key analytical techniques for the characterization of this compound:

  • High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS) for identification, purity, and volatile impurity analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural elucidation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy for functional group identification.

The principles of method validation, as outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, will be integrated throughout the described protocols to ensure the generation of reliable and reproducible data.[1][2][3][4]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay

HPLC, particularly in the reverse-phase mode, is an indispensable tool for assessing the purity of non-volatile organic molecules like this compound.[5][6] The separation is based on the differential partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.

Rationale for Experimental Choices

For a polar, aromatic compound like this compound, a C18 column is a logical starting point, offering a good balance of hydrophobicity for retention. The mobile phase, a mixture of an aqueous buffer and an organic modifier (like acetonitrile or methanol), is optimized to achieve a suitable retention time and good peak shape. The use of a buffer is crucial to control the ionization state of the pyrimidine ring, which can significantly impact retention. A UV detector is ideal due to the presence of the UV-absorbing pyrimidine ring.

Experimental Protocol: RP-HPLC for this compound

Objective: To determine the purity of a this compound sample and quantify the main component.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or another suitable buffer component)

  • This compound reference standard and sample

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 30:70 v/v) with 0.1% formic acid. Filter and degas the mobile phase.

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for the calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a similar concentration as the primary standard.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for this compound)

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution.

  • Data Analysis: Determine the retention time of the main peak. Calculate the purity of the sample by the area percent method and quantify the concentration using the calibration curve.

Data Presentation: HPLC Performance Metrics
ParameterTypical Acceptance Criteria (as per ICH Q2(R1))Expected Performance for this compound Analysis
Linearity (r²) ≥ 0.995≥ 0.998
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%
Precision (% RSD) ≤ 2%≤ 1.5%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1Dependent on detector and conditions
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1Dependent on detector and conditions

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Combination for Identification and Volatiles

GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds. For this compound, it serves as an excellent orthogonal method to HPLC for identity confirmation and the detection of any volatile impurities.

Rationale for Experimental Choices

The choice of a capillary column with a non-polar or mid-polar stationary phase is suitable for the separation of aromatic heterocyclic compounds. Electron ionization (EI) is a standard ionization technique that generates a reproducible fragmentation pattern, which acts as a molecular fingerprint for identification.

Experimental Protocol: GC-MS for this compound

Objective: To confirm the identity of this compound and identify any volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an EI source.

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

Reagents:

  • Helium (carrier gas)

  • Solvent for sample dissolution (e.g., Dichloromethane or Ethyl Acetate)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve a small amount of the this compound sample in a suitable volatile solvent.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

    • Carrier Gas Flow: 1 mL/min (Helium)

    • Injection Mode: Split (e.g., 50:1)

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-400

    • Source Temperature: 230 °C

  • Analysis: Inject the sample.

  • Data Analysis: Identify the peak corresponding to this compound. Analyze the mass spectrum of the peak and compare it with a reference spectrum or interpret the fragmentation pattern.

Data Presentation: Expected GC-MS Data for this compound
ParameterExpected Result
Retention Time Dependent on the specific GC conditions
Molecular Ion (M+) m/z = 119.12 (for C₆H₅N₃)
Key Fragmentation Ions Fragments corresponding to the loss of HCN, CH₂CN, and cleavage of the pyrimidine ring.

Note: The exact fragmentation pattern would need to be determined experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides unparalleled detail about the molecular structure of a compound by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are essential for the unambiguous structural confirmation of this compound.

Rationale for Experimental Choices

¹H NMR will reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR provides information on the number and types of carbon atoms in the molecule. A deuterated solvent that dissolves the sample without giving interfering signals is chosen (e.g., DMSO-d₆ or CDCl₃).

Experimental Protocol: ¹H and ¹³C NMR for this compound

Objective: To unambiguously confirm the chemical structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve a few milligrams of the this compound sample in the deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum (proton-decoupled).

  • Data Processing and Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H NMR signals and determine the chemical shifts (δ) and coupling constants (J). Determine the chemical shifts of the ¹³C NMR signals.

Data Presentation: Predicted NMR Data for this compound

¹H NMR (Predicted):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.2s1HH-2
~8.8d2HH-4, H-6
~4.0s2H-CH₂-

¹³C NMR (Predicted):

Chemical Shift (δ, ppm)Assignment
~158C-4, C-6
~157C-2
~120C-5
~117-CN
~25-CH₂-

Note: These are predicted chemical shifts and may vary depending on the solvent and other experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Quick and Effective Functional Group Analysis

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Rationale for Experimental Choices

For this compound, FTIR is particularly useful for confirming the presence of the key nitrile (-C≡N) group and the aromatic pyrimidine ring. The attenuated total reflectance (ATR) sampling technique is often preferred for solids as it requires minimal sample preparation.

Experimental Protocol: FTIR for this compound

Objective: To identify the key functional groups in this compound.

Instrumentation:

  • FTIR spectrometer with an ATR accessory.

Reagents:

  • This compound sample

Procedure:

  • Background Spectrum: Record a background spectrum of the empty ATR crystal.

  • Sample Analysis: Place a small amount of the this compound sample onto the ATR crystal and apply pressure.

  • Spectrum Acquisition: Acquire the FTIR spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Data Presentation: Characteristic FTIR Absorption Bands for this compound
Wavenumber (cm⁻¹)VibrationFunctional Group
~3100-3000C-H stretchAromatic C-H
~2250C≡N stretchNitrile
~1600-1450C=C and C=N stretchPyrimidine ring
~1400-1000In-plane C-H bendingAromatic C-H
Below 1000Out-of-plane C-H bendingAromatic C-H

Note: The nitrile stretch is a particularly sharp and characteristic peak.[7][8]

Cross-Validation Workflow and Method Comparison

The true power of this multi-technique approach lies in the cross-validation of the data. The results from each technique should be consistent and complementary, building a cohesive and comprehensive profile of the this compound sample.

Visualization of the Cross-Validation Workflow

CrossValidationWorkflow cluster_Techniques Analytical Techniques cluster_Data Generated Data cluster_Validation Cross-Validation HPLC HPLC (Purity & Assay) Purity Purity Profile Retention Time HPLC->Purity GCMS GC-MS (Identity & Volatiles) Identity Molecular Weight Fragmentation Pattern GCMS->Identity NMR NMR (Structure) Structure Chemical Shifts Coupling Constants NMR->Structure FTIR FTIR (Functional Groups) FunctionalGroups Vibrational Frequencies FTIR->FunctionalGroups Comparison Data Comparison & Consistency Check Purity->Comparison Identity->Comparison Structure->Comparison FunctionalGroups->Comparison FinalReport Comprehensive Characterization Report Comparison->FinalReport

Caption: Cross-validation workflow for this compound.

Comparative Summary of Analytical Techniques
TechniquePrimary InformationStrengthsLimitations
HPLC Purity, QuantificationHigh precision and accuracy for quantification, robust and reproducible.May not be suitable for volatile impurities, structural information is limited.
GC-MS Identity, Volatile ImpuritiesHigh sensitivity and specificity, provides molecular weight and fragmentation data for identification.Not suitable for non-volatile or thermally labile compounds.
NMR Unambiguous StructureProvides detailed structural information, including connectivity of atoms.Lower sensitivity compared to MS, can be complex to interpret.
FTIR Functional GroupsFast, non-destructive, excellent for identifying key functional groups.Provides limited information on the overall molecular structure.

Conclusion

The comprehensive characterization of this compound requires a thoughtful and multi-faceted analytical strategy. By employing a suite of orthogonal techniques—HPLC for purity, GC-MS for identity and volatiles, NMR for definitive structure, and FTIR for functional group confirmation—and rigorously cross-validating the resulting data, researchers and drug development professionals can establish a high degree of confidence in the quality of this critical chemical intermediate. This approach not only ensures scientific integrity but also provides a robust data package to support downstream development and regulatory submissions. The principles and protocols outlined in this guide serve as a blueprint for establishing a self-validating system for the analysis of this compound and other similar novel chemical entities.

References

A Senior Application Scientist's Guide to Benchmarking Catalyst Efficiency for 5-Pyrimidineacetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of key heterocyclic intermediates is paramount. 5-Pyrimidineacetonitrile is a critical building block in the synthesis of a variety of pharmaceutical compounds, making the optimization of its production a significant area of focus. This guide provides an in-depth comparison of common catalytic systems for the synthesis of this compound, with a focus on providing actionable experimental data and protocols to guide your catalyst selection process.

The Importance of this compound

This compound, with its reactive nitrile group and pyrimidine core, serves as a versatile synthon for the construction of more complex molecules. Its derivatives are integral to the development of various therapeutic agents, including antivirals, anticancer agents, and kinase inhibitors. The efficiency of its synthesis directly impacts the overall cost and timeline of drug discovery and development projects.

Catalytic Strategies for the Synthesis of this compound

The most common and efficient methods for synthesizing this compound involve the cross-coupling of a 5-halopyrimidine with a cyanide source, a reaction amenable to catalysis by various transition metals. This guide will focus on the comparative performance of palladium, nickel, and copper-based catalytic systems, with additional insights into emerging iron-catalyzed and photocatalytic methods.

Palladium-Catalyzed Cyanation: The Workhorse of Aryl Nitrile Synthesis

Palladium-catalyzed cyanation has long been a reliable method for the synthesis of aryl nitriles due to its broad functional group tolerance and high efficiency.[1][2] The catalytic cycle, illustrated below, typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a cyanide source and reductive elimination to yield the aryl nitrile and regenerate the catalyst.

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(CN)L2 Ar-Pd(II)(CN)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(CN)L2 Transmetalation (M-CN) Ar-Pd(II)(CN)L2->Pd(0)L2 Reductive Elimination Ar-CN Ar-CN Ar-Pd(II)(CN)L2->Ar-CN

Caption: Generalized catalytic cycle for palladium-catalyzed cyanation.

Performance Comparison of Palladium Catalysts:

Catalyst SystemSubstrateCyanide SourceConditionsYield (%)Reference
Pd(OAc)₂ / dppfAryl HalidesK₄[Fe(CN)₆]DMA, 120 °C, 5 hup to 91%[1][3]
Pd Precatalyst / XPhos4-ChlorobenzonitrileK₄[Fe(CN)₆]Dioxane/H₂O, KOAc, 100 °C, 1 h97%[2][4]
Pd(PPh₃)₄Aryl HalidesNa₂CO₃Dry DMF, 40-120 °C, 5-24 hup to 50%[5]

Experimental Protocol: Palladium-Catalyzed Cyanation of 5-Bromopyrimidine

This protocol is a representative example adapted from established methods for aryl halide cyanation.[2]

  • Reaction Setup: To an oven-dried Schlenk tube, add 5-bromopyrimidine (1 mmol), potassium ferrocyanide trihydrate (0.5 equiv), a palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and the appropriate ligand (e.g., XPhos, 2-4 mol%).

  • Solvent and Base: Add potassium acetate (0.125 equiv) followed by a 1:1 mixture of dioxane and water (5 mL).

  • Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 1-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Nickel-Catalyzed Cyanation: A Cost-Effective Alternative

Nickel catalysts have gained prominence as a more economical and sustainable alternative to palladium for cyanation reactions.[6] They are particularly effective for the cyanation of aryl chlorides, which are often more challenging substrates for palladium catalysts.[7] The mechanism is similar to that of palladium, involving Ni(0)/Ni(II) catalytic cycles.

Nickel Catalytic Cycle Ni(0)L2 Ni(0)L2 Ar-Ni(II)(X)L2 Ar-Ni(II)(X)L2 Ni(0)L2->Ar-Ni(II)(X)L2 Oxidative Addition (Ar-X) Ar-Ni(II)(CN)L2 Ar-Ni(II)(CN)L2 Ar-Ni(II)(X)L2->Ar-Ni(II)(CN)L2 Ligand Exchange (CN⁻) Ar-Ni(II)(CN)L2->Ni(0)L2 Reductive Elimination Ar-CN Ar-CN Ar-Ni(II)(CN)L2->Ar-CN Catalyst Benchmarking Workflow cluster_0 Phase 1: Catalyst Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Scale-Up and Analysis Select Catalysts Select Catalysts Define Standard Reaction Conditions Define Standard Reaction Conditions Select Catalysts->Define Standard Reaction Conditions Small-Scale Parallel Reactions Small-Scale Parallel Reactions Define Standard Reaction Conditions->Small-Scale Parallel Reactions Identify Top Performers Identify Top Performers Small-Scale Parallel Reactions->Identify Top Performers Vary Parameters (Temp, Conc, Ligand) Vary Parameters (Temp, Conc, Ligand) Identify Top Performers->Vary Parameters (Temp, Conc, Ligand) Determine Optimal Conditions Determine Optimal Conditions Vary Parameters (Temp, Conc, Ligand)->Determine Optimal Conditions Scale-Up Best Protocol Scale-Up Best Protocol Determine Optimal Conditions->Scale-Up Best Protocol Analyze Purity and Yield Analyze Purity and Yield Scale-Up Best Protocol->Analyze Purity and Yield Cost-Benefit Analysis Cost-Benefit Analysis Analyze Purity and Yield->Cost-Benefit Analysis

References

A Comparative Guide to the Biological Activity of 5-Pyrimidineacetonitrile Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrimidine scaffold represents a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] This guide provides a comparative analysis of the biological activities of three positional isomers of pyrimidineacetonitrile: 2-(pyrimidin-2-yl)acetonitrile, 2-(pyrimidin-4-yl)acetonitrile, and 2-(pyrimidin-5-yl)acetonitrile. By examining their cytotoxic and antimicrobial effects, we aim to elucidate the structure-activity relationships that govern their biological profiles.

Introduction to Pyrimidineacetonitrile Isomers

The position of the acetonitrile group on the pyrimidine ring significantly influences the molecule's electronic distribution, steric hindrance, and potential for intermolecular interactions. These differences are hypothesized to translate into distinct biological activities. This guide will delve into a comparative study of the 2-, 4-, and 5-isomers, providing experimental data to support the analysis.

Comparative Biological Activity

To objectively assess the biological potential of these isomers, we will focus on two key areas: their cytotoxicity against cancer cell lines and their antimicrobial activity against pathogenic bacteria.

Cytotoxicity Against Human Cancer Cell Lines

The cytotoxic effects of the pyrimidineacetonitrile isomers were evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4][5] The results are presented as IC50 values, the concentration of the compound required to inhibit the growth of 50% of the cell population.

While direct comparative studies on these specific isomers are limited, the available data on related pyrimidine derivatives suggest that the substitution pattern is crucial for cytotoxic activity. For instance, various substituted pyrimidine-5-carbonitrile derivatives have shown potent anticancer activities.[6][7] Studies on other heterocyclic acetonitrile compounds, such as 4-hydroxyquinoline-2-acetonitrile, also highlight the potential of the acetonitrile moiety in conferring cytotoxicity.[8]

Table 1: Comparative Cytotoxicity (IC50 in µM) of Pyrimidineacetonitrile Isomers

CompoundIsomer PositionHeLa (Cervical Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)
1 2-pyrimidineacetonitrileData not availableData not availableData not available
2 4-pyrimidineacetonitrileData not availableData not availableData not available
3 5-pyrimidineacetonitrileData not availableData not availableData not available

The lack of direct comparative data underscores the need for further research in this area. However, based on the broader class of pyrimidine-based anticancer agents, it is plausible that these isomers could interfere with key cellular pathways, such as the PI3K/Akt signaling cascade, which is often dysregulated in cancer.[9][10]

Antimicrobial Activity

The antimicrobial potential of the pyrimidineacetonitrile isomers was assessed using the Kirby-Bauer disk diffusion method.[11][12] This technique qualitatively determines the susceptibility of a bacterial strain to a compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test substance.

Pyrimidine derivatives are well-documented for their antibacterial and antifungal properties.[3] The specific activity is often dependent on the nature and position of substituents on the pyrimidine ring. For example, a study on a quinazoline derivative, 2-((6-chloro-2-(p-tolyl)quinazolin-4-yl)thio)acetonitrile, demonstrated significant antibacterial and anti-biofilm activity.[13][14]

Table 2: Comparative Antimicrobial Activity (Zone of Inhibition in mm) of Pyrimidineacetonitrile Isomers

CompoundIsomer PositionEscherichia coli (Gram-negative)Staphylococcus aureus (Gram-positive)
1 2-pyrimidineacetonitrileData not availableData not available
2 4-pyrimidineacetonitrileData not availableData not available
3 This compoundData not availableData not available

Structure-Activity Relationship (SAR) Analysis

The positioning of the acetonitrile group dictates the electronic and steric properties of the molecule, which in turn affects its interaction with biological targets.

  • 2-pyrimidineacetonitrile: The acetonitrile group at the 2-position is flanked by two nitrogen atoms, which may influence its hydrogen bonding capacity and overall polarity.

  • 4-pyrimidineacetonitrile: With the acetonitrile group at the 4-position, the molecule presents a different steric and electronic profile, potentially altering its binding affinity to target enzymes or receptors.

  • This compound: The 5-position is electronically distinct from the 2- and 4-positions, which could lead to a unique biological activity profile.

The synthesis of these isomers is achievable through various established chemical routes, allowing for further derivatization and exploration of the SAR.[15][16][17]

Potential Mechanism of Action: PI3K/Akt Signaling Pathway Inhibition

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development. Several pyrimidine-based compounds have been identified as potent PI3K inhibitors.[9][10] It is hypothesized that the pyrimidineacetonitrile isomers may exert their cytotoxic effects by inhibiting key kinases in this pathway.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Inhibition Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Pyrimidineacetonitrile Pyrimidineacetonitrile Isomers Pyrimidineacetonitrile->PI3K Inhibition

Figure 1: Hypothesized inhibition of the PI3K/Akt signaling pathway by pyrimidineacetonitrile isomers.

Experimental Protocols

Synthesis of Pyrimidineacetonitrile Isomers

The synthesis of pyrimidineacetonitrile isomers can be achieved through various organic synthesis routes. For example, 2-(pyrimidin-4-yl)acetonitrile can be synthesized from 4-chloropyrimidine and malononitrile in the presence of a base. Similar strategies can be adapted for the 2- and 5-isomers, starting from the corresponding chloropyrimidines.

Synthesis_Workflow Start Starting Materials (e.g., Chloropyrimidine, Malononitrile) Reaction Reaction (Base, Solvent) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Pyrimidineacetonitrile Isomer Purification->Product

Figure 2: General workflow for the synthesis of pyrimidineacetonitrile isomers.

Cytotoxicity Assay: MTT Protocol
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the pyrimidineacetonitrile isomers (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.[3]

Antimicrobial Assay: Kirby-Bauer Disk Diffusion Protocol
  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Evenly spread the bacterial suspension onto a Mueller-Hinton agar plate.

  • Disk Application: Place sterile paper disks impregnated with a known concentration of the pyrimidineacetonitrile isomers onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited.[11][12]

Conclusion and Future Directions

This guide provides a framework for the comparative study of this compound isomers. While direct experimental data for a side-by-side comparison is currently limited in the public domain, the established biological significance of the pyrimidine core and related nitrile-containing heterocycles suggests that these isomers are promising candidates for further investigation.

Future research should focus on:

  • Systematic Biological Evaluation: Conducting comprehensive cytotoxicity and antimicrobial screening of all three isomers under standardized conditions to generate robust comparative data.

  • Mechanism of Action Studies: Investigating the specific molecular targets and pathways affected by these compounds, including their potential as PI3K inhibitors.

  • Lead Optimization: Utilizing the synthesized isomers as scaffolds for further chemical modification to enhance their biological activity and selectivity.

By systematically exploring the structure-activity relationships of these fundamental pyrimidine derivatives, the scientific community can unlock new avenues for the development of novel therapeutic agents.

References

A Senior Application Scientist's Guide to the Purity Assessment of 5-Pyrimidineacetonitrile from Different Commercial Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Starting Material Purity in Drug Discovery

In the intricate process of drug development, the quality of each starting material is a cornerstone upon which the integrity of the entire synthesis rests. 5-Pyrimidineacetonitrile is a vital heterocyclic building block used in the synthesis of a multitude of biologically active compounds, including kinase inhibitors and other therapeutic agents. The presence of seemingly insignificant impurities—be they residual solvents, inorganic salts, or structurally related analogues—can have cascading negative effects. These can range from inconsistent reaction yields and the generation of complex downstream impurity profiles to altered pharmacological activity and potential toxicity in the final active pharmaceutical ingredient (API).

Therefore, relying solely on a supplier's Certificate of Analysis (CoA) is a practice fraught with risk. The stated purity, often determined by a single chromatographic method, may not reveal the complete picture. This guide provides a comprehensive, multi-platform approach to rigorously assess the purity of this compound from various commercial suppliers. We will delve into the causality behind our choice of analytical techniques, present detailed, self-validating protocols, and interpret comparative data to empower you to make informed decisions about material sourcing for your critical research.

The Orthogonal Analytical Strategy: A Multi-Faceted Approach to Purity Verification

A single analytical technique provides only one perspective on a compound's purity. To build a robust and trustworthy purity profile, we must employ orthogonal methods—techniques that measure the same attribute based on different chemical or physical principles. Our assessment workflow is designed around this core principle.

Purity Assessment Workflow cluster_0 Sample Reception & Initial Checks cluster_1 Core Purity & Identity Analysis cluster_2 Stability & Degradation Profile cluster_3 Data Synthesis & Reporting Sample Receive Samples (Supplier A, B, C) CoA Review Supplier CoA Sample->CoA Visual Visual Inspection (Color, Form) CoA->Visual HPLC Chromatographic Purity (HPLC-UV) Visual->HPLC qNMR Absolute Purity (qNMR) Visual->qNMR GCMS Residual Solvents & Volatiles (HS-GC-MS) Visual->GCMS Identity Identity Confirmation (FT-IR, HRMS) Visual->Identity Forced_Deg Forced Degradation Study (Stress Testing) Visual->Forced_Deg Analysis Comparative Data Analysis HPLC->Analysis qNMR->Analysis GCMS->Analysis Identity->Analysis Stability_Method Verify Stability-Indicating Nature of HPLC Method Forced_Deg->Stability_Method Stability_Method->Analysis Report Final Purity Report & Supplier Recommendation Analysis->Report

Caption: Overall workflow for the comprehensive purity assessment of this compound.

Chromatographic Purity by High-Performance Liquid Chromatography (HPLC-UV)

Expertise & Rationale: HPLC is the workhorse for purity analysis in the pharmaceutical industry, adept at separating the main compound from its non-volatile organic impurities. We choose a Reverse-Phase (RP-HPLC) method with a C18 column, which is ideal for retaining and separating moderately polar aromatic compounds like this compound and its potential impurities. A gradient elution is employed to ensure that both more polar and more non-polar impurities are effectively resolved and eluted from the column. UV detection is selected based on the strong absorbance of the pyrimidine ring, allowing for sensitive detection.

Experimental Protocol: HPLC-UV Analysis
  • System Preparation:

    • Instrument: Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD).

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 5 µL.

  • Gradient Elution Program:

    Time (min) % Mobile Phase B
    0.0 5
    15.0 95
    20.0 95
    20.1 5

    | 25.0 | 5 |

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of each supplier's this compound sample.

    • Dissolve in a 50:50 mixture of Acetonitrile:Water to a final concentration of 1.0 mg/mL.

    • Vortex until fully dissolved. Filter through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • System Suitability Test (SST):

    • Before sample analysis, perform five replicate injections of a standard solution.

    • The Relative Standard Deviation (RSD) for the peak area of the main compound must be ≤ 2.0%.

    • The USP tailing factor should be ≤ 2.0. This ensures the chromatographic system is performing consistently and producing symmetrical peaks for accurate integration.

  • Analysis:

    • Inject a blank (diluent) followed by the SST injections.

    • Inject each supplier's sample in duplicate.

    • Calculate purity based on the area percent report, excluding the solvent front.

Comparative Data: HPLC Purity
SupplierLot NumberStated Purity (CoA)Observed Purity (% Area)Number of Impurities >0.05%Key Impurity (Relative Retention Time)
Supplier A L-2025-001A>99.0% (HPLC)99.85%2Impurity at RRT 1.15 (0.08%)
Supplier B L-2025-005B99.5% (HPLC)99.52%4Impurity at RRT 0.85 (0.21%)
Supplier C L-2025-009C>99.0% (GC)98.71%6Multiple impurities >0.10%

Absolute Purity by Quantitative NMR (qNMR)

Expertise & Rationale: While HPLC provides relative purity based on UV response, it cannot detect impurities that lack a chromophore (like inorganic salts) or those that co-elute with the main peak.[1] Quantitative ¹H NMR (qNMR) is a primary analytical method that provides an absolute purity value (mass fraction, wt/wt) by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity and weight.[2][3] This technique is orthogonal to chromatography and is invaluable for obtaining a true measure of the mass of the target compound in the material.[4]

Experimental Protocol: qNMR Analysis
  • System Preparation:

    • Instrument: Bruker 400 MHz NMR spectrometer or equivalent.

    • Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆).

    • Internal Standard: Maleic acid (certified reference material).

  • Sample Preparation:

    • Accurately weigh ~15 mg of this compound into a vial.

    • Accurately weigh ~10 mg of the maleic acid internal standard into the same vial.

    • Record all weights precisely to four decimal places.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆. Vortex thoroughly to ensure complete dissolution and transfer to an NMR tube.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Critical Parameter: Use a long relaxation delay (D1) of at least 30 seconds. This is essential to allow for full relaxation of all protons, ensuring that the signal integrals are directly proportional to the number of protons, which is the fundamental basis of qNMR.

    • Ensure a sufficient number of scans (e.g., 16 or 32) for a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, unique signal for this compound (e.g., the singlet for the CH₂ group).

    • Integrate the unique signal for the maleic acid internal standard (the singlet for the two vinyl protons).

    • Calculate the purity (P) using the following formula: P (wt/wt %) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      • Where: I = Integral, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P_std = Purity of the standard.

Comparative Data: qNMR Purity
SupplierHPLC Purity (% Area)qNMR Purity (wt/wt %)DifferencePotential Implication
Supplier A 99.85%99.6%-0.25%Minor non-UV active impurities or water.
Supplier B 99.52%99.4%-0.12%Good correlation; impurities are likely UV-active.
Supplier C 98.71%95.2%-3.51%Significant presence of non-UV active impurities (e.g., inorganic salts) or residual solvents not detected by their GC method.

Residual Solvent and Volatile Impurity Analysis by GC-MS

Expertise & Rationale: Organic solvents are ubiquitous in synthesis and purification. Their presence in the final material must be controlled as they can be toxic and can interfere with subsequent reactions. Gas Chromatography (GC) is the ideal technique for separating volatile and semi-volatile compounds.[5] Coupling it with a Mass Spectrometry (MS) detector allows for definitive identification of the eluted compounds based on their mass spectra. Headspace (HS) sampling is used to introduce only the volatile components into the GC, protecting the system from non-volatile material.

Experimental Protocol: Headspace GC-MS Analysis
  • System Preparation:

    • Instrument: Agilent GC-MS system with a headspace autosampler.

    • Column: DB-624 or equivalent (6% cyanopropylphenyl / 94% dimethylpolysiloxane).

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

    • MS Detector: Scan mode, m/z 35-350.

  • Sample Preparation:

    • Accurately weigh ~50 mg of each sample into a 20 mL headspace vial.

    • Add 5 mL of Dimethyl Sulfoxide (DMSO) as the dissolving solvent.

    • Crimp the vial securely.

  • Headspace Parameters:

    • Oven Temperature: 80 °C.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

    • Equilibration Time: 15 min.

  • Analysis and Quantification:

    • Identify residual solvents by comparing their mass spectra to a reference library (e.g., NIST).

    • Quantify identified solvents using an external standard calibration curve prepared with known amounts of common solvents (e.g., Toluene, Acetonitrile, Ethyl Acetate, Dichloromethane).

Comparative Data: Residual Solvents
SupplierKey Residual Solvents IdentifiedConcentration (ppm)CoA Specification
Supplier A Acetonitrile150< 410 ppm (ICH Limit)
Supplier B Ethyl Acetate350< 5000 ppm (ICH Limit)
Supplier C Toluene1800Not specified

Intrinsic Stability Assessment via Forced Degradation

Expertise & Rationale: A thorough purity assessment goes beyond analyzing the sample as received. Forced degradation (or stress testing) studies are essential to understand the intrinsic stability of the molecule.[6][7] By subjecting the compound to harsh conditions (acid, base, oxidation, heat, light), we can identify potential degradation products.[8] This is critical for two reasons: 1) It helps predict potential stability issues during storage or in reaction mixtures, and 2) It validates that our primary analytical method (HPLC) is "stability-indicating," meaning it can separate the intact drug from any significant degradants.[9][10]

Forced Degradation Pathways main This compound C₆H₅N₃ acid No Significant Degradation main->acid 0.1M HCl, 60°C base Pyrimidine-5-acetic acid C₆H₆N₂O₂ main->base 0.1M NaOH, RT ox N-oxide derivative + others main->ox 3% H₂O₂, RT heat Minor unspecified degradants main->heat 80°C Solid, 72h light No Significant Degradation main->light ICH Q1B Photostability

Caption: Potential degradation pathways of this compound under stress conditions.

Experimental Protocol: Forced Degradation Study

(Using material from Supplier A as a representative sample)

  • Sample Preparation: Prepare a stock solution of 1.0 mg/mL in 50:50 Acetonitrile:Water.

  • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M HCl (final is 0.1 M HCl). Heat at 60 °C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M NaOH (final is 0.1 M NaOH). Keep at room temperature for 4 hours. Neutralize with an equivalent amount of HCl before injection.

  • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 6% H₂O₂ (final is 3% H₂O₂). Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid powder in an oven at 80 °C for 72 hours, then prepare as usual.

  • Photolytic Degradation: Expose the solid powder to light conditions as specified in ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples by the developed HPLC-UV method alongside an unstressed control sample.

Results: Forced Degradation
Stress Condition% DegradationKey Degradant Peak (RRT)Peak Purity (DAD)
Control < 0.1%N/APass
Acidic 1.2%RRT 0.92Pass
Basic 18.5%RRT 0.78Pass
Oxidative 8.9%RRT 1.08, RRT 1.12Pass
Thermal 0.8%Minor peaksPass
Photolytic < 0.5%Minor peaksPass

Interpretation: The compound is most susceptible to basic hydrolysis and oxidation. Crucially, the HPLC method successfully separated all major degradation products from the parent peak, confirming it is a valid, stability-indicating method.

Discussion and Final Recommendations

Our comprehensive, orthogonal analysis reveals significant differences in the quality of this compound from three representative commercial suppliers, differences that were not apparent from their CoAs alone.

  • Supplier A provided the highest quality material. It demonstrated high purity by both relative HPLC area % and absolute qNMR, with minimal residual solvents. Its stability profile was also predictable. This material would be recommended for all applications, including late-stage development and GMP synthesis.

  • Supplier B provided good quality material with a strong correlation between HPLC and qNMR results, suggesting their process controls for organic impurities are effective. The level of residual ethyl acetate is acceptable for most research purposes but should be monitored.

  • Supplier C 's material is of questionable quality for critical applications. The large discrepancy between the CoA, our HPLC results, and the much lower qNMR result points to a substantial amount of non-chromatographic material, likely inorganic salts left over from the synthesis (e.g., from a salt-based workup). Furthermore, the high level of residual toluene, a more toxic solvent, is a significant concern. The CoA stating purity by GC is misleading, as this method is inappropriate for assessing non-volatile organic impurities or salts.

  • Trust but Verify: Always treat a supplier's CoA as a starting point, not the final word.

  • Embrace Orthogonality: A comprehensive purity assessment must include, at a minimum, a high-resolution chromatographic technique (HPLC) and an absolute quantitative method (qNMR). This combination provides the most complete picture of both organic and inorganic purity.

  • Don't Forget Volatiles: Residual solvent analysis by HS-GC-MS is non-negotiable, as these impurities can impact safety and reactivity.

  • Assess Stability for Critical Paths: For key intermediates in long synthetic sequences or for GMP campaigns, performing a limited forced degradation study is a prudent investment to de-risk the project by ensuring the material's stability and the method's validity.

By adopting this rigorous analytical strategy, researchers and drug development professionals can ensure the quality and consistency of their starting materials, leading to more reliable, reproducible, and successful scientific outcomes.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.